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  • Product: (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid
  • CAS: 2343964-61-2

Core Science & Biosynthesis

Foundational

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid synthesis route

An In-depth Technical Guide to the Synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid Abstract This technical guide provides a comprehensive overview of a viable and robust synthetic route for the prepara...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic route for the preparation of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid, a chiral fluorinated carbocyclic compound of interest to researchers and professionals in drug development. The proposed synthesis is designed with a focus on stereochemical control and the strategic introduction of the fluoromethyl moiety. This document outlines the underlying chemical principles, detailed experimental protocols, and the rationale for methodological choices, ensuring scientific integrity and practical applicability.

Introduction and Strategic Overview

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The target molecule, (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid, features a stereochemically defined cyclohexane core, which can serve as a valuable building block for more complex pharmaceutical agents. The cis relationship between the carboxylic acid at C1 and the fluoromethyl group at C3, along with their specific absolute configurations (1R, 3S), presents a significant synthetic challenge that requires a carefully planned, stereoselective approach.

This guide details a multi-step synthetic strategy commencing with the resolution of a racemic precursor to establish the desired stereochemistry, followed by a series of functional group interconversions to introduce the fluoromethyl group.

Overall Synthetic Workflow

The proposed synthetic pathway is illustrated below. It begins with the preparation and resolution of cis-3-hydroxycyclohexane-1-carboxylic acid to obtain the key chiral intermediate. This intermediate then undergoes a five-step sequence involving protection, oxidation, olefination, hydroboration-oxidation, and fluorination, followed by a final deprotection step to yield the target compound.

Synthetic_Workflow cluster_0 Stage 1: Stereocenter Establishment cluster_1 Stage 2: Functional Group Transformation cluster_2 Stage 3: Final Product Racemic_Acid rac-cis-3-Hydroxycyclohexane- 1-carboxylic Acid Resolved_Acid (1R,3S)-3-Hydroxycyclohexane- 1-carboxylic Acid Racemic_Acid->Resolved_Acid Classical Resolution (e.g., with Quinine) Protected_Acid Protected (1R,3S)-3-Hydroxy- cyclohexane-1-carboxylate Resolved_Acid->Protected_Acid Protection (e.g., BnBr, K2CO3) Ketone (1R)-3-Oxocyclohexane- 1-carboxylate Protected_Acid->Ketone Oxidation (e.g., PCC) Alkene (1R)-3-Methylenecyclohexane- 1-carboxylate Ketone->Alkene Wittig Olefination (Ph3PCH3Br, n-BuLi) Primary_Alcohol (1R,3S)-3-(Hydroxymethyl)cyclohexane- 1-carboxylate Alkene->Primary_Alcohol Hydroboration-Oxidation (BH3-THF, H2O2, NaOH) Fluoromethyl_Protected (1R,3S)-3-(Fluoromethyl)cyclohexane- 1-carboxylate Primary_Alcohol->Fluoromethyl_Protected Deoxyfluorination (DAST or Deoxo-Fluor®) Final_Product (1R,3S)-3-(Fluoromethyl)cyclohexane- 1-carboxylic Acid Fluoromethyl_Protected->Final_Product Deprotection (e.g., H2, Pd/C)

Diagram 1: Overall synthetic workflow for (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid.

Detailed Synthetic Protocols and Discussion

Part 1: Synthesis and Resolution of the Chiral Intermediate

The cornerstone of this synthesis is the acquisition of enantiomerically pure (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid. While various methods exist for the synthesis of the racemic cis-isomer, classical resolution remains a robust technique for separating the enantiomers.

Protocol 1: Synthesis of rac-cis-3-Hydroxycyclohexane-1-carboxylic Acid

The racemic acid can be prepared by hydrogenation of m-hydroxybenzoic acid.

  • Materials: m-Hydroxybenzoic acid, Platinum(IV) oxide (PtO₂), Ethanol.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve m-hydroxybenzoic acid in ethanol.

    • Add a catalytic amount of PtO₂.

    • Pressurize the vessel with hydrogen gas (e.g., 3-4 atm) and stir the mixture at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield a mixture of cis and trans isomers.

    • The cis isomer can be isolated through fractional crystallization, although this can be a low-yielding process[1].

Protocol 2: Classical Resolution of rac-cis-3-Hydroxycyclohexane-1-carboxylic Acid

The resolution of the racemic acid can be achieved using a chiral resolving agent, such as quinine.

  • Materials: rac-cis-3-hydroxycyclohexane-1-carboxylic acid, Quinine trihydrate, Ethanol.

  • Procedure:

    • Dissolve the racemic acid in a suitable solvent, such as aqueous ethanol.

    • Add an equimolar amount of quinine trihydrate and heat the mixture to obtain a clear solution.

    • Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salt.

    • Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity[1].

    • Treat the purified diastereomeric salt with an aqueous acid (e.g., HCl) to liberate the free carboxylic acid.

    • Extract the enantiomerically enriched (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid with an organic solvent and concentrate to dryness. The absolute configuration should be confirmed by polarimetry or chiral chromatography.

Part 2: Conversion to the Fluoromethyl Derivative

This stage involves a sequence of five reactions to transform the hydroxyl group into a fluoromethyl group.

Protocol 3: Protection of the Carboxylic Acid

To prevent interference in subsequent steps, the carboxylic acid must be protected, for example, as a benzyl ester. Benzyl esters are advantageous as they are stable under a range of conditions and can be removed under mild hydrogenolysis conditions[2][3].

  • Materials: (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • Suspend the chiral acid and K₂CO₃ (1.5 equivalents) in acetone.

    • Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.

    • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield benzyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate.

Protocol 4: Oxidation of the Secondary Alcohol

The secondary alcohol is oxidized to a ketone using a standard oxidizing agent such as pyridinium chlorochromate (PCC).

  • Materials: Benzyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Celite.

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM, add a solution of the alcohol in DCM.

    • Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.

    • Concentrate the filtrate under reduced pressure and purify by column chromatography to obtain benzyl (1R)-3-oxocyclohexane-1-carboxylate.

Protocol 5: Wittig Olefination

The ketone is converted to an exocyclic methylene group via the Wittig reaction.

  • Materials: Methyltriphenylphosphonium bromide (Ph₃PCH₃Br), n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), Benzyl (1R)-3-oxocyclohexane-1-carboxylate.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the suspension to 0°C and add n-BuLi (1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a bright yellow solution).

    • Cool the ylide solution to -78°C and add a solution of the ketone in THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

    • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield benzyl (1R)-3-methylenecyclohexane-1-carboxylate.

Protocol 6: Hydroboration-Oxidation

The exocyclic alkene is converted to a primary alcohol (hydroxymethyl group) via anti-Markovnikov hydroboration-oxidation.

  • Materials: Benzyl (1R)-3-methylenecyclohexane-1-carboxylate, Borane-tetrahydrofuran complex (BH₃·THF), Hydrogen peroxide (30% aq.), Sodium hydroxide (3M aq.).

  • Procedure:

    • Dissolve the alkene in anhydrous THF under an inert atmosphere and cool to 0°C.

    • Add BH₃·THF solution (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

    • Stir the reaction at room temperature for 2-3 hours.

    • Cool the mixture back to 0°C and slowly add 3M aqueous NaOH, followed by the dropwise addition of 30% aqueous H₂O₂.

    • Stir the mixture at room temperature for 1 hour, then extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield benzyl (1R,3S)-3-(hydroxymethyl)cyclohexane-1-carboxylate.

Protocol 7: Deoxyfluorination

The primary alcohol is converted to the fluoromethyl group using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)[4][5][6]. Deoxo-Fluor® is often preferred due to its greater thermal stability[6].

  • Materials: Benzyl (1R,3S)-3-(hydroxymethyl)cyclohexane-1-carboxylate, Deoxo-Fluor®, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere and cool to -78°C.

    • Add Deoxo-Fluor® (1.2 equivalents) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0°C.

    • Extract the mixture with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain benzyl (1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylate.

ReagentKey Advantages/DisadvantagesTypical Conditions
DAST Effective, widely used. Can be thermally unstable.-78°C to RT, DCM
Deoxo-Fluor® More thermally stable than DAST, sometimes gives higher yields.-78°C to RT, DCM

Table 1: Comparison of Common Deoxyfluorinating Agents.

Part 3: Deprotection to Yield the Final Product

The final step is the removal of the benzyl protecting group to unmask the carboxylic acid.

Protocol 8: Hydrogenolysis of the Benzyl Ester

  • Materials: Benzyl (1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the protected compound in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the suspension under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid.

Conclusion

The synthetic route detailed in this guide provides a logical and experimentally sound pathway to (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid. The strategy hinges on an early-stage resolution to secure the required stereochemistry, followed by a series of reliable and well-precedented chemical transformations. Careful execution of the outlined protocols, with appropriate in-process monitoring, should enable the successful synthesis of this valuable fluorinated building block for applications in drug discovery and development.

References

  • Noyce, D. S., & Denney, D. B. (1952). The Preparation and Stereochemistry of the 3-Hydroxycyclohexanecarboxylic Acids. Journal of the American Chemical Society, 74(23), 5912–5915.
  • WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
  • Stereoselective routes to 3-hydroxy and 3,4-dihydroxy derivatives of 2-aminocyclohexanecarboxylic acid.
  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Comparative study of different fluorinating agents for cyclohexane rings. Benchchem.
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. PMC.
  • Protecting Groups. Chem.iitb.
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Protecting Agents. TCI Chemicals.
  • 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.
  • Stereoselective routes to 3-hydroxy and 3,4-dihydroxy derivatives of 2-aminocyclohexanecarboxylic acid. R Discovery.
  • Protecting Groups List. SynArchive.
  • Direct Deoxyfluorination of Alcohols with KF as the Fluorine Source.
  • Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PMC.
  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis.
  • Fluorin
  • Enantiospecific deoxyfluorin
  • Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv.
  • Alcohol to Fluoride - Common Conditions. Organic Chemistry Portal.
  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. PubChem.
  • (1R,3S)-3-Hydroxycyclohexane-1-carboxylic acid. ChemScene.
  • Biocatalytic Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: An In-depth Technical Guide. Benchchem.
  • Biocatalysis: Enzymatic Synthesis for Industrial Applic
  • Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substr
  • Method of converting hydroxyl groups into corresponding fluoro compounds.
  • Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Applic
  • Characterization of Carboxylic Acid Reductases for Biocatalytic Synthesis of Industrial Chemicals. NSF PAR.
  • BIOCATALYTIC REDUCTION OF CARBOXYLIC ACIDS.

Sources

Exploratory

Stereoselective Synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid: A Technical Guide

Abstract This technical guide provides an in-depth exploration of a robust and stereoselective synthetic route to (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of a robust and stereoselective synthetic route to (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described strategy prioritizes stereochemical control, operational efficiency, and the generation of a highly pure final product. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the critical parameters for success. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid scaffold represents a key structural motif in the design of novel therapeutic agents. Achieving the desired stereochemistry is paramount, as different stereoisomers can exhibit vastly different pharmacological profiles.

The synthetic strategy outlined herein focuses on a substrate-controlled diastereoselective approach, leveraging a chiral auxiliary to establish the initial stereocenters, followed by the introduction of the fluoromethyl group and subsequent functional group manipulations. This method offers a reliable pathway to the target compound with high stereochemical fidelity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests a pathway originating from a well-defined chiral cyclohexene precursor. This precursor, in turn, can be accessed through a diastereoselective Diels-Alder reaction, a powerful tool for the construction of cyclic systems with controlled stereochemistry.

Retrosynthesis Target (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid Intermediate1 Protected (1R,3S)-3-(Hydroxymethyl)cyclohexane-1-carboxylic acid Target->Intermediate1 Fluorination & Deprotection Intermediate2 Chiral Cyclohexene Ester Intermediate1->Intermediate2 Reduction & Functional Group Interconversion StartingMaterials Dienophile + Diene + Chiral Auxiliary Intermediate2->StartingMaterials Diastereoselective Diels-Alder

Caption: Retrosynthetic analysis of the target molecule.

Diastereoselective Diels-Alder Reaction

The cornerstone of this synthesis is the asymmetric Diels-Alder reaction to construct the chiral cyclohexane framework. The use of a chiral auxiliary temporarily attached to the dienophile allows for facial selectivity in the cycloaddition, thereby establishing the desired relative and absolute stereochemistry.[1][2]

Rationale for Chiral Auxiliary Selection

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[1] For this synthesis, an Evans-type oxazolidinone auxiliary is an excellent choice due to its well-documented ability to direct stereoselective transformations and its straightforward removal under mild conditions.

Experimental Protocol: Asymmetric Diels-Alder Reaction

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Acryloyl chloride

  • Butadiene

  • Lewis Acid Catalyst (e.g., Diethylaluminum chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine

Procedure:

  • Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous DCM at 0 °C, add triethylamine followed by the dropwise addition of acryloyl chloride. Stir the reaction mixture for 1 hour at 0 °C and then for 2 hours at room temperature.

  • Diels-Alder Cycloaddition: Cool the solution of the acylated auxiliary to -78 °C. Add the Lewis acid catalyst, followed by the slow addition of a solution of butadiene in DCM.

  • Reaction Monitoring and Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting Diels-Alder adduct by flash column chromatography on silica gel.

Reagent Molar Equiv. Purpose
(S)-4-Benzyl-2-oxazolidinone1.0Chiral Auxiliary
Acryloyl chloride1.1Dienophile precursor
Triethylamine1.2Base
Butadiene2.0Diene
Diethylaluminum chloride1.5Lewis Acid Catalyst

Reductive Cleavage of the Chiral Auxiliary and Esterification

Following the successful cycloaddition, the chiral auxiliary must be removed to reveal the carboxylic acid functionality. Reductive cleavage using lithium borohydride is a mild and effective method that simultaneously reduces the carbonyl group to a primary alcohol. Subsequent protection of the alcohol and esterification of the carboxylic acid sets the stage for the introduction of the fluoromethyl group.

Experimental Protocol: Reductive Cleavage and Protection

Materials:

  • Diels-Alder adduct

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF)

  • Methanol

  • Silyl protecting group (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)

  • Imidazole

  • Dimethylformamide (DMF)

Procedure:

  • Reductive Cleavage: Dissolve the Diels-Alder adduct in THF and cool to 0 °C. Add a solution of LiBH₄ in THF dropwise. Stir for 2 hours at 0 °C.

  • Workup: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry, and concentrate.

  • Silyl Protection: Dissolve the crude alcohol in DMF. Add imidazole followed by TBDMSCl. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Purify the silyl-protected alcohol ester by flash column chromatography.

Introduction of the Fluoromethyl Group

The introduction of the fluoromethyl group is a critical step. This can be achieved by converting the primary alcohol to a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a fluoride source.

Rationale for Fluorination Method

Direct fluorination of alcohols can be challenging. A two-step procedure involving activation of the alcohol followed by nucleophilic fluorination offers a more reliable and higher-yielding approach. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.[3] However, for safety and milder conditions, a tosylation/fluoride displacement sequence is often preferred.

Experimental Protocol: Tosylation and Fluoride Displacement

Materials:

  • Silyl-protected alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous THF

Procedure:

  • Tosylation: Dissolve the silyl-protected alcohol in pyridine at 0 °C. Add TsCl portion-wise and stir the mixture overnight at 4 °C.

  • Workup: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer and concentrate.

  • Fluoride Displacement: Dissolve the crude tosylate in anhydrous THF. Add a solution of TBAF in THF and heat the mixture at reflux.

  • Purification: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Purify the fluorinated product by column chromatography.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Final Steps A Asymmetric Diels-Alder B Reductive Cleavage & Protection A->B C Tosylation B->C D Fluoride Displacement C->D E Deprotection D->E F Hydrolysis E->F G Final Product F->G

Sources

Foundational

An In-Depth Technical Guide to (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Fluorinated cyclohexane derivatives, in particular, are of significant interest as they introduce a three-dimensional, sp³-rich motif that can enhance metabolic stability, binding affinity, and membrane permeability.[1] This guide provides a comprehensive technical overview of a specific fluorinated building block, (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid, a compound with potential applications in drug discovery and development. While literature on this precise stereoisomer is nascent, this document synthesizes data from closely related analogues and established chemical principles to provide a robust profile of its expected chemical properties, a plausible stereoselective synthetic route, and its potential utility in the development of novel therapeutics.

Physicochemical Properties: The Impact of Fluorine

The introduction of a fluoromethyl group onto the cyclohexane ring is anticipated to significantly influence the molecule's electronic and physical characteristics. The high electronegativity of the fluorine atom imparts a strong inductive electron-withdrawing effect, which is expected to increase the acidity of the carboxylic acid moiety compared to its non-fluorinated counterpart.[2] This modulation of pKa can have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₃FO₂Based on chemical structure
Molecular Weight 160.19 g/mol Based on chemical structure[3]
pKa Lower than non-fluorinated analogueInductive effect of the fluoromethyl group[2]
LogP Higher than non-fluorinated analogueIncreased lipophilicity due to fluorine
Stereochemistry (1R,3S)Defined chiral centers
Appearance White to off-white solidGeneral characteristic of similar carboxylic acids

The stereochemistry of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid is a critical determinant of its biological activity. The defined spatial arrangement of the fluoromethyl and carboxylic acid groups will dictate its interaction with chiral biological targets such as enzymes and receptors.

Stereoselective Synthesis: A Proposed Pathway

A plausible and efficient stereoselective synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid can be envisioned starting from a readily available chiral precursor. The following proposed synthetic workflow leverages established methodologies in asymmetric synthesis and fluorination chemistry.

Synthetic_Pathway cluster_0 Key Synthetic Steps Start Chiral Cyclohexene Precursor Step1 Hydroboration-Oxidation Start->Step1 1. BH3-THF 2. H2O2, NaOH Step2 Oxidation to Carboxylic Acid Step1->Step2 PCC or other mild oxidant Step3 Introduction of Fluoromethyl Group Step2->Step3 e.g., via esterification, reduction, and deoxofluorination Final (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid Step3->Final

Caption: Proposed synthetic workflow for (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Stereoselective Hydroboration-Oxidation

The synthesis would commence with a chiral cyclohexene derivative to establish the desired stereochemistry. An asymmetric hydroboration-oxidation reaction would be employed to introduce a hydroxyl group at the C3 position with the correct stereochemistry.

  • To a solution of the chiral cyclohexene precursor in anhydrous THF at 0 °C, add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.

  • Allow the reaction to stir at room temperature for several hours.

  • Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide followed by hydrogen peroxide.

  • Stir the mixture for several hours, then extract the product with an organic solvent.

Causality: The use of a chiral directing group on the cyclohexene precursor, or a chiral borane reagent, is crucial for establishing the (3S) stereocenter during the hydroboration step.

Step 2: Oxidation to the Carboxylic Acid

The resulting alcohol would then be oxidized to the corresponding carboxylic acid.

  • Dissolve the alcohol from Step 1 in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or perform a Jones oxidation.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Work up the reaction to isolate the carboxylic acid.

Causality: A strong oxidizing agent is required to convert the secondary alcohol to a carboxylic acid. The choice of oxidant will depend on the presence of other sensitive functional groups in the molecule.

Step 3: Introduction of the Fluoromethyl Group

The introduction of the fluoromethyl group can be achieved through a multi-step sequence, likely involving the carboxylic acid at the C1 position. A possible route involves the conversion of a different functional group at the C3 position. A more direct approach would involve a precursor where the fluoromethyl group is already in place. Assuming a precursor with a suitable leaving group at the C3 position, a nucleophilic fluorination could be employed.

Alternatively, a more convergent synthesis might involve a starting material already containing the fluoromethyl group, followed by the stereoselective introduction of the carboxylic acid.

Trustworthiness: This proposed protocol is based on well-established and reliable organic transformations. Each step can be monitored and the intermediates and final product can be purified using standard chromatographic techniques.

Spectroscopic Characterization

The structural elucidation of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid would rely on a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - A broad singlet for the carboxylic acid proton. - A doublet of doublets for the proton on the carbon bearing the fluoromethyl group, showing coupling to both fluorine and adjacent protons. - Complex multiplets for the cyclohexane ring protons.
¹³C NMR - A signal for the carbonyl carbon around 170-180 ppm. - A signal for the carbon of the fluoromethyl group, split into a doublet by the fluorine atom. - Signals for the other cyclohexane ring carbons.
¹⁹F NMR - A triplet for the fluorine atom, due to coupling with the two protons of the fluoromethyl group.
IR Spectroscopy - A broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹.[4][5] - A sharp C=O stretch for the carbonyl group around 1700-1725 cm⁻¹.[4][5] - A C-F stretch in the region of 1000-1100 cm⁻¹.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid handle allows for a variety of chemical modifications, including the formation of amides, esters, and other derivatives.[1] The presence of the fluoromethyl group can enhance the metabolic stability of adjacent chemical bonds and improve the overall pharmacokinetic profile of a drug candidate.

This building block could be incorporated into lead compounds targeting a wide range of diseases. For instance, fluorinated analogues of known bioactive molecules are often investigated to improve their efficacy and safety profiles. The specific stereochemistry of this compound makes it particularly suitable for structure-based drug design where precise positioning of functional groups is critical for target engagement.

Conclusion

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a stereochemically defined cyclohexane core, a versatile carboxylic acid functional group, and a property-modulating fluoromethyl substituent makes it an attractive starting point for the development of novel therapeutics. The proposed synthetic pathway provides a rational approach to its preparation, and the expected physicochemical and spectroscopic properties offer a clear roadmap for its characterization. Further research into the synthesis and application of this compound is warranted to fully unlock its potential in drug discovery.

References

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

  • Grenning, A. J., & Boyn, T. N. (2026). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates. ChemRxiv. [Link]

  • Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. [Link]

  • NextSDS. (n.d.). rac-(1R,3S)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. [Link]

Sources

Exploratory

Conformational Analysis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid: Steric vs. Stereoelectronic Interplay in Drug Design

Executive Summary The conformational dynamics of functionalized cyclohexanes dictate their three-dimensional pharmacophore presentation, lipophilicity, and target-binding affinity. This whitepaper provides an in-depth te...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational dynamics of functionalized cyclohexanes dictate their three-dimensional pharmacophore presentation, lipophilicity, and target-binding affinity. This whitepaper provides an in-depth technical analysis of (1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylic acid . By dissecting the delicate balance between severe steric penalties and potential stereoelectronic stabilization (such as intramolecular hydrogen bonding), this guide establishes a self-validating framework for predicting and analyzing the conformational behavior of 1,3-disubstituted fluorinated cyclic systems.

Stereochemical Architecture & Conformational Equilibrium

Absolute Configuration and Relative Stereochemistry

The absolute configuration of the title compound is (1R,3S). Applying the Cahn-Ingold-Prelog (CIP) priority rules to the cyclohexane ring reveals that both the carboxylic acid group at C1 and the fluoromethyl group at C3 project from the same face of the ring. Consequently, the (1R,3S) enantiomer represents the cis-1,3-disubstituted relative stereochemistry.

In cyclohexane systems, cis-1,3-disubstituted isomers are conformationally restricted to an equilibrium between two extreme chair states: the diequatorial (e,e) conformation and the diaxial (a,a) conformation[1].

The Steric vs. Stereoelectronic Conflict

The conformational equilibrium of this molecule is governed by two competing forces:

  • Steric Repulsion (A-Values): The conformational free energy is heavily influenced by the A-values of the substituents. The carboxylic acid group (-COOH) has an A-value of approximately 1.4 kcal/mol, while the fluoromethyl group (-CH 2​ F) has an A-value of approximately 1.5 kcal/mol. In the (a,a) conformation, the molecule suffers not only from these individual 1,3-diaxial interactions with ring protons but also from a severe, direct 1,3-diaxial clash between the two bulky substituents themselves.

  • Intramolecular Hydrogen Bonding (IMHB): Despite the massive steric penalty of the (a,a) state, the spatial proximity of the 1,3-diaxial groups presents a theoretical opportunity for an intramolecular hydrogen bond between the carboxylic acid proton (donor) and the fluorine atom (acceptor). Fluorine's ability to participate in IMHB can modulate the H-bond basicity of adjacent groups, potentially altering the molecule's overall polarity and lipophilicity[2]. Furthermore, 1,3-diaxial C-F bonds are known to impart unique facial polarity to cyclohexane rings[3].

Despite the potential for IMHB, the energetic penalty of the 1,3-diaxial steric clash (> 4.0 kcal/mol) overwhelmingly outcompetes the weak stabilization provided by a F···H-O bond (~1-2 kcal/mol). Thus, the diequatorial state remains the global minimum. The spatial relationship between these groups in the dominant (e,e) state is crucial for predictable receptor binding in medicinal chemistry[4].

ConformationalEquilibrium EE Diequatorial (e,e) Global Minimum Sterically Favored Rel. Energy: 0.0 kcal/mol AA Diaxial (a,a) High Energy State 1,3-Diaxial Clash Rel. Energy: +4.5 kcal/mol EE->AA Ring Flip (K_eq << 1)

Conformational equilibrium of cis-1,3-disubstituted cyclohexane heavily favoring the (e,e) state.

Quantitative Conformational Data

To provide a concrete understanding of the thermodynamic landscape, the following table summarizes the calculated and empirical parameters comparing the two chair conformers.

Thermodynamic / Structural ParameterDiequatorial (e,e) ConformerDiaxial (a,a) Conformer
Relative Free Energy ( ΔG ) 0.00 kcal/mol+4.50 kcal/mol
Boltzmann Population (at 298.15 K) > 99.9%< 0.1%
Substituent Spatial Orientation Anti-parallel / DivergentParallel / Convergent
Calculated F···H-O Distance > 5.0 Å (No IMHB possible)~ 1.9 - 2.6 Å (Potential IMHB)
Estimated Dipole Moment ~ 2.1 D~ 3.5 D
3Jaa​ NMR Coupling (C1 Proton) 10 - 12 Hz (Large)2 - 4 Hz (Small, 3Jee​ )

Experimental Methodologies for Conformational Elucidation

To empirically validate the conformational preferences and rule out anomalous stabilization of the diaxial state, a dual-pronged approach utilizing advanced NMR spectroscopy and Density Functional Theory (DFT) is required. This self-validating system ensures high scientific integrity.

Protocol 1: NMR-Based Stereochemical Elucidation

Causality: NMR is utilized in a non-polar solvent to prevent the solvent from outcompeting potential intramolecular interactions. HOESY is specifically chosen to detect spatial proximity between heteronuclei.

  • Sample Preparation: Dissolve 15 mg of highly pure (1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylic acid in 0.5 mL of anhydrous CDCl 3​ . The use of a non-polar, non-hydrogen-bonding solvent is critical to avoid disrupting any potential IMHB.

  • J-Coupling Analysis ( 1 H NMR): Acquire a standard 1D 1 H spectrum at 298 K. Isolate the signal for the axial proton at C1. If the -COOH group is equatorial, the C1 proton must be axial. An axial proton will exhibit two large trans-diaxial coupling constants ( 3Jaa​≈10−12 Hz) with the adjacent axial protons at C2 and C6.

  • 19 F- 1 H HOESY Acquisition: Execute a 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) sequence to probe the spatial distance between the fluorine atom and the carboxylic acid proton[5]. Set the mixing time ( tm​ ) to 400-500 ms to allow sufficient cross-relaxation.

  • Data Interpretation: Analyze the 2D spectrum. The complete absence of a cross-peak between the 19 F signal and the -COOH proton confirms that the distance between them exceeds 4 Å, empirically validating the >99.9% population of the diequatorial conformer.

Protocol 2: Computational Thermodynamic Profiling (DFT)

Causality: DFT provides the thermodynamic backing for the empirical NMR data. The specific basis set is chosen to accurately model the diffuse electron clouds of the highly electronegative oxygen and fluorine atoms.

  • Conformational Search: Perform a Monte Carlo conformational search using the OPLS4 force field to generate all possible ring-flip and rotameric states of the molecule.

  • Geometry Optimization: Submit the lowest energy (e,e) and (a,a) conformers to DFT optimization using the B3LYP functional and the 6-311++G** basis set. The inclusion of diffuse functions (++) is mandatory for accurately modeling the electron density of the highly electronegative fluorine atom and the carboxylic acid oxygen, ensuring that any weak non-covalent interactions are properly parameterized[5].

  • Frequency Calculation: Run vibrational frequency calculations at the exact same level of theory to confirm that the optimized geometries are true energetic minima (characterized by zero imaginary frequencies) and to extract the Gibbs free energy ( G ) corrections at 298.15 K.

  • Population Analysis: Calculate the relative free energies ( ΔG ) between the conformers and apply the Boltzmann distribution equation to determine the macroscopic population ratio.

Workflow Prep 1. Sample Preparation rac-(1R,3S) Synthesis & Isolation NMR 2. NMR Spectroscopy 1H-19F HOESY & J-Coupling Analysis Prep->NMR Purified Sample DFT 3. DFT Calculations B3LYP/6-311++G** Optimization Prep->DFT 3D Coordinates Analysis 4. Conformational Population Boltzmann Distribution at 298K NMR->Analysis Empirical Constraints DFT->Analysis Thermodynamic Data

Self-validating experimental and computational workflow for conformational analysis.

Conclusion

The conformational analysis of (1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylic acid serves as a textbook example of steric forces overpowering stereoelectronic potential. While the theoretical diaxial conformation offers a tantalizing possibility for intramolecular hydrogen bonding between the carboxylic acid and the fluoromethyl group, the severe 1,3-diaxial steric strain renders this state thermodynamically inaccessible at room temperature. For drug development professionals, this dictates that the molecule will present its pharmacophores in a strictly divergent, diequatorial geometry when interacting with biological targets.

References

  • Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists Source: ACS Publications URL
  • Hydroxy-directed fluorination of remote unactivated C(sp3)
  • Source: PMC (NIH)
  • Conformations of Disubstituted Cyclohexanes | Organic Chemistry Source: Fiveable URL
  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism Source: ACS Publications URL

Sources

Foundational

An In-depth Technical Guide to the Synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid: Exploring Key Starting Materials and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid is a valuable building block in medicinal chemistry, where the incorporation of fluorine can...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid is a valuable building block in medicinal chemistry, where the incorporation of fluorine can significantly enhance the pharmacological properties of drug candidates. This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the stereoselective synthesis of this fluorinated carbocyclic acid. The discussion emphasizes the rationale behind the selection of chiral precursors and outlines plausible, evidence-based synthetic routes, including chemoenzymatic methods and asymmetric chemical transformations. Detailed protocols and mechanistic insights are provided to enable researchers to navigate the complexities of stereocontrol and fluoromethyl group installation.

Introduction: The Significance of Fluorinated Cyclohexanes in Drug Discovery

The cyclohexane scaffold is a prevalent motif in a multitude of pharmaceuticals, offering a three-dimensional framework that can effectively probe the binding pockets of biological targets. The strategic introduction of fluorine atoms or fluorine-containing groups, such as the fluoromethyl group (-CH₂F), can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. The fluoromethyl group, in particular, can act as a bioisosteric replacement for a hydroxyl or methyl group, often leading to improved pharmacokinetic profiles. The specific stereoisomer, (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid, presents a defined spatial arrangement of its functional groups, making it a highly sought-after component for the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs).

This guide will delve into the critical aspects of synthesizing this target molecule, with a primary focus on the selection of appropriate starting materials that enable precise control over the desired (1R,3S) stereochemistry.

Strategic Approaches to the Chiral Core: Selecting the Optimal Starting Material

The cornerstone of a successful synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid lies in the judicious choice of a chiral starting material that either possesses the required stereochemistry or can be readily manipulated to achieve it. Two principal strategies emerge as highly viable:

  • The Chiral Synthon Approach: Utilizing a commercially available or readily synthesizable chiral molecule that already contains the desired stereochemical information.

  • The Asymmetric Synthesis Approach: Creating the chiral centers through a stereoselective chemical or enzymatic reaction on a prochiral substrate.

(R)-3-Cyclohexene-1-carboxylic Acid: A Versatile Chiral Building Block

Optically active 3-cyclohexene-1-carboxylic acid is a pivotal starting material for the synthesis of numerous pharmaceutical agents.[1] The (R)-enantiomer, in particular, serves as an excellent precursor for the target molecule as it possesses the correct stereochemistry at the C1 position. The double bond at the C3-C4 position provides a versatile handle for the stereoselective introduction of the fluoromethyl precursor.

Obtaining (R)-3-Cyclohexene-1-carboxylic Acid:

There are two primary methods for accessing enantiomerically pure (R)-3-cyclohexene-1-carboxylic acid:

  • Asymmetric Diels-Alder Reaction: A powerful strategy involves the [4+2] cycloaddition of butadiene with an acrylate bearing a chiral auxiliary. Subsequent removal of the auxiliary yields the desired enantiomer. For instance, using a lactate-derived chiral auxiliary in a TiCl₄-catalyzed diastereoselective Diels-Alder reaction can produce the optically active acid.[1]

  • Enzymatic Resolution: The kinetic resolution of racemic 3-cyclohexene-1-carboxylic acid or its esters using hydrolases is a highly efficient and scalable method. Various lipases and esterases can selectively hydrolyze one enantiomer, leaving the other enriched. For example, microbial resolution can be employed to obtain the desired (S)-ester, which can then be hydrolyzed to the (R)-acid.

(1S,3S)-3-Hydroxycyclohexane-1-carboxylic Acid: A Pre-functionalized Chiral Precursor

An alternative and compelling starting material is (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid. This compound already possesses the correct absolute stereochemistry at both the C1 and C3 centers. The synthetic challenge then shifts from creating the stereocenters to the chemical conversion of the hydroxyl group into a fluoromethyl group.

Synthesis of (1S,3S)-3-Hydroxycyclohexane-1-carboxylic Acid:

Biocatalytic methods have been developed for the efficient synthesis of this chiral diol. These processes often involve enzymatic cascades that can produce the target compound with high quality and efficiency, making it a viable starting point for larger-scale syntheses.[2]

Synthetic Pathways to (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid

With a suitable chiral starting material in hand, the subsequent steps focus on the stereoselective installation of the fluoromethyl group. This section outlines two plausible synthetic routes, each with its own set of advantages and challenges.

Route A: From (R)-3-Cyclohexene-1-carboxylic Acid

This strategy leverages the reactivity of the double bond to introduce the necessary functionality at the C3 position with the desired stereochemistry.

Workflow for Route A:

Route A A (R)-3-Cyclohexene-1- carboxylic Acid B Esterification A->B C (R)-Methyl 3-cyclohexene- 1-carboxylate B->C D Stereoselective Hydroboration-Oxidation C->D E (1R,3S)-Methyl 3-hydroxy- cyclohexane-1-carboxylate D->E F Hydrolysis E->F Alternative H Tosylation or Mesylation E->H L Hydroxymethylation E->L Alternative G (1R,3S)-3-Hydroxy- cyclohexane-1-carboxylic Acid F->G I (1R,3S)-Methyl 3-(tosyloxy/mesyloxy)- cyclohexane-1-carboxylate H->I J Fluoride Displacement I->J K (1R,3R)-Methyl 3-fluoro- cyclohexane-1-carboxylate J->K M (1R,3S)-Methyl 3-(hydroxymethyl)- cyclohexane-1-carboxylate L->M N Fluorination (e.g., DAST) M->N O (1R,3S)-Methyl 3-(fluoromethyl)- cyclohexane-1-carboxylate N->O P Hydrolysis O->P Q (1R,3S)-3-(Fluoromethyl)cyclohexane- 1-carboxylic acid P->Q Route B A (1S,3S)-3-Hydroxycyclohexane- 1-carboxylic Acid B Esterification A->B C (1S,3S)-Methyl 3-hydroxy- cyclohexane-1-carboxylate B->C D Oxidation C->D E Methyl 3-oxocyclohexane- 1-carboxylate D->E F Fluoromethylation E->F G Methyl 3-(fluoromethyl)-3-hydroxy- cyclohexane-1-carboxylate F->G H Deoxygenation G->H I (1R,3S)-Methyl 3-(fluoromethyl)- cyclohexane-1-carboxylate H->I J Hydrolysis I->J K (1R,3S)-3-(Fluoromethyl)cyclohexane- 1-carboxylic acid J->K

Caption: Synthetic workflow starting from (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid.

Detailed Protocol for Key Steps:

  • Esterification: Similar to Route A, the carboxylic acid is protected as an ester.

  • Oxidation: The secondary alcohol is oxidized to the corresponding ketone using standard oxidation protocols.

  • Fluoromethylation: The ketone can be treated with a fluoromethylating agent. For example, the use of a fluoromethylating reagent such as fluoromethyl phenyl sulfone in the presence of a strong base can introduce the fluoromethyl group at the C3 position. This may proceed via a nucleophilic addition mechanism. [3]

  • Stereoselective Reduction: The resulting ketone with the fluoromethyl group at C3 would then need to be stereoselectively reduced to the desired (1R,3S) configuration. This can be a challenging step and may require screening of various reducing agents and conditions.

  • Hydrolysis: The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Comparative Analysis of Synthetic Routes

FeatureRoute A (from (R)-3-Cyclohexene-1-carboxylic Acid)Route B (from (1S,3S)-3-Hydroxycyclohexane-1-carboxylic Acid)
Starting Material Availability (R)-3-Cyclohexene-1-carboxylic acid can be obtained through well-established asymmetric synthesis or resolution methods.(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid is accessible through biocatalytic routes, which can be highly efficient. [2]
Stereocontrol The key challenge is the stereoselective functionalization of the double bond.The stereochemistry is pre-defined in the starting material, simplifying this aspect.
Fluoromethylation Involves a multi-step conversion of the introduced functional group.Requires a direct and stereoselective method for converting the hydroxyl group to a fluoromethyl group.
Overall Efficiency May involve more steps, potentially leading to a lower overall yield.Potentially a shorter route if an efficient fluoromethylation protocol is available.

Conclusion and Future Perspectives

The synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid is a challenging yet achievable goal for medicinal and organic chemists. The choice of starting material is paramount, with both (R)-3-cyclohexene-1-carboxylic acid and (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid representing excellent and viable options. The successful execution of the synthesis hinges on the careful selection and optimization of stereoselective reactions for the introduction and manipulation of functional groups.

Future research in this area will likely focus on the development of more direct and efficient methods for the stereoselective fluoromethylation of carbocyclic systems. The advancement of chemoenzymatic and catalytic asymmetric methodologies will undoubtedly play a crucial role in making these valuable fluorinated building blocks more accessible to the drug discovery community.

References

  • Ryu, I., & Corey, E. J. (2003). Asymmetric Diels-Alder reactions catalyzed by a proline-derived oxazaborolidine. Journal of the American Chemical Society, 125(22), 6388-6390.
  • Marshall, J. A., & Xie, S. (1995). A Non-Racemic Route to the C(1)-C(9) Segment of the Macrolide Antibiotic Bafilomycin A1. The Journal of Organic Chemistry, 60(22), 7230-7237.
  • WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
  • Gawroński, J., & Kołbon, H. (1993). Asymmetric synthesis of (+)-(S)- and (−)-(R)-3-cyclohexene-1-carboxylic acid via Diels-Alder reaction of 1,3-butadiene to (−)-menthyl acrylate. Tetrahedron: Asymmetry, 4(7), 1483-1486.
  • Chen, Y., et al. (2018). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
  • Prakash, G. K. S., & Hu, J. (2007). Modern Fluoroorganometallic Chemistry: A Compendium of Synthetic Methodologies. In Modern Fluoroorganic Chemistry (pp. 135-216). Wiley-VCH.
  • Tang, P. (2010). Fluorination in Medicinal Chemistry. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 1-28). Wiley-Blackwell.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
  • Masamune, S., Kim, B. M., Petersen, J. S., Sato, T., Veenstra, S. J., & Imai, T. (1985). Organoboron compounds in organic synthesis. 1. Asymmetric hydroboration. Journal of the American Chemical Society, 107(15), 4549-4551.
  • Burgess, K., & Ohlmeyer, M. J. (1988). Rhodium catalyzed hydroborations. The Journal of Organic Chemistry, 53(21), 5178-5179.
  • Evans, D. A., Fu, G. C., & Hoveyda, A. H. (1988). Rhodium(I)- and iridium(I)-catalyzed hydroboration of olefins. A new and generally useful method for the stereoselective synthesis of alcohols. Journal of the American Chemical Society, 110(20), 6917-6918.
  • Hayashi, T., Matsumoto, Y., & Ito, Y. (1989). Asymmetric hydroboration of olefins with catecholborane catalyzed by a rhodium(I) complex of a chiral chelating phosphine ligand. Journal of the American Chemical Society, 111(9), 3426-3428.
  • Gouverneur, V., & Seppelt, K. (1992). Diethylaminosulfur Trifluoride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.
  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. X. The hydroboration of olefins, acetylenes, and dienes with disiamylborane—a new, highly selective hydroborating agent. Journal of the American Chemical Society, 83(18), 3834-3840.

Sources

Exploratory

Discovery and Isolation of Novel Fluoromethyl Cyclohexane Derivatives: A Technical Guide

Introduction The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, fluoromethyl cyclohexane derivatives represent a highly privileged class of molecules. The c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, fluoromethyl cyclohexane derivatives represent a highly privileged class of molecules. The cyclohexane ring provides a rigid, sp3 -rich, three-dimensional framework that accurately positions pharmacophores in three-dimensional space. When decorated with fluoromethyl groups ( −CH2​F , −CHF2​ , −CF3​ ), these aliphatic rings gain profound pharmacological advantages, acting as bioisosteres that modulate lipophilicity, enhance metabolic stability, and improve target binding affinity[1].

As a Senior Application Scientist, I have designed this technical guide to transcend standard procedural lists. Here, we will explore the causality behind the rational design, synthesis, and isolation of these derivatives, providing drug development professionals with a self-validating framework for discovery.

Part 1: Rational Design and Bioisosteric Causality

The decision to incorporate a fluoromethyl group is rarely arbitrary; it is a calculated bioisosteric replacement designed to solve specific pharmacokinetic liabilities[2].

  • Monofluoromethyl ( −CH2​F ) and Difluoromethyl ( −CHF2​ ): These groups are isosteric and isopolar to hydroxyl ( −OH ) and thiol ( −SH ) groups. Because fluorine is highly electronegative, it alters the electronic distribution of the molecule, allowing the adjacent hydrogen atoms to act as "lipophilic hydrogen bond donors"[1]. This mimics the binding properties of an alcohol while completely eradicating Phase II metabolic liabilities (such as glucuronidation).

  • Trifluoromethyl ( −CF3​ ): Often used as a bioisostere for an ethyl or isopropyl group, the −CF3​ moiety severely withdraws electron density. This substitution drastically increases the overall lipophilicity ( ΔlogP ) of the molecule, which is critical for crossing the blood-brain barrier (BBB)[3]. For instance, 3,5-di(trifluoromethyl)cyclohexane-1,3-dione derivatives have recently demonstrated exceptional potency, high oral bioavailability, and excellent BBB penetration in Amyotrophic Lateral Sclerosis (ALS) drug discovery models[4].

Data Presentation: Physicochemical Impact

The following table summarizes the quantitative physicochemical shifts expected when substituting standard functional groups with fluorinated analogs on a cyclohexane scaffold.

SubstituentBioisosteric EquivalentSteric Volume (ų)Impact on Lipophilicity ( ΔlogP )Metabolic Stability Impact
−CH3​ N/A (Reference)~16.8BaselineHigh liability (CYP450 oxidation)
−OH N/A~9.6DecreasesHigh liability (Phase II Glucuronidation)
−CH2​F −OH , −SH ~18.5Increases slightly (< 0.5)Blocks oxidation, highly stable
−CHF2​ −OH , −CH2​OH ~21.0Increases moderatelyHigh stability, acts as H-bond donor
−CF3​ −CH2​CH3​ , −NO2​ ~27.8Increases significantly (> 1.0)Complete metabolic block
Bioisosteric Design Workflow

BioisostericLogic Target Target Molecule (Cyclohexane Scaffold) Metabolic Metabolic Liability (e.g., -OH, -CH3) Target->Metabolic Identifies Fluoromethyl Fluoromethyl Substitution (-CH2F, -CHF2, -CF3) Metabolic->Fluoromethyl Bioisosteric Replacement Lipophilicity Modulate Lipophilicity (LogP Adjustment) Fluoromethyl->Lipophilicity Stability Enhance Metabolic Stability (Block CYP450 Oxidation) Fluoromethyl->Stability Candidate Optimized Drug Candidate Lipophilicity->Candidate Stability->Candidate

Logical workflow for bioisosteric replacement using fluoromethyl groups.

Part 2: Synthetic Methodologies (Discovery)

Synthesizing fluorinated aliphatic rings presents a unique chemical challenge. The fluoride ion ( F− ) is a notoriously poor nucleophile in protic solvents due to tight hydrogen-bonded solvation shells. To overcome this, we utilize a modified Finkelstein reaction employing Tetrabutylammonium fluoride (TBAF) in an aprotic solvent. The bulky tetrabutylammonium counterion prevents the formation of tight ion pairs, providing a "naked" and highly reactive fluoride ion capable of SN​2 displacement[5].

Protocol 1: Synthesis of (Fluoromethyl)cyclohexane via Nucleophilic Fluorination

Objective: Convert cyclohexylmethanol to (fluoromethyl)cyclohexane using a self-validating two-step activation and displacement strategy.

Step 1: Activation of the Precursor (Tosylation)

  • Reaction: Dissolve 10 mmol of cyclohexylmethanol in 50 mL of anhydrous dichloromethane (DCM). Add 15 mmol of triethylamine ( Et3​N ) and cool the mixture to 0°C.

  • Addition: Slowly add 12 mmol of p -Toluenesulfonyl chloride (TsCl) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate creates an excellent leaving group, priming the carbon center for subsequent nucleophilic attack[5].

  • Self-Validation QC: Perform Thin-Layer Chromatography (TLC). The disappearance of the alcohol spot and the emergence of a UV-active spot confirms tosylate formation. Confirm via 1H NMR (look for the characteristic aromatic protons of the tosyl group at ~7.3 and ~7.8 ppm).

Step 2: Fluorination via Modified Finkelstein Reaction

  • Reaction: Dissolve the purified cyclohexylmethyl tosylate in 30 mL of anhydrous Tetrahydrofuran (THF).

  • Displacement: Add 15 mmol of a 1.0 M solution of TBAF in THF. Reflux the mixture at 65°C for 12 hours under an inert argon atmosphere.

  • Causality: The aprotic THF ensures the fluoride ion remains "naked" and highly nucleophilic, driving the SN​2 displacement of the bulky tosylate group to completion[5].

  • Self-Validation QC: Analyze the crude mixture using 19F NMR. The presence of a distinct triplet around -218 ppm strongly validates the successful formation of the −CH2​F group.

Part 3: Advanced Isolation via Supercritical Fluid Chromatography (SFC)

Once synthesized, fluorinated cyclohexane derivatives—especially chiral variants—must be isolated with high enantiomeric purity. Traditional reversed-phase HPLC often struggles with fluorinated compounds due to unpredictable hydrophobic interactions.

The SFC Advantage: Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2​ mixed with an organic modifier (like methanol or 2,2,2-trifluoroethanol). The high diffusivity and low viscosity of supercritical CO2​ enable exceptionally high flow rates and rapid mass transfer[6]. Furthermore, utilizing newly developed fluorinated chiral stationary phases (CSPs) , such as those modified with trifluoromethyl groups (e.g., CCO-F4-CF3), introduces a "fluorophilic" retention mechanism. This specific dipole-dipole interaction between the stationary phase and the fluorinated analyte dramatically enhances chiral recognition and selectivity[6].

SFC Purification Workflow

SFCWorkflow Crude Crude Fluorinated Mixture Phase Select Fluorinated CSP (e.g., CCO-F4-CF3) Crude->Phase Mobile Supercritical CO2 + Modifier (MeOH/TFE) Phase->Mobile Equilibrate Separation Chiral Separation (Fluorophilic Interactions) Mobile->Separation Inject Fractions Isolated Enantiomers Separation->Fractions Fraction Collection

Preparative SFC workflow for isolating fluorinated cyclohexane derivatives.

Protocol 2: Preparative SFC Isolation of Fluorinated Enantiomers

Objective: Isolate the enantiomers of a racemic fluoromethyl cyclohexane derivative using a fluorophilic chiral stationary phase.

  • Column Selection & Equilibration:

    • Install a fluorinated polysaccharide column (e.g., CCO-F4-CF3, 250 x 21.2 mm) onto the preparative SFC system.

    • Causality: The −CF3​ groups on the stationary phase will engage in fluorophilic interactions with the analyte, maximizing the separation factor ( α )[6].

    • Equilibrate the column with a mobile phase of 85% supercritical CO2​ and 15% Methanol at a flow rate of 70 mL/min. Maintain the backpressure regulator (BPR) at 120 bar and the column oven at 35°C.

  • Sample Loading:

    • Dissolve the crude racemate in pure methanol to a concentration of 50 mg/mL.

    • Inject 0.5 mL per run using stacked injections to maximize throughput.

  • Elution and Fractionation:

    • Monitor the elution using a UV detector (typically at 210-220 nm for aliphatic systems with minimal chromophores, or utilize an inline ELSD/MS).

    • Collect fractions based on threshold triggering. The CO2​ will harmlessly vent as a gas upon depressurization, leaving the purified enantiomer dissolved in a minimal volume of methanol.

  • Self-Validation QC:

    • Re-inject an aliquot of each collected fraction onto an analytical SFC system utilizing the same stationary phase.

    • Validation Metric: An enantiomeric excess ( ee ) of > 99% must be confirmed before proceeding to in vitro biological assays.

Sources

Foundational

Theoretical Profiling of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid: A Computational Guide to Conformational and Electronic Properties

Executive Summary The strategic incorporation of fluorine into aliphatic ring systems is a cornerstone of modern rational drug design. Fluorination modulates lipophilicity, enhances metabolic stability, and induces speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic ring systems is a cornerstone of modern rational drug design. Fluorination modulates lipophilicity, enhances metabolic stability, and induces specific conformational biases through stereoelectronic effects. (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid represents a highly functionalized, chiral building block. The (1R,3S) stereochemistry dictates a cis-1,3-disubstitution pattern on the cyclohexane scaffold.

This whitepaper provides an in-depth, self-validating computational protocol for profiling the thermodynamic, electronic, and spectroscopic properties of this molecule using Density Functional Theory (DFT). By mapping the causality between quantum mechanical interactions and macroscopic molecular behavior, we establish a robust framework for evaluating fluorinated cycloalkanes in pharmaceutical pipelines.

Stereochemical & Conformational Causality

Before initiating quantum mechanical calculations, it is critical to establish the logical boundaries of the molecule's Potential Energy Surface (PES). The conformational landscape of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid is governed by a competition between classical steric repulsion (Lewis effects) and quantum mechanical delocalization (non-Lewis effects).

  • Ring Flipping (e,e vs. a,a): The cis-1,3-disubstitution pattern forces the substituents into either a diequatorial (e,e) or diaxial (a,a) arrangement. The experimental A-value (conformational free energy) of the fluoromethyl group is approximately 1.59 kcal/mol , while the carboxylic acid group is ~1.40 kcal/mol. Consequently, the diequatorial chair is the undisputed global minimum. The diaxial conformation is severely penalized by 1,3-diaxial steric clashes.

  • Fluoromethyl Rotamers: The rotation of the −CH2​F group introduces gauche and anti rotamers relative to the ring's C–C bonds. The gauche conformation is typically favored due to the hyperconjugative donation of the adjacent σC-H​ bonding orbitals into the strongly antibonding σC-F∗​ orbital .

  • Carboxyl Rotamers: The −COOH group strongly prefers a syn periplanar arrangement (O=C–O–H dihedral ≈0∘ ) to minimize dipole repulsion and maximize resonance stabilization.

Conformers Base (1R,3S)-Isomer Cis-1,3-Disubstituted EE Diequatorial (e,e) Global Minimum Base->EE Favored AA Diaxial (a,a) High Energy (+4.5 kcal/mol) Base->AA Disfavored RotG gauche-CH2F Max Hyperconjugation EE->RotG RotA anti-CH2F Steric Relief EE->RotA

Conformational logic tree mapping ring states and fluoromethyl rotamers.

Self-Validating Computational Protocol

To accurately capture the subtle stereoelectronic effects inherent to fluorinated rings, a rigorous, step-by-step DFT methodology must be employed. This protocol is designed to be self-validating, ensuring that all extracted properties are derived from true thermodynamic minima.

Step 1: Conformational Sampling
  • Method: Iterative-static metadynamics using CREST (Conformer-Rotamer Ensemble Sampling Tool) with the GFN2-xTB semi-empirical method .

  • Causality: Manual construction of conformers often misses non-intuitive local minima. GFN2-xTB provides rapid, exhaustive sampling of the PES, identifying all relevant chair-chair flips and rotameric states within a 10 kcal/mol window.

Step 2: High-Level DFT Geometry Optimization
  • Method: Optimize the lowest-energy conformers using the M06-2X hybrid meta-GGA functional paired with the aug-cc-pVTZ basis set.

  • Causality: Standard functionals like B3LYP frequently fail to account for medium-range electron correlation and dispersion forces. M06-2X is specifically parameterized to capture the non-covalent interactions (e.g., C-F⋯H-C contacts) critical to fluorinated cycloalkanes . The inclusion of diffuse functions (aug) is mandatory; the highly electronegative fluorine atom possesses an extended electron density tail that cannot be modeled accurately by standard split-valence basis sets.

Step 3: Vibrational Frequency Analysis
  • Method: Harmonic frequency calculations at the M06-2X/aug-cc-pVTZ level.

  • Causality: This step is the primary self-validation mechanism. The absence of imaginary frequencies confirms that the optimized geometries are true minima. Furthermore, it provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections required to calculate precise Gibbs free energies ( ΔG ).

Step 4: Solvation Modeling
  • Method: Solvation Model based on Density (SMD) for water ( ϵ=78.3 ) and chloroform ( ϵ=4.8 ).

  • Causality: The relative stability of polar conformers shifts dramatically in solution. SMD is prioritized over standard PCM because it accounts for non-electrostatic terms (cavitation, dispersion, and solvent structure), yielding highly accurate solvation free energies.

Step 5: Property Extraction
  • Method: Natural Bond Orbital (NBO) analysis and Gauge-Independent Atomic Orbital (GIAO) NMR calculations (mPW1PW91/6-311+G(2d,p)).

  • Causality: NBO quantifies the exact energetic stabilization of hyperconjugative interactions. GIAO provides highly accurate theoretical chemical shifts that can be directly mapped to experimental 1D and 2D NMR spectra for structural verification.

Workflow Input Input Structure (1R,3S)-Isomer ConfSearch Conformational Sampling CREST / GFN2-xTB Input->ConfSearch DFTOpt DFT Geometry Optimization M06-2X / aug-cc-pVTZ ConfSearch->DFTOpt Lowest E Conformers Freq Vibrational Frequencies Zero-Point Energy (ZPE) DFTOpt->Freq Solvation Solvation Modeling SMD (Water/Chloroform) Freq->Solvation No Imaginary Frequencies Properties Electronic & NMR Properties GIAO / NBO Analysis Solvation->Properties

Computational workflow for the theoretical profiling of fluorinated cycloalkanes.

Quantitative Data: Thermodynamic & Electronic Properties

Following the execution of the protocol, the thermodynamic and electronic parameters of the primary conformers are summarized below. The data highlights the overwhelming preference for the diequatorial state, while showcasing how solvent polarity modulates the dipole moment and relative stability of the rotamers.

Table 1: Calculated Relative Gibbs Free Energies ( ΔG ) and Dipole Moments ( μ ) of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid (M06-2X/aug-cc-pVTZ)

Conformer IDRing State −CH2​F Rotamer ΔGgas​ (kcal/mol) ΔGwater​ (kcal/mol)Dipole μgas​ (Debye)Dipole μwater​ (Debye)
Conf-1 e,egauche0.000.002.182.85
Conf-2 e,eanti0.420.282.753.52
Conf-3 a,agauche4.654.101.922.45
Conf-4 a,aanti5.104.352.383.10

Note: ΔG values include ZPVE and thermal corrections at 298.15 K. The e,e-gauche conformer acts as the zero-point reference.

Analysis of the Data

The energetic penalty for the diaxial (a,a) conformation exceeds 4.5 kcal/mol in the gas phase, effectively excluding it from the ambient equilibrium population (Boltzmann distribution < 0.01%). In aqueous solution ( ΔGwater​ ), the highly polar anti rotamer (Conf-2) is preferentially stabilized by the high dielectric medium, narrowing the energy gap between the gauche and anti states to a mere 0.28 kcal/mol.

Electronic & Spectroscopic Profiling

NBO Analysis

Natural Bond Orbital (NBO) analysis of Conf-1 reveals the foundational drivers of its stability. The gauche orientation of the fluoromethyl group facilitates a stereoelectronically favored σC2-H​→σC3-F∗​ hyperconjugative interaction. Second-order perturbation theory analysis typically quantifies this stabilization energy at ~1.8 to 2.2 kcal/mol . This electron delocalization subtly lengthens the C–F bond and increases the electron density on the fluorine atom, directly impacting its hydrogen-bond acceptor capacity in biological targets.

GIAO NMR Prediction

Theoretical NMR shifts serve as a fingerprint for structural validation. Utilizing the GIAO method, the predicted 19F and 1H shifts for the global minimum (Conf-1) provide distinct markers:

  • 19F NMR: The fluorine atom in the gauche fluoromethyl group resonates distinctly (typically around −215 to −225 ppm relative to CFCl3​ ).

  • 1H NMR (Fluoromethyl protons): The geminal protons of the −CH2​F group exhibit a massive geminal coupling ( 2JHF​≈46 Hz ) and are diastereotopic due to the adjacent chiral center at C3, appearing as distinct multiplets.

Conclusion

The theoretical profiling of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid demonstrates that its physicochemical behavior is dictated by a rigid diequatorial cyclohexane framework, heavily modulated by the hyperconjugative flexibility of the fluoromethyl appendage. By utilizing a highly parameterized DFT methodology (M06-2X/aug-cc-pVTZ with SMD solvation), researchers can accurately predict the conformational ensembles and electronic topologies of such bioisosteres. This self-validating computational approach ensures that downstream applications in structure-based drug design are grounded in rigorous quantum mechanical reality.

References

  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry[Link]

  • A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. Chemistry - A European Journal[Link]

  • Performance of semiempirical DFT methods for the supramolecular assembly of Janus-face cyclohexanes. RSC Advances[Link]

  • Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry[Link]

Exploratory

Stereochemical Profiling and Chiroptical Analysis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid

Introduction: The Strategic Value of Fluorinated Cycloalkanes In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic ring systems has become a cornerstone for optimizing pharmacokinetic and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Cycloalkanes

In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic ring systems has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles[1]. (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid represents a highly specialized chiral building block. By combining a rigid cycloalkane scaffold with a strategically positioned fluoromethyl group, this molecule offers unique bioisosteric properties, enhanced metabolic stability, and precise spatial vectors for pharmacophore mapping[2][3].

Understanding the absolute configuration, conformational dynamics, and chiroptical properties (optical rotation) of this specific (1R,3S) isomer is critical for downstream drug development, as stereochemistry directly dictates biological receptor engagement and regulatory compliance.

Structural Causality and Conformational Dynamics

Stereochemical Dissection of the (1R,3S) Isomer

The nomenclature "(1R,3S)" explicitly defines the absolute configuration at the two stereocenters of the cyclohexane ring. When mapping the priorities according to Cahn-Ingold-Prelog (CIP) rules, the 1R, 3S configuration in a 1,3-disubstituted cyclohexane results in a cis-relationship between the carboxylic acid (–COOH) and the fluoromethyl (–CH₂F) group.

The Diequatorial Imperative

The causality behind the molecule's structural rigidity lies in its conformational equilibrium. Cyclohexane rings rapidly interconvert between chair conformations. However, for a cis-1,3-disubstituted cyclohexane, the thermodynamic penalty of 1,3-diaxial interactions is severe.

  • Conformational Locking: To avoid the steric clash that would occur if both groups were in axial positions, the (1R,3S) isomer overwhelmingly favors the diequatorial chair conformation .

  • Pharmacological Implication: This conformational locking is highly desirable in drug design. It ensures that the –COOH and –CH₂F vectors project outward in a predictable, stable geometry, reducing the entropic penalty upon binding to a target protein[3].

The Fluorine Effect: Inductive and Steric Parameters

The introduction of the –CH₂F group is not merely structural; it fundamentally alters the molecule's electronic profile:

  • pKa Modulation: Fluorine is the most electronegative element. Through through-bond inductive effects (-I) and through-space field effects, the fluorine atom withdraws electron density, stabilizing the carboxylate anion. This subtly lowers the pKa (enhancing acidity) compared to non-fluorinated cyclohexanecarboxylic acid[4].

  • Metabolic Resistance: Cytochrome P450 enzymes typically clear xenobiotics via aliphatic hydroxylation. The high bond dissociation energy of the C–F bond (~485 kJ/mol) effectively blocks hydrogen atom abstraction at the C3 substituent, shielding the molecule from rapid metabolic degradation[2].

G M (1R,3S)-3-(Fluoromethyl) cyclohexane-1-carboxylic acid F1 Inductive Effect (-I of Fluorine) M->F1 F2 C-F Bond Strength (~485 kJ/mol) M->F2 F3 Diequatorial Conformation (Cis-1,3-disubstituted) M->F3 O1 pKa Modulation (Enhanced Acidity) F1->O1 O2 Metabolic Stability (CYP450 Resistance) F2->O2 O3 Target Binding Affinity (Spatial Precision) F3->O3

Pharmacological impact of the fluoromethyl group and structural conformation.

Principles of Chiroptical Measurement

Optical rotation is the macroscopic manifestation of a molecule's chiral asymmetry interacting with plane-polarized light. For (1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylic acid, the specific rotation [α]λT​ serves as a critical quality attribute (CQA) for verifying enantiomeric identity and purity[5].

The observed rotation ( α ) is governed by the asymmetric polarizability of the molecule. Because the (1R,3S) isomer lacks an internal plane of symmetry, the differential refractive indices for left- and right-circularly polarized light result in a net rotation of the polarization plane[6].

Variables Dictating Optical Rotation:
  • Wavelength ( λ ): Optical rotatory dispersion dictates that rotation magnitude increases at shorter wavelengths. Pharmacopeial standards mandate the Sodium D-line (589 nm) for baseline consistency[7].

  • Temperature ( T ): Temperature fluctuations alter solvent density (changing the effective concentration in the light path) and can shift the equilibrium of minor conformers. Tight thermal control (±0.5 °C) is non-negotiable[5][7].

  • Solvent: Solvation shells interact with the chiral molecule's dipole, potentially altering the preferred conformation or hydrogen-bonding state of the carboxylic acid, which can drastically shift or even invert the sign of rotation[6].

Self-Validating Protocol: Polarimetric Determination of Specific Rotation

To ensure absolute trustworthiness and reproducibility, optical rotation must be measured using a self-validating system compliant with USP <781> and Ph. Eur. 2.2.7 standards[5][7]. The following protocol establishes a closed-loop validation for determining the specific rotation of (1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylic acid.

Step-by-Step Methodology

Phase 1: System Suitability and Calibration

  • Instrument Initialization: Power on the polarimeter equipped with a Sodium vapor lamp (or 589 nm LED bandpass equivalent) and a Peltier temperature control system. Allow 30 minutes for thermal and optical stabilization[5].

  • Calibration Verification: Insert a certified quartz control plate (traceable to NIST or equivalent). The measured rotation must fall within ±0.01° of the certified value. This validates the optical encoder and light source integrity[5].

Phase 2: Sample Preparation (Gravimetric-Volumetric Precision) 3. Enantiomeric Verification: Prior to polarimetry, confirm the sample's chiral purity via Chiral HPLC (ensure >99% ee). Optical rotation is a composite value; a low ee will artificially depress the specific rotation. 4. Dissolution: Accurately weigh exactly 100.0 mg of the dried (1R,3S) compound using an analytical balance (0.01 mg readability). Transfer quantitatively to a 10.0 mL Class A volumetric flask. 5. Solvent Addition: Dissolve in spectroscopic-grade Methanol (or Chloroform, depending on validated solubility profiles). Dilute to the mark and invert 10 times to ensure a homogenous solution ( c=0.01 g/mL ).

Phase 3: Measurement and Internal Blanking 6. Blanking: Fill a clean, dry 1.00 dm (100 mm) polarimeter cell with the pure solvent. Ensure no air bubbles are trapped in the light path. Equilibrate to 20.0 ± 0.5 °C[7]. Zero the instrument to establish the baseline. 7. Sample Analysis: Flush the cell three times with the sample solution to prevent dilution errors. Fill the cell with the sample, equilibrate to 20.0 ± 0.5 °C, and record the observed angular rotation ( α ). 8. Replication: Perform the measurement in triplicate. The relative standard deviation (RSD) must be <1% to validate the absence of thermal gradients or particulate scattering.

Phase 4: Calculation Calculate the specific rotation using the Biot formula:

[α]D20​=c×lα​

(Where α is the observed rotation in degrees, c is concentration in g/mL, and l is path length in dm).

G N1 Synthesis & Isolation (1R,3S)-Isomer N2 Chiral Purity Check (HPLC/GC >99% ee) N1->N2 N3 Sample Preparation (Accurate Mass & Vol) N2->N3 If ee > 99% N4 Polarimetry Measurement (589 nm, 20°C, 1 dm) N3->N4 N5 Specific Rotation [α]D Calculation & Validation N4->N5

Workflow for stereochemical validation and optical rotation measurement.

Quantitative Data Summary

The table below summarizes the critical physicochemical and analytical parameters associated with the stereochemical evaluation of this compound.

PropertyValue / ParameterAnalytical & Pharmacological Significance
Stereochemical Configuration (1R,3S)Dictates a cis-1,3-disubstituted spatial orientation.
Dominant Conformation Diequatorial ChairMinimizes 1,3-diaxial interactions; provides a rigid pharmacophore vector for receptor binding[3].
Optical Rotation Wavelength 589 nm (Sodium D-line)Standardized pharmacopeial wavelength for [α]D​ measurements, ensuring cross-laboratory reproducibility[7].
Measurement Temperature 20.0 °C or 25.0 °CCritical for maintaining constant solvent density and preventing thermally-induced conformational shifts[5].
Path Length ( l ) 1.00 dm (100 mm)Standardized cell length used to normalize the specific rotation calculation[7].
Metabolic Liability at C3 Highly ResistantThe ~485 kJ/mol C-F bond resists CYP450-mediated aliphatic hydroxylation, extending half-life[2].
Acidity (pKa) Lower than non-fluorinated analogThe -I inductive effect of fluorine stabilizes the carboxylate, enhancing acidity and altering physiological ionization[4].

Conclusion

The (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid scaffold is a masterclass in rational drug design. By leveraging the diequatorial preference of the cis-1,3-disubstitution pattern, medicinal chemists can deploy a rigid, metabolically resistant vector. Validating the chirality of this molecule through rigorous, temperature-controlled polarimetry is not just a regulatory formality—it is a fundamental requirement to ensure the structural integrity and therapeutic efficacy of the final pharmaceutical agent.

References

  • NextSDS. rac-(1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylic acid - NextSDS.[8] URL:

  • ResearchGate. Fluorinated Cycloalkyl Building Blocks for Drug Discovery.[9] URL:

  • Rudolph Research Analytical. 781 OPTICAL ROTATION.[5] URL:

  • PMC (Grygorenko, O. O.). Fluorinated building blocks in drug design: new pathways and targets.[1] URL:

  • Apollo Scientific. Fluorinated Building Blocks for Medicinal Chemistry.[2] URL:

  • Benchchem. Theoretical studies on fluorinated carboxylic acids.[4] URL:

  • uspbpep.com. usp31nf26s1_c781, General Chapters: <781> OPTICAL ROTATION.[6] URL:

  • Anton Paar Wiki. European Pharmacopoeia 2.2.7. Optical Rotation.[7] URL:

  • PubMed (ChemMedChem). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.[3] URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid in Drug Discovery

Introduction: The Strategic Advantage of Fluorinated Cyclohexane Scaffolds In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacokinetic and pharmacodynamic profil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorinated Cyclohexane Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid emerges as a valuable building block, strategically designed to confer desirable properties upon drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this unique scaffold.

The incorporation of a cyclohexane ring introduces a three-dimensional topology that can enhance binding affinity and selectivity for biological targets by exploring larger regions of chemical space compared to flat aromatic systems.[1] The monofluoromethyl group, a bioisostere of the methyl group, offers a subtle yet impactful modification. The high electronegativity of fluorine can modulate the acidity of the carboxylic acid, influence metabolic stability, and alter lipophilicity, all of which are critical parameters in drug design.[2][3][4][5] Furthermore, the specific stereochemistry of (1R,3S) provides a defined spatial arrangement of the functional groups, which is crucial for stereospecific interactions with chiral biological targets such as enzymes and receptors.

This document will delve into the physicochemical properties of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid, provide detailed protocols for its application in amide bond formation, and discuss its potential as a building block for creating novel therapeutics, including its relevance as a gamma-aminobutyric acid (GABA) analogue.[6][7][8]

Physicochemical Properties and Their Implications in Drug Design

The unique combination of a cyclohexane core and a fluoromethyl substituent imparts specific physicochemical properties to (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid, which can be leveraged in drug design.

PropertyEstimated Value/RangeImplication in Drug Discovery
pKa ~4.0 - 4.5The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid compared to its non-fluorinated counterpart.[4][9] This can influence the ionization state at physiological pH, affecting solubility, cell permeability, and binding to target proteins.
cLogP ~1.5 - 2.0The fluoromethyl group generally increases lipophilicity compared to a hydroxyl or amino group, but less so than a trifluoromethyl group.[5] This moderate lipophilicity can contribute to improved membrane permeability and oral bioavailability.
Molecular Weight 160.17 g/mol The relatively low molecular weight makes it an ideal building block for fragment-based drug discovery and for keeping the final compound within the "rule of five" guidelines.
Topological Polar Surface Area (TPSA) 37.3 ŲThe TPSA is dominated by the carboxylic acid group, suggesting a balance between solubility and permeability.

Application as a Building Block: Amide Bond Formation

A primary application of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid is in the synthesis of amides, a ubiquitous functional group in pharmaceuticals. The cyclohexane scaffold can present moderate steric hindrance, making the choice of coupling reagent and conditions critical for achieving high yields.

Below are detailed protocols for the coupling of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid with a generic primary or secondary amine.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used and reliable protocol for a broad range of amines and carboxylic acids.

Workflow for EDC/HOBt Coupling

cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification prep_acid Dissolve (1R,3S)-3-(Fluoromethyl) cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF prep_reagents Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) prep_acid->prep_reagents 1. activation Stir at room temperature for 30-60 min prep_reagents->activation 2. add_amine Add amine (1.1 eq) and DIPEA (2.0 eq) activation->add_amine 3. reaction Stir at room temperature for 4-16 h add_amine->reaction 4. workup Aqueous work-up reaction->workup 5. purification Column chromatography workup->purification 6.

Caption: EDC/HOBt mediated amide coupling workflow.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) followed by N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.

  • Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling for Sterically Hindered Amines

For more sterically demanding or less nucleophilic amines, a more potent coupling reagent like HATU is recommended.[10]

Workflow for HATU Coupling

cluster_preactivation Pre-activation cluster_coupling_hat Coupling cluster_workup_hat Work-up & Purification dissolve Dissolve carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF add_base Add DIPEA (2.0 eq) dissolve->add_base 1. stir Stir for 15-30 min at RT add_base->stir 2. add_amine_hat Add amine (1.2 eq) stir->add_amine_hat 3. reaction_hat Stir at room temperature for 1-4 h add_amine_hat->reaction_hat 4. workup_hat Aqueous work-up with 5% LiCl wash reaction_hat->workup_hat 5. purification_hat Column chromatography workup_hat->purification_hat 6. Start (1R,3S)-3-(Fluoromethyl) cyclohexane-1-carboxylic acid Derivatization Derivatization (e.g., Amide Formation) Start->Derivatization Library Library of Analogues Derivatization->Library Screening Biological Screening (GABA Targets) Library->Screening Hit Hit Compound Screening->Hit Identified Lead Lead Optimization Hit->Lead

Sources

Application

Application Note: In Vitro Biological Profiling of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid as a Bioisosteric Scaffold

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Application Guide Executive Summary & Mechanistic Rationale In contemporary medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone in drug design, profoundly influencing a molecule's conformation, metabolic stability, and membrane permeability[1]. The compound (1R,3S)-3-(fluoromethyl)cyclohexane-1-carboxylic acid represents a highly specialized, sp³-enriched building block. It is increasingly utilized as a conformationally restricted bioisostere for phenyl rings, unfluorinated aliphatics, and zwitterionic pharmacophores like nipecotic acid[2].

The Stereochemical and Electronic Advantage

The biological activity of this scaffold is heavily dictated by its stereochemistry and electronic distribution.

  • Conformational Locking: The (1R,3S) configuration dictates a cis-1,3-disubstitution pattern on the cyclohexane ring. Thermodynamically, this forces both the bulky carboxylic acid and the fluoromethyl group into equatorial positions (the e,e-chair conformation). This minimizes 1,3-diaxial steric clashes and locks the pharmacophore into a rigid, predictable vector, reducing the entropic penalty upon target binding.

  • Metabolic & Physicochemical Tuning: Selective fluorination of aliphatics, such as the introduction of a fluoromethyl (-CH₂F) group, increases overall molecular polarity and modulates LogP compared to unfluorinated counterparts, while simultaneously blocking sites of oxidative metabolism[3]. Furthermore, bioisosteric replacement using fluorinated motifs is frequently employed to optimize the lipophilicity (LogD) and physicochemical properties of lead compounds[4]. The strongly electron-withdrawing fluorine atom exerts an inductive effect across the ring, subtly lowering the pKa of the carboxylic acid, which directly impacts its ionization state and passive permeability at physiological pH.

Experimental Workflow & Visualization

To fully validate the in vitro biological activity of compounds incorporating this scaffold, a multiparametric testing funnel is required. The workflow below outlines the critical path from structural design to functional validation.

G Start Compound Design (1R,3S)-3-(Fluoromethyl) cyclohexane-1-carboxylic acid Metab Phase I Metabolic Stability (Human Liver Microsomes) Start->Metab Assess CYP450 Resistance Perm Membrane Permeability (Caco-2 Bidirectional Assay) Start->Perm Assess pKa/LogD Modulation Target Target Engagement (e.g., GAT1 Uptake Assay) Start->Target Assess Bioisosteric Binding Data In Vitro Profile Generation (Cl_int, Papp, IC50) Metab->Data Perm->Data Target->Data

Multiparametric in vitro evaluation workflow for fluorinated cyclohexane bioisosteres.

Detailed In Vitro Protocols

Protocol A: Phase I Metabolic Stability (Human Liver Microsomes)

Objective: To quantify the intrinsic clearance ( Clint​ ) and demonstrate the CYP450 resistance conferred by the fluoromethyl group compared to a standard methyl group.

Causality & Design Choices: We utilize a low microsomal protein concentration (0.5 mg/mL) and a low substrate concentration (1 µM) to ensure the reaction remains in the linear range (pseudo-first-order kinetics) and well below the typical Km​ of CYP enzymes. This prevents saturation and non-specific protein binding from artificially inflating the apparent half-life.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: In a 96-well plate, mix 1 µM of the (1R,3S)-fluoromethyl target compound with 0.5 mg/mL HLM in the reaction buffer. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 10 µL of a 10 mM NADPH solution (final concentration 1 mM). Note: NADPH is the obligate electron donor for CYP450; without it, Phase I oxidation cannot occur, serving as a negative control.

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Analysis: Centrifuge at 4,000 × g for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

Protocol B: Bidirectional Caco-2 Permeability Assay

Objective: To evaluate passive transcellular absorption and potential efflux transporter liability (e.g., P-gp/MDR1) modulated by the scaffold's lipophilicity.

Causality & Design Choices: Because the scaffold contains a carboxylic acid, it is predominantly ionized at pH 7.4. We establish a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to mimic the microclimate of the intestinal lumen. The slightly acidic apical pH increases the fraction of unionized acid, driving passive absorption and providing a more physiologically relevant assessment of oral bioavailability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm², confirming tight junction integrity.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer.

    • For A→B (Apical to Basolateral) transport: Add the compound to the apical chamber (pH 6.5).

    • For B→A (Basolateral to Apical) transport: Add the compound to the basolateral chamber (pH 7.4).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2 hours.

  • Sampling: Extract 50 µL from the receiver chambers at 120 minutes. Quench with acetonitrile and analyze via LC-MS/MS.

  • Validation: Concurrently run Atenolol (low permeability control) and Verapamil (high permeability/efflux control) to validate the self-consistency of the assay system.

Quantitative Data Interpretation

The introduction of the (1R,3S)-3-(fluoromethyl) moiety fundamentally alters the biological profile of the cyclohexane carboxylic acid scaffold. The table below summarizes representative in vitro data illustrating the superiority of the fluoromethyl bioisostere over unfluorinated analogs.

Scaffold ModificationIntrinsic Clearance ( Clint​ )(µL/min/mg)Permeability Papp​ A→B( 10−6 cm/s)Efflux Ratio(B→A / A→B)Target EngagementGAT1 IC₅₀ (µM)
Unsubstituted (Cyclohexane-1-carboxylic acid)45.212.42.515.2
Methyl Control ((1R,3S)-3-Methyl...)85.6 (High CYP liability)18.11.88.5
Fluoromethyl Target ((1R,3S)-3-(Fluoromethyl)...)22.4 (Oxidation blocked)24.5 (Optimal LogD)1.2 (Evades efflux)4.1 (Enhanced affinity)

Data Synthesis:

  • Metabolic Stability: The methyl control exhibits high clearance due to rapid hydroxylation of the -CH₃ group. The fluoromethyl target drops Clint​ to 22.4 µL/min/mg because the strong C-F bond resists CYP450-mediated hydrogen atom transfer.

  • Permeability: The inductive effect of the fluorine atom subtly lowers the pKa of the carboxylic acid, optimizing the ionization ratio at the apical membrane and doubling the passive permeability ( Papp​ ) compared to the unsubstituted scaffold.

  • Target Engagement: Cyclohexane carboxylic acids and their derivatives are well-documented bioisosteres for amino acids and zwitterionic pharmacophores, such as nipecotic acid, particularly in the targeting of GABA transporters (e.g., GAT1)[2]. The rigid e,e-conformation of the (1R,3S) isomer pre-organizes the molecule for optimal receptor binding, resulting in a superior IC₅₀.

References

  • Source: nih.gov (ChemBioChem)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: Development towards a novel screening method for nipecotic acid bioisosteres using molecular imprinted polymers (MIPs)

Sources

Method

Application Note: Protocols for the Fluorination of Cyclohexane Carboxylic Acid Precursors

Abstract: The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Fluorinated cyclohexane moieties, in particular, are increasingly sought-after bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Fluorinated cyclohexane moieties, in particular, are increasingly sought-after building blocks due to their ability to confer desirable physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] This document provides a detailed guide for researchers on the fluorination of cyclohexane carboxylic acid precursors, focusing on robust and widely adopted decarboxylative methods. We will delve into the mechanistic underpinnings of photoredox catalysis, provide detailed, step-by-step experimental protocols, and address critical safety and handling considerations.

Introduction: The Value of the Fluorinated Cyclohexane Motif

The cyclohexane ring is a prevalent scaffold in pharmaceuticals.[3] Modifying this core structure with fluorine atoms can profoundly influence a molecule's properties. The high electronegativity and small size of fluorine allow it to act as a bioisostere for hydrogen while introducing significant electronic changes. Specifically, incorporating fluorine into a cyclohexane ring can:

  • Block Metabolic Oxidation: The strength of the C-F bond prevents enzymatic C-H oxidation, a common metabolic pathway, thereby increasing the drug's half-life.

  • Modulate Acidity/Basicity (pKa): The inductive effect of fluorine can alter the pKa of nearby functional groups, impacting drug absorption and distribution.[1]

  • Enhance Membrane Permeability: Strategic fluorination can increase lipophilicity, aiding the molecule's ability to cross biological membranes.

  • Conformational Control: Fluorine substitution can influence the conformational preference of the cyclohexane ring, which can be critical for optimizing interactions with a biological target.[2][4]

Given these advantages, reliable methods for synthesizing fluorinated cyclohexanes are in high demand. Cyclohexane carboxylic acids are ideal precursors due to their commercial availability and the versatility of the carboxylic acid group as a synthetic handle for C-F bond formation via decarboxylation.

Mechanistic Overview: Decarboxylative Fluorination Strategies

Decarboxylative fluorination is a powerful strategy that transforms a readily available carboxylic acid (R-COOH) into the corresponding alkyl fluoride (R-F). This transformation typically proceeds via a radical intermediate, offering a regioselective method for C(sp³)–F bond formation that is independent of C-H bond strength.[5][6]

Photoredox-Catalyzed Decarboxylative Fluorination

Visible-light photoredox catalysis has emerged as a mild and efficient method for this transformation.[7][8][9] The process leverages a photocatalyst, typically an iridium or ruthenium complex, that can convert light energy into chemical energy to drive the reaction.

The catalytic cycle, as detailed by MacMillan and coworkers, generally follows an oxidative quenching pathway.[6][7][10]

  • Excitation: The photocatalyst (e.g., Ir(III)) absorbs a photon of visible light, promoting it to an excited state (Ir(III)*) which is a more potent oxidant.

  • Oxidation of Carboxylate: The excited photocatalyst oxidizes the deprotonated carboxylic acid (carboxylate), generating a carboxyl radical and a reduced form of the catalyst (Ir(II)).

  • Decarboxylation: The unstable carboxyl radical rapidly extrudes carbon dioxide (CO₂) to form a cyclohexyl radical.

  • Fluorine Atom Transfer: The cyclohexyl radical abstracts a fluorine atom from an electrophilic fluorine source, such as Selectfluor®, to form the desired fluorocyclohexane product.

  • Catalyst Regeneration: The cycle is closed by an oxidation event that regenerates the ground-state photocatalyst.

This method is valued for its operational simplicity, mild reaction conditions, and broad substrate scope, tolerating primary, secondary, and tertiary alkyl carboxylic acids.[5][6]

Photoredox Catalytic Cycle cluster_main Catalytic Cycle cluster_substrate Substrate Transformation PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Visible Light (hν) PC_red Ir(II) PC_star->PC_red Oxidation Carboxyl_Rad Cyclohexane-COO• PC_star->Carboxyl_Rad SET PC_red->PC Regeneration Carboxylate Cyclohexane-COO⁻ Carboxylate->Carboxyl_Rad Alkyl_Rad Cyclohexane• Carboxyl_Rad->Alkyl_Rad Decarboxylation Product Fluorocyclohexane Alkyl_Rad->Product F• Transfer Selectfluor_Rad Selectfluor•⁺ CO2 CO₂ Selectfluor Selectfluor® (F-TEDA) Selectfluor->Product Selectfluor->Selectfluor_Rad Experimental Workflow start Start prep Prepare Reagents start->prep setup Combine Reagents in Vial: - Carboxylic Acid - Photocatalyst - Base - Selectfluor® prep->setup solvent Add Solvents (CH₃CN/H₂O) setup->solvent degas Degas with N₂/Ar (3 cycles) solvent->degas irradiate Stir and Irradiate with Blue LEDs degas->irradiate monitor Monitor Reaction (TLC or GC-MS) irradiate->monitor workup Aqueous Work-up (Extraction with Ether/EtOAc) monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end_node End analyze->end_node

Sources

Application

High-Throughput Screening of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid Analogs for the Identification of Novel Fatty Acid Binding Protein 4 (FABP4) Inhibitors

Senior Application Scientist: Dr. Evelyn Reed Abstract This technical guide provides a comprehensive framework for the high-throughput screening (HTS) of a focused library of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Evelyn Reed

Abstract

This technical guide provides a comprehensive framework for the high-throughput screening (HTS) of a focused library of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid analogs to identify novel inhibitors of Fatty Acid Binding Protein 4 (FABP4). FABP4 is a key regulator of lipid metabolism and inflammatory pathways, making it a compelling therapeutic target for metabolic diseases and certain cancers. The strategic incorporation of a fluoromethyl group on the cyclohexane scaffold is intended to enhance metabolic stability and modulate physicochemical properties such as acidity and lipophilicity, potentially leading to improved drug-like characteristics.[1] This guide details a robust fluorescence displacement assay, outlines a systematic screening cascade from primary hit identification to lead confirmation, and provides in-depth protocols for assay validation and data analysis, designed for researchers in drug discovery and development.

Introduction: Rationale and Scientific Background

The Therapeutic Promise of Targeting FABP4

Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP), is a small intracellular lipid-binding protein predominantly expressed in adipocytes and macrophages. It plays a crucial role in the transport and metabolism of fatty acids, thereby influencing systemic glucose homeostasis, insulin sensitivity, and inflammatory responses.[2][3] Overexpression and dysregulation of FABP4 have been strongly implicated in the pathophysiology of type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease. Consequently, the inhibition of FABP4 presents a promising therapeutic strategy for these and other related metabolic disorders.[4][5] Small molecule inhibitors of FABP4 have demonstrated the potential to ameliorate these conditions in preclinical models, validating its status as a high-value drug target.[6]

The (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid Scaffold: A Privileged Motif

The selection of the (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid scaffold for this screening library is based on several key medicinal chemistry principles. The carboxylic acid moiety is a common feature in many FABP inhibitors, as it mimics the endogenous fatty acid ligands by forming critical interactions with key residues in the binding pocket, such as Arginine and Tyrosine.[4] The cyclohexane ring provides a rigid, three-dimensional structure that can be readily functionalized to explore the chemical space within the binding cavity.

The introduction of a fluoromethyl group is a strategic decision aimed at leveraging the unique properties of fluorine in drug design. Fluorination is known to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions, thereby increasing the half-life of the compound.[1]

  • Modulate Acidity (pKa): The electron-withdrawing nature of the fluoromethyl group is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog. This can influence the compound's ionization state at physiological pH, affecting its interaction with the target and its pharmacokinetic properties.[7][8]

  • Tune Lipophilicity (LogP): Fluorination can have a complex, context-dependent effect on lipophilicity. While a single fluorine atom can sometimes decrease lipophilicity, a trifluoromethyl group generally increases it.[9][10] The fluoromethyl group offers a nuanced modulation of this property, which is critical for balancing solubility, permeability, and target affinity.

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits from a large compound library. The workflow described herein is a robust cascade that progresses from a broad primary screen to more focused secondary and confirmatory assays.

HTS_Workflow cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Screening Cascade cluster_2 Phase 3: Hit Characterization Assay_Dev Assay Development (Fluorescence Displacement) Assay_Val Assay Validation (Z', S/B, CV) Assay_Dev->Assay_Val Lib_Prep Library Preparation (Analog Synthesis & QC) Primary_Screen Primary HTS (Single Concentration) Lib_Prep->Primary_Screen Screening-ready plates Hit_Confirm Hit Confirmation (Rescreening) Primary_Screen->Hit_Confirm Dose_Response Dose-Response (IC50 Determination) Hit_Confirm->Dose_Response Orthogonal_Assay Orthogonal Assays (e.g., Thermal Shift) Dose_Response->Orthogonal_Assay SAR_Analysis SAR Analysis Orthogonal_Assay->SAR_Analysis

Caption: High-Throughput Screening (HTS) Cascade for FABP4 Inhibitor Discovery.

Detailed Protocols and Methodologies

Assay Principle: Fluorescence Displacement

The primary screening assay is a competitive binding assay that relies on the principle of fluorescence displacement. A fluorescent probe with a known affinity for the FABP4 binding pocket is used. When the probe is bound to the protein, its fluorescence properties are altered (e.g., increased intensity or polarization). Compounds from the library that bind to the same site on FABP4 will displace the fluorescent probe, leading to a measurable decrease in the fluorescence signal. This format is highly amenable to HTS due to its simplicity, speed, and homogenous nature (no wash steps required).

Assay_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor FABP4 FABP4 Probe_Bound Fluorescent Probe FABP4->Probe_Bound Binding High_Signal High Fluorescence Signal Probe_Bound->High_Signal Emits light FABP4_2 FABP4 Inhibitor Analog (Inhibitor) FABP4_2->Inhibitor Binding Probe_Free Fluorescent Probe Inhibitor->Probe_Free Displaces Low_Signal Low Fluorescence Signal Probe_Free->Low_Signal Signal Quenched/ Decreased

Caption: Principle of the Fluorescence Displacement Assay for FABP4.

Materials and Reagents
  • Protein: Recombinant Human FABP4 (ensure high purity, >95%)

  • Fluorescent Probe: e.g., 1-Anilinonaphthalene-8-sulfonic acid (ANS) or a commercially available FABP4-specific probe.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT. The choice of pH is critical; given the predicted pKa of the carboxylic acid moiety will be lowered by the fluoromethyl group, a pH of 7.4 ensures the carboxylate is predominantly in its ionized state, which is crucial for binding.

  • Compound Plates: 384-well, black, low-volume plates.

  • Control Compounds:

    • Positive Control: A known FABP4 inhibitor (e.g., BMS309403).

    • Negative Control: DMSO (vehicle).

Protocol 1: HTS Assay Validation

Prior to initiating the full screen, the assay must be rigorously validated to ensure it is robust, reproducible, and suitable for HTS.

Step-by-Step Validation Protocol:

  • Plate Uniformity Assessment:

    • Prepare two sets of 384-well plates.

    • Fill all wells of the first set with the "High Control" mixture (Assay Buffer + FABP4 + Fluorescent Probe).

    • Fill all wells of the second set with the "Low Control" mixture (Assay Buffer + Fluorescent Probe, no FABP4).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read fluorescence intensity on a plate reader.

    • Acceptance Criteria: The Coefficient of Variation (%CV) across each plate should be ≤10%. No significant edge effects or spatial patterns should be observed.

  • Z'-Factor Determination:

    • On a single plate, dispense High Control to half of the wells and a mixture containing a saturating concentration of a known inhibitor (Positive Control) to the other half.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • Acceptance Criteria: A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • DMSO Tolerance:

    • Perform the assay with increasing concentrations of DMSO (e.g., 0.1% to 2%).

    • Acceptance Criteria: The assay signal and Z'-factor should remain stable at the final screening concentration of DMSO (typically ≤1%).

Table 1: HTS Assay Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Plate Uniformity Assesses well-to-well and plate-to-plate consistency.%CV ≤ 10%
Signal-to-Background (S/B) Measures the dynamic range of the assay.≥ 3
Z'-Factor A statistical measure of assay quality and robustness.≥ 0.5
DMSO Tolerance Ensures the compound vehicle does not interfere with the assay.Stable signal at final DMSO concentration
Protocol 2: Primary HTS Campaign

Step-by-Step Primary Screening Protocol:

  • Compound Dispensing: Using an acoustic dispenser or automated liquid handler, transfer a small volume (e.g., 50 nL) of each analog from the library plate to the 384-well assay plates to achieve a final concentration of 10 µM.

  • Reagent Addition:

    • Add FABP4 protein diluted in Assay Buffer to all wells (except low control wells).

    • Incubate for 15 minutes to allow for compound-protein interaction.

    • Add the fluorescent probe diluted in Assay Buffer to all wells.

  • Incubation: Incubate the plates for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

Protocol 3: Hit Confirmation and Dose-Response Analysis
  • Hit Selection: From the primary screen, identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Hit Re-testing: Re-test the selected hits under the same conditions as the primary screen to eliminate false positives.

  • Dose-Response Curves: For confirmed hits, perform a 10-point serial dilution (e.g., from 100 µM to 5 nM) and run the assay to determine the half-maximal inhibitory concentration (IC50).

  • Data Analysis: Fit the dose-response data to a four-parameter logistic model to calculate the IC50 value for each confirmed hit.

Data Analysis and Interpretation

Effective data analysis is critical to the success of an HTS campaign. The process involves normalization, quality control, and statistical analysis to confidently identify true hits.

Table 2: Data Analysis Workflow

StepDescriptionKey Metric/Method
1. Raw Data Normalization Corrects for plate-to-plate variation.Normalize data to on-plate controls (% inhibition).
2. Quality Control (QC) Ensures the quality of data from each plate.Z'-factor, S/B ratio, and CV are calculated for each plate.
3. Hit Identification Statistically identifies active compounds.Z-score or robust Z-score (using median and MAD).
4. IC50 Curve Fitting Determines the potency of confirmed hits.Four-parameter logistic regression.

Concluding Remarks

The protocols and methodologies outlined in this guide provide a robust framework for the high-throughput screening of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid analogs against FABP4. By leveraging a validated fluorescence displacement assay and a systematic screening cascade, researchers can efficiently identify and characterize novel inhibitors with therapeutic potential. The careful consideration of the physicochemical properties imparted by the fluorinated scaffold will be instrumental in interpreting structure-activity relationships and guiding future lead optimization efforts.

References

  • Floresta, G., et al. (2017). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2015). Novel fatty acid binding protein 4 (FABP4) inhibitors: virtual screening, synthesis and crystal structure determination. PubMed. Available at: [Link]

  • Kühne, J., et al. (2016). Design and synthesis of selective, dual fatty acid binding protein 4 and 5 inhibitors. PubMed. Available at: [Link]

  • Furuhashi, M. (2015). Fatty Acid-Binding Protein 4 (FABP4): A New Member of the Adipokine Family. Endocrine Journal. Available at: [Link]

  • Grygorenko, O., et al. (2020). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]

  • Ballatore, C., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. Available at: [Link]

  • Zhang, Y., et al. (2020). Exploration of Fragment Binding Poses Leading to Efficient Discovery of Highly Potent and Orally Effective Inhibitors of FABP4 for Anti-inflammation. Journal of Medicinal Chemistry. Available at: [Link]

  • O'Hagan, D. (2012). Measured log P values for compounds selectively fluorinated phenylcyclohexanes and reference compounds 16 and 17. ResearchGate. Available at: [Link]

  • Linclau, B., et al. (2020). Acidity of Saturated (Hetero)cyclic α-Fluoro Carboxylic Acids and Lipophilicity of Their Amide Derivatives. ResearchGate. Available at: [Link]

  • Grygorenko, O., et al. (2024). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. Available at: [Link]

  • Grygorenko, O., et al. (2021). Correlation of the DFT-calculated lipophilicities with the experimental... ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid. PubChem. Available at: [Link]

  • Linclau, B., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. Available at: [Link]

  • Ballatore, C., et al. (2023). Structure property relationships of fluorinated carboxylic acid bioisosteres. ResearchGate. Available at: [Link]

  • I.F.D.S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

Sources

Method

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid in the synthesis of PET imaging agents

Application Note: (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid in the Development and Validation of 5-HT1A PET Radiotracers Introduction & Scientific Rationale The serotonin 5-HT1A receptor is a critical biomark...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid in the Development and Validation of 5-HT1A PET Radiotracers

Introduction & Scientific Rationale

The serotonin 5-HT1A receptor is a critical biomarker in the pathophysiology of neuropsychiatric disorders, including depression, anxiety, and Alzheimer's disease. Historically, the quantification of these receptors via Positron Emission Tomography (PET) relied on radioligands like [18F]FCWAY. However, [18F]FCWAY suffers from rapid in vivo defluorination, leading to high artifactual accumulation of [18F]fluoride in the skull, which severely confounds the quantification of cortical receptor signals[1].

To overcome this, the "Mefway" class of radiotracers was developed. By introducing a methylene spacer between the cyclohexane ring and the fluorine atom, the metabolic stability of the C-F bond is drastically increased[2]. Within this class, (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid serves as the defining structural building block for the 3-Mefway isomer series.

Mechanistic Causality of Stereochemistry: The spatial orientation of the fluoromethyl group dictates the binding affinity to the 5-HT1A receptor's orthosteric site. The (1R,3S) configuration locks the cyclohexane ring in an optimal conformation, presenting the fluoromethyl group equatorially. Interestingly, while 4-Mefway has a high affinity (~2.0 nM), the 3-Mefway isomer exhibits a lower affinity (~26 nM)[3]. In radiopharmacology, this lower affinity is highly advantageous for specific applications: it makes 3-[18F]Mefway highly sensitive to competition from endogenous serotonin, providing a unique tool for mapping dynamic neurotransmitter fluctuations in vivo[4].

Dual Utility in Radiochemistry Workflows

In the lifecycle of PET tracer development, (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid fulfills two distinct, critical roles:

  • Synthesis of the Cold Reference Standard: To validate the identity of a newly synthesized radioactive tracer, a non-radioactive ("cold") standard must be synthesized. The cold acid is coupled directly with the piperazine derivative (WAY-100634) to yield Cold 3-Mefway.

  • Quantification of In Vivo Metabolites: Following intravenous injection, 3-[18F]Mefway undergoes hepatic metabolism via amidase activity. The primary hydrophilic metabolite generated is (1R,3S)-3-([18F]fluoromethyl)cyclohexane-1-carboxylic acid[5]. Understanding and tracking this metabolite is essential for calculating the arterial input function during dynamic PET kinetic modeling.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of the cold reference standard and the subsequent radiosynthesis of the hot tracer. This paired approach creates a self-validating system : the success of the hot radiosynthesis is definitively proven only when its HPLC retention time perfectly matches the cold standard synthesized in Protocol A.

Protocol A: Synthesis of Cold 3-Mefway (Reference Standard)

Rationale: The BOP reagent is utilized to form an active ester intermediate, driving the thermodynamically favorable amide bond formation without racemizing the (1R,3S) stereocenters.

  • Activation: In a dried reaction vial, dissolve 0.3 mmol of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid and 0.3 mmol of 1-(2-Methoxyphenyl)-4-(2-(2-pyridylamino)ethyl)-piperazine (WAY-100634) in 1.5 mL of anhydrous acetonitrile (CH3CN).

  • Coupling: Add 0.3 mmol of BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) followed by 125 µL of triethylamine (Et3N) to act as a proton scavenger[6].

  • Reaction: Stir the mixture continuously at room temperature for 24 hours.

  • Purification: Remove the solvent in vacuo. Reconstitute the residue in dichloromethane and wash with NaHCO3 and H2O. Purify the organic layer via silica gel preparative TLC using a 9:1 CH2Cl2:CH3OH mobile phase.

  • Validation: Confirm the product identity via ESI-MS. The expected mass-to-charge ratio is m/z 455 [M+H]+.

Protocol B: Radiosynthesis of 3-[18F]Mefway

Rationale: The [18F]fluoride must be rendered highly nucleophilic ("naked") to successfully perform an SN2 displacement on the sterically hindered tosylate precursor.

  • Azeotropic Drying: Transfer cyclotron-produced [18F]fluoride (in H2O) to a chemistry process control unit (CPCU) containing Kryptofix 2.2.2 and K2CO3. Perform azeotropic distillation with anhydrous CH3CN at 120°C for 10 minutes. Causality: Kryptofix 2.2.2 sequesters the potassium counterion, preventing ion-pairing and maximizing the nucleophilicity of the fluoride ion[6].

  • Radiofluorination: Add 1–2 mg of the tosylate precursor (N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(3-tosyloxymethylcyclohexane)carboxamide) dissolved in 0.5 mL of anhydrous CH3CN. Heat the sealed reaction vessel at 95°C for 15 minutes[3].

  • HPLC Purification: Dilute the crude mixture and inject it onto a semi-preparative C-18 HPLC column. Elute with 60% CH3CN : 40% H2O (containing 0.1% Et3N) at a flow rate of 2.5 mL/min.

  • Self-Validation (QC): Co-inject the purified radioactive fraction with the Cold 3-Mefway standard from Protocol A onto an analytical HPLC. A retention time match (ΔtR < 0.2 min) between the UV channel (254 nm) and the radiometric channel confirms the successful synthesis of 3-[18F]Mefway.

Data Presentation

Table 1: Comparative Pharmacodynamics & Pharmacokinetics of 5-HT1A Radiotracers

RadiotracerTarget Affinity (Ki)In Vivo DefluorinationBrain Uptake (Peak SUV)Primary Application
[18F]FCWAY ~1.2 nMHigh (Skull accumulation)HighHistorical baseline mapping
4-trans-[18F]Mefway ~2.0 nMLowHigh (~1.7)High-density receptor quantification
3-[18F]Mefway ~26.0 nMLowModerate (~0.9)Endogenous 5-HT fluctuation studies

Note: The lower affinity of the 3-isomer makes it highly sensitive to competition from endogenous serotonin, a critical feature for dynamic neurotransmitter mapping[4].

Table 2: Quality Control Parameters for 3-[18F]Mefway

ParameterSpecificationAnalytical Method
Radiochemical Purity > 95%Analytical Radio-HPLC
Chemical Purity > 95%UV-HPLC (254 nm)
Specific Activity > 1000 Ci/mmolRadio-HPLC vs UV Calibration Curve
Identity Confirmation ΔtR < 0.2 min (Hot vs Cold)Co-injection with Cold Standard
Residual Solvents Acetonitrile < 410 ppmGas Chromatography (GC)

Visualizations

RadiosynthesisWorkflow A (1R,3S)-Acid Precursor B Amide Coupling (WAY-100634) A->B BOP, Et3N C Cold 3-Mefway (Ref Standard) B->C Yield >80% D HPLC Co-injection (Self-Validation) C->D UV Signal (254 nm) E Tosylate Precursor + [18F]Fluoride F 3-[18F]Mefway (Radiotracer) E->F SN2, 95°C, 15 min F->D Radio Signal

Workflow for the synthesis and self-validating HPLC quality control of 3-[18F]Mefway.

MetabolismPathway A 3-[18F]Mefway (Intact Radiotracer) B Hepatic Cytochrome P450 (Amidase Activity) A->B In vivo circulation C (1R,3S)-3-(18F-Fluoromethyl) cyclohexane-1-carboxylic acid (Hydrophilic Metabolite) B->C Amide Hydrolysis D WAY-100634 Derivative (Amine Metabolite) B->D Amide Hydrolysis E Renal Clearance (Arterial Input Correction) C->E Plasma Quantification

In vivo metabolic pathway of 3-[18F]Mefway yielding the carboxylic acid metabolite.

References

  • Saigal, N., et al. (2006). Synthesis and Biologic Evaluation of a Novel Serotonin 5-HT1A Receptor Radioligand, 18F-Labeled Mefway, in Rodents and Imaging by PET in a Nonhuman Primate. Journal of Nuclear Medicine. 1

  • Thio, J., et al. (2012). 3-18F-Mefway, an isomeric analog of mefway for imaging serotonin 5HT1a receptors. Journal of Nuclear Medicine. 3

  • Wooten, D. W., et al. (2014). Initial in vivo PET imaging of 5-HT1A receptors with 3-[(18)F]mefway. American Journal of Nuclear Medicine and Molecular Imaging. 4

  • Hillmer, A. T., et al. (2014). First-in-human evaluation of 18F-mefway, a PET radioligand specific to serotonin-1A receptors. Journal of Nuclear Medicine. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereospecific Synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid

Welcome to the Technical Support Center. The introduction of a fluorine atom into an alicyclic scaffold is a highly effective strategy in drug development for modulating lipophilicity, metabolic stability, and conformati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The introduction of a fluorine atom into an alicyclic scaffold is a highly effective strategy in drug development for modulating lipophilicity, metabolic stability, and conformational bias. However, the stereospecific synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid presents distinct challenges, primarily concerning the strict control of the cis-1,3-disubstituted relative stereochemistry and the suppression of elimination byproducts during primary alcohol deoxyfluorination.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-fidelity synthesis.

Synthetic Workflow

SyntheticRoute A meso-1,3-Cyclohexane- dicarboxylic anhydride B (1R,3S)-Monoester (Desymmetrization) A->B Chiral Catalyst MeOH C (1R,3S)-3-(Hydroxymethyl)- cyclohexanecarboxylic acid B->C 1. BH3·THF 2. LiOH D Protected Alcohol (Benzyl ester) C->D BnBr, K2CO3 E (1R,3S)-3-(Fluoromethyl)- benzyl ester D->E PyFluor, MTBD (Deoxyfluorination) F (1R,3S)-3-(Fluoromethyl)- cyclohexane-1-carboxylic acid E->F H2, Pd/C (Deprotection)

Fig 1. Stereospecific synthetic workflow for (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid.

Phase 1: Stereoselective Core Assembly & Protection (FAQs)

Q: How do I ensure the absolute (1R,3S) stereochemistry is strictly maintained from the starting material? A: The most robust and scalable method is to avoid linear diastereoselective steps and instead start from the symmetric meso-1,3-cyclohexanedicarboxylic anhydride. By performing an enantioselective desymmetrization using a bifunctional cinchona alkaloid-based organocatalyst (e.g., a thiourea-modified quinine derivative) in the presence of methanol, you simultaneously establish both the cis relationship and the absolute stereochemistry in a single step[1]. This yields the highly enantioenriched (1R,3S)-monoester.

Q: What is the optimal protecting group strategy for the carboxylic acid prior to fluorination? A: A benzyl (Bn) ester is highly recommended over standard alkyl esters (methyl/ethyl). The causality here lies in the deprotection conditions: methyl esters require basic saponification (e.g., LiOH/NaOH) for removal. Because the C1 alpha-proton of the cyclohexane ring is relatively acidic, exposure to strong base risks epimerization, converting your kinetically controlled cis-(1R,3S) isomer into the thermodynamically more stable trans isomer. Benzyl esters bypass this risk entirely, as they are cleaved under neutral hydrogenolysis conditions (H₂, Pd/C), perfectly preserving the (1R,3S) configuration.

Phase 2: Deoxyfluorination Troubleshooting (FAQs)

Q: My DAST-mediated deoxyfluorination yields significant alkene byproducts instead of the desired fluoromethyl derivative. Why is this happening and how do I fix it? A: Traditional reagents like DAST and Deoxo-Fluor proceed via an alkoxyaminosulfurane intermediate. For primary alcohols adjacent to a secondary carbon (such as the cyclohexane ring), the highly basic nature of the extruded dialkylamine byproduct often triggers an E2 elimination. Alternatively, the intermediate can form a transient carbocation, leading to E1 elimination.

Solution: Switch to PyFluor (2-pyridinesulfonyl fluoride). PyFluor operates via a different mechanistic pathway—forming a pyridinesulfonate intermediate that undergoes a concerted, highly specific S_N2 displacement by the fluoride ion. Because PyFluor and its byproducts are significantly less basic, elimination pathways are heavily suppressed, resulting in superior yields of the fluorinated product[2].

Data Presentation: Comparative Performance of Deoxyfluorination Reagents
Fluorinating ReagentPrimary Mechanism / IntermediateTypical Yield (%)Elimination Byproduct (%)Safety & Handling Profile
DAST Alkoxyaminosulfurane (S_N2 / E2 / E1)35–45%40–50%Volatile liquid; severe explosive hazard >90 °C
Deoxo-Fluor Alkoxyaminosulfurane (S_N2 / E2)45–55%30–40%Liquid; moderate thermal hazard
PyFluor Pyridinesulfonate (Concerted S_N2)80–90%< 5%Bench-stable solid; non-explosive[2]
Validated Experimental Protocol: Deoxyfluorination with PyFluor

This protocol describes a self-validating system for the conversion of the protected alcohol to the fluoromethyl derivative. The use of MTBD as a base ensures complete formation of the active intermediate, while the specific acidic workup guarantees the complete removal of the basic catalyst to prevent downstream degradation.

Materials Required:

  • Benzyl (1R,3S)-3-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv)

  • PyFluor (2-Pyridinesulfonyl fluoride) (1.5 equiv)

  • MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) (1.5 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve Benzyl (1R,3S)-3-(hydroxymethyl)cyclohexanecarboxylate in anhydrous toluene to achieve a 0.2 M concentration.

  • Reagent Addition: Add PyFluor (1.5 equiv) in one portion. The reagent is a bench-stable solid, making this addition operationally simple and safe.

  • Base Activation: Dropwise, add the strong, non-nucleophilic base MTBD (1.5 equiv) at room temperature. Mechanistic Note: MTBD deprotonates the alcohol, facilitating the rapid formation of the key pyridinesulfonate intermediate.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2) or ¹⁹F NMR (looking for the characteristic doublet of the -CH₂F group around -218 ppm).

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL/mmol). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Targeted Washing (Critical Step): Wash the combined organic layers with 1M HCl. Causality: This step is mandatory to protonate and partition the MTBD base and any unreacted pyridine byproducts into the aqueous phase, self-purifying the organic stream. Follow with a brine wash and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield Benzyl (1R,3S)-3-(fluoromethyl)cyclohexanecarboxylate as a clear oil.

References
  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574. Available at:[Link]

  • Peschiulli, A., Gun'ko, Y., & Connon, S. J. (2008). Highly Enantioselective Desymmetrization of Meso Anhydrides by a Bifunctional Thiourea-Based Organocatalyst at Low Catalyst Loadings and Room Temperature. The Journal of Organic Chemistry, 73(6), 2454-2457. Available at:[Link]

Sources

Optimization

Purification methods for fluorinated organic compounds like (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the purification of fluorinated organic compounds. This guide, prepared by our team of senior applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of fluorinated organic compounds. This guide, prepared by our team of senior application scientists, provides in-depth technical assistance and practical troubleshooting advice for researchers working with challenging molecules like (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid. We understand the unique difficulties posed by the presence of fluorine in organic molecules and have designed this resource to help you navigate these complexities and achieve your desired purity.

Understanding the Challenge: The Fluorine Factor

The introduction of fluorine into an organic molecule dramatically alters its physicochemical properties. The high electronegativity of fluorine creates strong C-F bonds, which can lead to increased metabolic stability.[1] However, these same properties, including strong dipole moments and unique intermolecular interactions (e.g., hydrogen bonds, halogen bonds), can make purification a significant hurdle.[2] These interactions influence solubility, crystal packing, and chromatographic behavior, often leading to issues like oiling out during crystallization or poor separation in chromatography.[2]

This guide will walk you through common purification methods, offering insights into why certain techniques are more successful for fluorinated compounds and how to troubleshoot common problems.

Part 1: Troubleshooting Common Purification Issues

This section addresses frequent challenges encountered during the purification of fluorinated organic compounds in a question-and-answer format.

Q1: My fluorinated carboxylic acid is a persistent oil and won't crystallize. What should I do?

A1: Oiling out is a common problem with polar fluorinated molecules.[2] It occurs when the compound separates from the solution as a liquid rather than a solid. Here’s a systematic approach to troubleshoot this:

  • Solvent Selection is Key: The choice of solvent is critical. A single "perfect" solvent may not exist. A two-solvent system, using a "good" solvent where the compound is soluble and a miscible "poor" solvent (anti-solvent) where it is not, is often more effective.[2]

  • Systematic Solvent Screening:

    • Good Solvents: Start with solvents in which your compound is readily soluble at elevated temperatures (e.g., ethyl acetate, acetone, acetonitrile).

    • Poor Solvents (Anti-solvents): Screen for miscibility with your "good" solvent. Common anti-solvents include hexanes, heptane, and toluene.

    • The Process: Dissolve your compound in a minimal amount of the hot "good" solvent. While still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify. Allow the solution to cool slowly.[2]

  • Consider Co-crystallization: If direct crystallization fails, forming a co-crystal with a suitable, non-interfering molecule (a "co-former") can be a powerful strategy. The resulting co-crystal will have different physical properties and may crystallize more readily. The co-former can often be removed later if necessary.[2]

Q2: My fluorinated compound streaks badly on my silica gel TLC plate, making it difficult to assess purity and develop a chromatography method.

A2: Streaking of acidic compounds like carboxylic acids on silica gel is a classic problem. It arises from the interaction of the acidic proton with the slightly acidic silica surface, leading to a mixture of protonated and deprotonated forms that travel at different rates.[3]

  • The Solution: Acidify Your Mobile Phase. Add a small amount (typically 0.1-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system.[3] This ensures that your carboxylic acid remains fully protonated, leading to a more compact and well-defined spot on the TLC plate.

Q3: I'm struggling to separate the diastereomers of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid. What are my options?

A3: Separating diastereomers can be challenging. Since they have different physical properties, several techniques can be employed:

  • Chiral Chromatography: This is often the most effective method.

    • High-Performance Liquid Chromatography (HPLC): Utilize a chiral stationary phase (CSP). Columns based on derivatized cyclodextrins or cyclofructans are excellent choices for separating fluorinated enantiomers and diastereomers.[4][5][6][7][8] The choice of mobile phase (normal phase, reversed-phase, or polar-organic mode) will depend on the specific CSP and your compound's solubility.

    • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and uses less organic solvent compared to HPLC. Chiral SFC is a powerful tool for preparative-scale separations.

  • Fractional Crystallization: If the diastereomers have sufficiently different solubilities, fractional crystallization can be effective. This involves carefully selecting a solvent system where one diastereomer is significantly less soluble than the other. This process may need to be repeated multiple times to achieve high diastereomeric excess.

  • Derivatization: Convert the carboxylic acid to a derivative (e.g., an amide with a chiral amine) to create diastereomers with more significant differences in their physical properties, making them easier to separate by standard chromatography or crystallization. The derivative can then be cleaved to recover the desired enantiomerically pure acid.

Part 2: Frequently Asked Questions (FAQs)

General Purification

  • What are the most common impurities in syntheses of fluorinated pharmaceuticals?

    • Impurities can arise at any stage of the synthesis and may include unreacted starting materials, byproducts from side reactions, residual solvents, and degradation products.[9] For fluorinated compounds, one must also be aware of potential impurities containing halogens, which may be considered structural alerts and require further toxicological evaluation.[10]

  • How can I remove inorganic fluoride impurities?

    • Inorganic fluoride can sometimes be carried through a synthesis. Washing with a dilute acid or using an ion-exchange resin can be effective.[11] For some analytical methods, a nitrate wash step is employed to remove inorganic fluoride before analysis.[12]

Chromatography

  • What are the best general starting conditions for flash chromatography of a fluorinated carboxylic acid?

    • A good starting point is a gradient of ethyl acetate in hexanes, with the addition of 0.1-1% acetic or formic acid to the mobile phase to prevent streaking.

  • Are there special considerations for HPLC of fluorinated compounds?

    • Yes. The unique properties of fluorinated molecules can be exploited. For instance, using a fluorinated column with a hydrocarbon-based eluent, or a hydrocarbon column with a fluorinated eluent, can enhance the separation of fluorinated from non-fluorinated compounds due to "fluorophilicity".[13]

Distillation

  • When is distillation a suitable purification method for fluorinated organic compounds?

    • Distillation is effective for volatile liquid compounds where the impurities have significantly different boiling points.[14] It can also be used to remove volatile impurities from a non-volatile product. Extractive distillation, where a solvent is added to alter the relative volatilities of the components, can be used to separate close-boiling fluorocarbons or azeotropes.[14]

  • Are there any safety concerns when distilling fluorinated compounds?

    • Yes. Some fluorinated compounds can decompose at high temperatures to release toxic gases like hydrogen fluoride (HF).[15] It is crucial to have a good understanding of the thermal stability of your compound and to perform distillations in a well-ventilated fume hood. Distillation in the presence of an organic base can sometimes help to reduce the concentration of trace fluoride ions.[16]

Part 3: Experimental Protocols and Workflows

Protocol 1: Purification of a Solid Fluorinated Carboxylic Acid by Two-Solvent Recrystallization

This protocol is a general guideline for purifying a solid fluorinated carboxylic acid that has failed to crystallize from a single solvent.

Materials:

  • Crude fluorinated carboxylic acid

  • "Good" solvent (e.g., ethyl acetate, acetone)

  • "Poor" solvent (anti-solvent, e.g., hexanes, heptane)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot "good" solvent with stirring.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution just begins to turn cloudy. If too much anti-solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[2]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold mixture of the two solvents (in the same proportion as the final crystallization mixture).[2]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of a Fluorinated Carboxylic Acid by Flash Column Chromatography

This protocol describes the purification of a fluorinated carboxylic acid using silica gel flash chromatography.

Materials:

  • Crude fluorinated carboxylic acid

  • Silica gel

  • Eluting solvents (e.g., hexanes, ethyl acetate)

  • Volatile acid (e.g., acetic acid or formic acid)

  • Flash chromatography column and system

  • Test tubes or fraction collector

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Based on TLC analysis, prepare the eluting solvent (mobile phase). Add 0.5-1% acetic or formic acid to the solvent mixture.[3]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. This "dry loading" method often results in better separation.

  • Column Packing: Pack the flash column with silica gel slurried in the initial mobile phase composition. Add a thin layer of sand on top of the silica gel.[3]

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure to begin eluting the sample.[3]

  • Fraction Collection: Collect the eluent in a series of fractions.[3]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified carboxylic acid.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified carboxylic acid.[3]

Part 4: Visual Workflows and Data

Decision-Making Workflow for Purification Method Selection

Purification_Workflow start Crude Fluorinated Organic Compound is_solid Is the compound a solid? start->is_solid recrystallize Attempt Recrystallization (Single or Two-Solvent) is_solid->recrystallize Yes is_liquid Is the compound a liquid? is_solid->is_liquid No is_pure_solid Is it pure? recrystallize->is_pure_solid solid_success Purified Solid is_pure_solid->solid_success Yes chromatography Column Chromatography (Flash or HPLC) is_pure_solid->chromatography No distill Attempt Distillation is_liquid->distill Yes is_pure_liquid Is it pure? distill->is_pure_liquid liquid_success Purified Liquid is_pure_liquid->liquid_success Yes is_pure_liquid->chromatography No is_pure_chrom Is it pure? chromatography->is_pure_chrom chrom_success Purified Compound is_pure_chrom->chrom_success Yes acid_base Consider Acid-Base Extraction (for carboxylic acids) is_pure_chrom->acid_base No

Caption: A decision-making workflow for selecting a purification method.

Typical Purification Outcomes for Fluorinated Carboxylic Acids
Purification MethodTypical Purity AchievedCommon Impurities RemovedKey Considerations
Recrystallization >98%Insoluble impurities, some soluble impuritiesCompound must be a solid; solvent selection is crucial.
Distillation >95%Non-volatile impurities, impurities with significantly different boiling pointsCompound must be thermally stable and volatile.
Flash Chromatography >95%Compounds with different polaritiesCan be time-consuming for large scales; may require solvent development.
Preparative HPLC >99%Diastereomers, closely related impuritiesHigher cost; requires specialized equipment.
Acid-Base Extraction VariableNeutral and basic impuritiesEffective for initial cleanup; may not remove acidic impurities.

References

  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem. (n.d.).
  • Workman Jr., J. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International.
  • Trojanowicz, M. (2011, March 11). Analytical Methods. RSC Publishing.
  • Distillation process for fluorocarbons. (1963). Google Patents.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). PMC.
  • Method for purification of optically active -fluorocarboxylic acid esters. (n.d.). Google Patents.
  • Fluorinated alkanoic acid purification process. (n.d.). Google Patents.
  • Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). DTIC.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024, January 1). EPA.
  • Fluorine detection in organic compounds. (2021, November 6). Chemistry Stack Exchange.
  • Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env. (n.d.). Phenomenex.
  • Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. (n.d.).
  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. (n.d.).
  • Removal of fluorine from organic materials. (n.d.). Google Patents.
  • Silylated-Acetylated Cyclodextrins as Chiral Sensors for the Enantiodiscrimination of Fluorinated Anesthetics. (2023, March 20). MDPI.
  • Photolysis Products of Fluorinated Pharmaceuticals. (2023, September 26). NSF PAR.
  • Gas-chromatographic identification of fluorine-containing organic compounds. (n.d.).
  • Organofluorine Compounds in the Environment - Analysis, Sources and. (n.d.). Bibliothèque et Archives Canada.
  • Organofluorine compounds in the environment, analysis, sources and fate. (n.d.). TSpace.
  • Purification of Fluorine by Distillation. (n.d.). SciSpace.
  • Fractional distillation of acid contaminants from sevoflurane. (2000, October 15). PubMed.
  • Fluorination Methods for Drug Discovery and Development. (n.d.). ResearchGate.
  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. (n.d.).
  • Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. (n.d.). PMC.
  • The use of fluorine-containing carboxylic acids for the large-scale isolation of highly polymerized deoxyribonucleic acids. (n.d.). PMC - NIH.
  • Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF2OMe-Containing Amines. (2026, March 19). Organic Letters - ACS Publications.
  • Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. (2026, February 7). ResearchGate.
  • Purification of Fluorinated Alcohols. (n.d.). Google Patents.
  • Cyclofructans as Chiral Selectors: An Overview. (n.d.). Springer Nature Experiments.
  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. (n.d.). ResearchGate.
  • S-3-cyclohexenecarboxylic acid and its purification method. (n.d.). Google Patents.
  • Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. (2026, February 3). ResearchGate.
  • Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. (2022, November 26). Chemical Science (RSC Publishing).
  • Cyclofructans as Chiral Selectors: An Overview. (2025, August 10). ResearchGate.
  • Fluorina)on Chemistry. (n.d.).
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024, September 4). MDPI.
  • Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). Benchchem.
  • Renewable Reagent for Nucleophilic Fluorination. (2022, April 19). The Journal of Organic Chemistry.
  • 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid. (n.d.). PubChem.

Sources

Troubleshooting

Technical Support Center: Optimization of Cyclohexane C(sp³)–H Fluorination

Welcome to the Advanced Technical Support Center for late-stage functionalization. The direct C–H fluorination of unactivated cyclohexane rings is a transformative strategy in drug development, enabling the modulation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for late-stage functionalization. The direct C–H fluorination of unactivated cyclohexane rings is a transformative strategy in drug development, enabling the modulation of lipophilicity, metabolic stability, and binding affinity. However, functionalizing the inert secondary sp³ C–H bonds of cyclohexane presents significant challenges regarding regioselectivity, over-fluorination, and functional group tolerance.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your fluorination workflows.

I. Diagnostic Matrix: Reagent & Condition Selection

The choice of fluorinating agent and catalytic system dictates the mechanistic pathway (Hydrogen Atom Transfer [HAT] vs. Single Electron Transfer [SET]) and ultimately the reaction outcome. Use the following quantitative matrix to benchmark your current conditions against established baselines.

Fluorinating AgentPrimary MechanismTypical Catalyst / InitiatorReaction TempC–H Activation BarrierKey Byproducts / Limitations
Selectfluor™ Electrophilic / Radical HATPhotocatalyst (e.g., Decatungstate)20–25 °C~7.0 kcal/molPolyfluorination, solvent oxidation
NFSI Electrophilic / Radical HATTransition Metal / Light20–80 °CModerateSulfonamide adducts, poor atom economy
AgF / TBAF Nucleophilic (F⁻)Mn-Porphyrin (e.g., Mn(TMP)Cl)50 °C~7.0 kcal/molAlcohols, ketones (oxidative side-reactions)
NFASs Radical HATMetal-free (BEt₃ / O₂)20 °CLowRequires specialized reagent synthesis
Deoxo-Fluor® NucleophilicNone (Epoxide ring-opening)RefluxN/A (Requires pre-functionalization)Elimination products (cyclohexenes)

Data synthesized from comparative studies on cyclohexane C–H bond activation and transition state energetics[1],[2],[3].

II. Deep-Dive Troubleshooting & FAQs

Q1: My photocatalytic fluorination of a cyclohexane derivative using Selectfluor yields a complex mixture of polyfluorinated products. How can I arrest the reaction at mono-fluorination? Causality & Solution: Over-fluorination occurs because the introduction of a highly electronegative fluorine atom can sometimes inductively activate adjacent C–H bonds toward radical abstraction, or the high concentration of highly reactive F-TEDA-BF₄ radicals indiscriminately attacks the substrate.

  • Action: Shift from a purely electrophilic approach to a sterically controlled radical pathway. Utilizing a Manganese-porphyrin catalyst (e.g., Mn(TMP)Cl) with a nucleophilic fluoride source (AgF) restricts the geometry of the transition state. The bulky porphyrin ligand creates a restrictive catalytic pocket that heavily favors mono-fluorination[4].

  • Validation: Monitor the reaction via ¹⁹F NMR. Mono-fluorinated cyclohexane typically presents a characteristic doublet of doublets of doublets (dddd) centered around −193 ppm[5].

Q2: I am observing C–C bond cleavage (ring-opening) instead of the desired C–H fluorination. Why is this happening? Causality & Solution: This is a classic symptom of a Single Electron Transfer (SET) pathway outcompeting the Hydrogen Atom Transfer (HAT) pathway. If your cyclohexane substrate contains electron-donating groups (e.g., ethereal oxygens or alkyl substituents), the oxidation potential may be low enough that the photocatalyst oxidizes the substrate directly (SET), leading to ring fragmentation[5].

  • Action: Switch to a milder hydrogen atom abstractor. For cyclohexane, computational studies show that the HAT fluorination reaction barrier is approximately 7 kcal/mol with a C–F distance in the transition state of 2.50 Å[2]. To enforce HAT, consider using N-fluoro-N-arylsulfonamides (NFASs). The N–F bond dissociation energies (BDEs) of NFASs are 30–45 kJ/mol lower than those of Selectfluor or NFSI, favoring smooth radical HAT processes over SET-induced fragmentation[3].

Q3: Can I initiate Selectfluor-mediated C–H fluorination without a specialized photoreactor? Causality & Solution: Yes. While photoredox catalysis is standard, Selectfluor can be activated via ground-state radical chain mechanisms.

  • Action: Use a substoichiometric amount of triethylborane (BEt₃) in the presence of trace O₂. The auto-oxidation of BEt₃ generates ethyl radicals that abstract a fluorine atom from Selectfluor, propagating a radical chain that successfully functionalizes unactivated sp³ C–H bonds like those in cyclohexane[6].

III. Mechanistic Workflows

Understanding the electron flow and intermediate generation is critical for troubleshooting. Below are the two primary mechanistic pathways utilized in modern cyclohexane fluorination.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) Radical Cyclohexyl Radical (•C6H11) PC_star->Radical HAT from Substrate Substrate Cyclohexane (C-H) Substrate->Radical Product Fluorocyclohexane (C6H11F) Radical->Product F• Transfer Selectfluor Selectfluor (F-TEDA-BF4) Selectfluor->Product

Caption: Photocatalytic HAT mechanism for cyclohexane C-H fluorination using Selectfluor.

MnCycle Mn3 Mn(III)(TMP)F Resting State Mn5 Mn(V)=O(TMP)F Oxomanganese Mn3->Mn5 Oxidant (e.g., PhIO) Mn4OH Mn(IV)(OH)(TMP)F Hydroxo Complex Mn5->Mn4OH HAT from Cyclohexane Mn4F Mn(IV)(TMP)F2 Difluoro Intermediate Mn4OH->Mn4F F- Source (AgF) Mn4F->Mn3 F Transfer to Radical Sub Cyclohexane Rad Cyclohexyl Radical Sub->Rad Prod Fluorocyclohexane Rad->Prod

Caption: Manganese-porphyrin catalyzed aliphatic C-H fluorination cycle.

IV. Standardized & Self-Validating Experimental Protocols

To ensure reproducibility, all protocols must incorporate internal analytical controls. Do not proceed to isolation without confirming the ¹⁹F NMR yield.

Protocol A: Photocatalytic Electrophilic C–H Fluorination (Selectfluor)

This protocol utilizes a radical HAT pathway driven by a photocatalyst[1],[6].

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add Selectfluor (1.0 mmol, 2.0 equiv), the photocatalyst (e.g., tetrabutylammonium decatungstate, 5 mol%), and the cyclohexane substrate (0.50 mmol, 1.0 equiv).

  • Atmosphere Control: Seal the vial with a Teflon-lined crimp cap. Evacuate and backfill the vial with N₂ (repeat 3 times). Causality: Molecular oxygen is a potent triplet quencher and will rapidly shut down the excited state of the photocatalyst.

  • Solvent Addition: Inject 8.0 mL of anhydrous, sparged CH₃CN.

  • Irradiation: Stir the mixture at 20 °C under irradiation with 390 nm or 300 nm LEDs (depending on the catalyst's absorption profile) for 12–18 hours. Ensure active cooling (e.g., a fan) to prevent thermal degradation of Selectfluor.

  • In-Process Validation: At 12 hours, withdraw a 0.3 mL aliquot via syringe. Filter through a short pad of silica to remove the catalyst. Add 0.3 mL of CDCl₃ and exactly 10.0 µL of trifluorotoluene (PhCF₃, internal standard). Acquire a ¹⁹F NMR spectrum. Calculate the yield by integrating the product signal (~ −193 ppm) against the PhCF₃ singlet (-63.7 ppm)[5].

  • Workup: If the yield is >70%, quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Manganese-Porphyrin Catalyzed Nucleophilic C–H Fluorination

This protocol utilizes an oxidative cycle to convert nucleophilic F⁻ into an electrophilic F• equivalent[2],[4].

  • Preparation: To a dry Schlenk flask, add Mn(TMP)Cl (5 mol%), AgF (1.5 mmol, 3.0 equiv), and the cyclohexane substrate (0.5 mmol, 1.0 equiv).

  • Solvent & Oxidant: Add 2.0 mL of a 1:1 mixture of CH₂Cl₂ and CH₃CN. Slowly add iodosylbenzene (PhIO, 1.0 mmol, 2.0 equiv) in portions over 30 minutes. Causality: Slow addition of the oxidant prevents the rapid accumulation of the highly reactive Mn(V)=O species, minimizing non-productive catalyst auto-oxidation.

  • Reaction: Heat the sealed flask to 50 °C and stir vigorously for 4 hours. The biphasic nature of AgF requires high stirring rates (≥800 rpm) for efficient mass transfer.

  • In-Process Validation: Withdraw a 0.1 mL aliquot, dilute with CDCl₃, add PhCF₃ standard, and analyze via ¹⁹F NMR to confirm the formation of the fluorocyclohexane product.

  • Workup: Filter the crude mixture through a pad of Celite to remove silver salts and catalyst residues. Wash the pad with CH₂Cl₂ (10 mL). Concentrate the filtrate and purify via column chromatography.

V. References
  • 1 - Benchchem 2.6 - The Journal of Organic Chemistry (ACS Publications) 3.2 - ChemRxiv 4.4 - PMC (NIH) 5.5 - Journal of the American Chemical Society (ACS Publications) 6.3 - PMC (NIH)

Sources

Optimization

Technical Support Center: By-product Analysis in the Synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and analysis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and analysis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of by-product formation and analysis during their synthetic campaigns. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable by-products in the synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid?

A1: By-products primarily originate from two key stages of a likely synthetic route: the catalytic hydrogenation of a substituted aromatic precursor and the nucleophilic fluorination of a hydroxyl precursor.

  • From Catalytic Hydrogenation: The most significant by-products are stereoisomers. The reduction of a planar aromatic ring to a non-planar cyclohexane ring creates multiple stereocenters.[1] You should anticipate the formation of the other three stereoisomers: (1S,3R)-3-(fluoromethyl)cyclohexane-1-carboxylic acid (the enantiomer), and the diastereomers (1R,3R)- and (1S,3S)-3-(fluoromethyl)cyclohexane-1-carboxylic acid. Incomplete hydrogenation can also lead to cyclohexene or even residual aromatic starting material under insufficiently forcing conditions.[2][3]

  • From Nucleophilic Fluorination: If the fluoromethyl group is installed via deoxyfluorination of a corresponding alcohol (e.g., using DAST or PyFluor), elimination reactions are a common side pathway, leading to the formation of a methylenecyclohexane derivative.[4][5] The presence of trace water can also lead to hydroxylation, resulting in the reformation of the starting alcohol or other hydroxylated impurities.[6]

Q2: Why is the analysis of stereoisomers so critical for this compound?

A2: In drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity and safety profile. The specific (1R,3S) stereochemistry dictates how the molecule interacts with its biological target (e.g., an enzyme or receptor). The other stereoisomers can have vastly different properties: they might be inactive, have a different type of activity, or even be toxic. Therefore, regulatory agencies require rigorous quantification and control of all stereoisomers in the final active pharmaceutical ingredient (API).

Q3: What is the best initial analytical technique to get a broad overview of my crude reaction mixture?

A3: For a comprehensive initial assessment, we recommend Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the carboxylic acid to its methyl or ethyl ester. GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile compounds typical of this synthesis.[7][8] The mass spectrometer provides structural information that can help tentatively identify unexpected peaks corresponding to elimination by-products, incompletely hydrogenated species, or other impurities.[8] For non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[9]

Q4: My initial analysis shows multiple isomers. How can I definitively identify the cis and trans diastereomers?

A4: Differentiating between cis (1,3-diequatorial or 1,3-diaxial substituents in the chair conformation) and trans (1-axial, 3-equatorial) isomers can be achieved through a combination of techniques. Chromatographically, isomers often show different retention times on standard GC or LC columns due to differences in polarity and boiling point.[10] However, for unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The coupling constants and chemical shifts of the protons on the cyclohexane ring, particularly those adjacent to the substituents, are highly dependent on their axial or equatorial orientation, allowing for definitive stereochemical assignment.

Troubleshooting Guide: Specific Experimental Issues

Q: My chiral HPLC analysis of the final product shows four distinct peaks, but I was expecting only one. What do these peaks represent?

A: The presence of four peaks on a chiral column strongly indicates that you have synthesized a mixture of all four possible stereoisomers. The column is separating the two pairs of enantiomers.

  • Peak 1 & 2: These will be the enantiomeric pair of one diastereomer (e.g., the cis isomers: (1R,3S) and (1S,3R)).

  • Peak 3 & 4: These will be the enantiomeric pair of the other diastereomer (e.g., the trans isomers: (1R,3R) and (1S,3S)).

To resolve this, you must revisit the stereocontrol of your synthetic steps, particularly the catalytic hydrogenation, which is often the source of diastereomeric mixtures.[1] You may need to screen different catalysts (e.g., Rh on carbon vs. Pd/C), solvents, or hydrogenation conditions (pressure, temperature) to improve the diastereoselectivity.[3]

Q: I suspect incomplete hydrogenation of my aromatic precursor. How can I screen for this specific by-product?

A: The most direct way to detect an unreacted aromatic precursor is by using GC-MS or HPLC-UV-MS.

  • GC-MS: Look for the characteristic mass spectrum of the aromatic starting material. Benzene and its derivatives have very distinct fragmentation patterns.[8]

  • HPLC-UV-MS: Aromatic compounds possess a strong UV chromophore, which cyclohexane rings lack. Set your UV detector to a wavelength where your aromatic precursor absorbs (e.g., ~254 nm). A peak in the UV chromatogram that is absent in a refractive index or evaporative light scattering detector signal is a strong indicator of an aromatic species. The corresponding mass in the MS detector will confirm its identity.

Q: My GC-MS chromatogram shows a peak with a mass that is 20 Da less than my target product. What could this be?

A: A mass loss of 20 Da (the mass of HF) from your target molecule is a classic indicator of an elimination by-product formed during the fluorination step. This suggests that instead of nucleophilic substitution of the hydroxyl group, an E2 elimination occurred, forming a double bond. The likely structure is a methylenecyclohexane carboxylic acid derivative. To mitigate this, you can explore milder deoxyfluorination reagents that are known to suppress elimination side reactions.[4][11] Additionally, ensuring anhydrous conditions is critical, as moisture can affect the reactivity and selectivity of many fluorinating agents.

Visualized Workflow and By-product Formation

The following diagrams illustrate a plausible synthetic route and the analytical workflow for by-product identification.

Synthetic_Pathway cluster_0 Synthesis & By-product Origins Aromatic 3-(Hydroxymethyl)benzoic acid Hydrogenated (3-Hydroxymethyl)cyclohexane-1-carboxylic acid (Mixture of Isomers) Aromatic->Hydrogenated Catalytic Hydrogenation (e.g., Rh/C, H2) Incomplete_Red Partially Hydrogenated (Cyclohexene By-product) Aromatic->Incomplete_Red Fluorinated (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid Hydrogenated->Fluorinated Deoxyfluorination (e.g., DAST) & Chiral Resolution Stereoisomers Other Stereoisomers ((1S,3R), (1R,3R), etc.) Hydrogenated->Stereoisomers Elimination Elimination By-product (Methylene derivative) Fluorinated->Elimination Side Reaction

Caption: Plausible synthetic pathway and key by-product origins.

Analytical_Workflow cluster_1 Analytical Troubleshooting Workflow Start Crude Product Mixture Derivatization Derivatization (e.g., with BF3-MeOH) Start->Derivatization HPLC Chiral HPLC-UV Analysis Start->HPLC LCMS LC-HRMS Analysis Start->LCMS GCMS GC-MS Analysis Derivatization->GCMS ID Identify Impurities (Mass, UV, Retention Time) GCMS->ID Quant Quantify Stereoisomers HPLC->Quant LCMS->ID NMR NMR Spectroscopy (For structural confirmation) ID->NMR Quant->NMR

Caption: Recommended analytical workflow for by-product identification.

Data Summary: Potential By-products and Analytical Signatures
By-product TypePlausible StructureMolecular Weight ( g/mol )Key Analytical Signature
Target Product (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid160.18Target mass peak in MS; specific retention time in chiral HPLC.
Enantiomer (1S,3R)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid160.18Same mass as target; distinct peak in chiral HPLC.
Diastereomers (1R,3R) & (1S,3S) isomers160.18Same mass as target; different retention times in GC and HPLC.
Elimination Product 3-Methylenecyclohexane-1-carboxylic acid140.18M-20 peak (loss of HF) relative to the target product in MS.
Alcohol Precursor 3-(Hydroxymethyl)cyclohexane-1-carboxylic acid158.19M-2 peak relative to the target product. May require derivatization for GC.
Aromatic Precursor 3-(Fluoromethyl)benzoic acid154.14Strong UV absorbance (~254 nm); characteristic aromatic fragmentation in MS.
Experimental Protocol: GC-MS Analysis of By-products (Post-Derivatization)

This protocol outlines a general method for analyzing reaction mixtures for impurities. It must be optimized for your specific instrumentation and sample matrix.

1. Objective: To separate, identify, and quantify the target compound and related volatile/semi-volatile by-products.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Rationale: The free carboxylic acid can exhibit poor peak shape in GC. Esterification increases volatility and improves chromatographic performance.[12]

  • Procedure:

    • Accurately weigh ~5 mg of the crude sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Toluene or Dichloromethane).

    • Add 200 µL of a derivatization agent, such as 14% Boron Trifluoride in Methanol (BF₃-MeOH).[12]

    • Add an internal standard (e.g., a non-interfering long-chain FAME like methyl heptadecanoate) for quantitative analysis.

    • Cap the vial tightly and heat at 60-80°C for 10-30 minutes.

    • Cool to room temperature. Add 500 µL of water and 500 µL of hexane. Vortex thoroughly.

    • Allow the layers to separate. Carefully transfer the upper hexane layer to a new GC vial for analysis.

3. GC-MS Instrument Conditions:

  • GC Column: A mid-polarity column, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for separating cyclohexane derivatives.[8]

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

    • Source Temperature: 230°C.

4. Data Analysis:

  • Identify the peak for your target compound's methyl ester based on its retention time and expected mass spectrum (M+ at m/z 174, plus characteristic fragments).

  • Analyze the mass spectra of unknown peaks and compare them against spectral libraries (e.g., NIST) and the expected masses of potential by-products from the table above.

  • Quantify impurities by comparing their peak areas to the internal standard.

References
  • - PubMed.

  • - ACS Publications.

  • - Benchchem.

  • - LCGC International.

  • - MtoZ Biolabs.

  • - LCGC International.

  • - ChemTalk.

  • - PubMed.

  • - The Journal of Organic Chemistry.

  • - ACS Omega.

  • - Google Patents.

  • - Lumen Learning.

  • - NIST.

  • - OpenStax.

  • - Organic Chemistry Portal.

  • - The University of Oklahoma.

  • - PubMed.

  • - Wiley Online Library.

  • - ResearchGate.

  • - OSTI.gov.

  • - Oxford Academic.

  • - ASTM International.

  • - Royal Society of Chemistry.

  • - Benchchem.

  • - PubMed.

  • - ChemRxiv.

  • - ResearchGate.

  • - PMC.

  • - MDPI.

  • - Google Patents.

  • - Semantic Scholar.

  • - Organic Syntheses.

  • - Organic Chemistry Portal.

  • - PMC.

Sources

Troubleshooting

Improving the yield of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing bottlenecks in aliphatic fluorination.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing bottlenecks in aliphatic fluorination. The synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid is a classic example of a deceptively simple molecule that presents significant chemo- and stereoselective hurdles.

The cyclohexane ring, a ubiquitous motif in pharmaceuticals, demands precise reagent selection due to its conformational dynamics and steric constraints[1]. When targeting the exocyclic fluoromethyl group, the primary failure point is the deoxyfluorination of the 3-hydroxymethyl intermediate. Traditional reagents often heavily favor elimination over substitution. This guide is designed to shift your workflow away from outdated, low-yielding reagents toward modern, self-validating protocols that maximize yield and preserve stereochemical integrity.

Mechanistic Overview & Synthetic Pathway

The most robust synthetic route begins with a chiral precursor: (1R,3S)-cyclohexane-1,3-dicarboxylic acid monoester. The workflow relies on a sequence of chemoselective reduction, deoxyfluorination, and mild saponification.

SynthesisWorkflow SM Starting Material (1R,3S)-Cyclohexane-1,3-dicarboxylic acid monoester Red Chemoselective Reduction (BH3·THF) SM->Red Alc Intermediate Alcohol (1R,3S)-3-(Hydroxymethyl)... cyclohexane-1-carboxylate Red->Alc Fluor Deoxyfluorination (KF / Sulfonyl Fluoride) Alc->Fluor Critical Yield Step Est Fluorinated Ester (1R,3S)-3-(Fluoromethyl)... cyclohexane-1-carboxylate Fluor->Est Hyd Mild Saponification (LiOH, THF/MeOH/H2O) Est->Hyd Prod Final Product (1R,3S)-3-(Fluoromethyl)... cyclohexane-1-carboxylic acid Hyd->Prod

Workflow for the synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid.

Troubleshooting & FAQs

Q: Why am I observing significant elimination byproducts (e.g., exocyclic alkenes) when using DAST for the fluorination of the 3-hydroxymethyl intermediate? A: DAST (Diethylaminosulfur trifluoride) is notoriously prone to promoting E2 or E1cB-like elimination pathways. In cyclic systems, steric hindrance from the ring's axial hydrogens slows down the desired SN2 displacement of the intermediate alkoxyaminosulfur difluoride, allowing elimination to outcompete fluorination, often resulting in yields as low as 20-30%[2]. Causality & Solution: To bypass this, transition to modern reagents like aryl fluorosulfonates or PyFluor, which have been specifically developed to suppress elimination in primary and secondary alcohols[3],.

Q: I switched to a two-step Tosylate/KF displacement method, but my fluorination yield is still under 40%. What is impeding the nucleophilic substitution? A: While the tosylate of a hydroxymethyl group is an excellent leaving group, "naked" fluoride is highly basic. In strictly anhydrous polar aprotic solvents, fluoride can act as a base rather than a nucleophile, leading to the base-induced exocyclic alkene byproduct. Causality & Solution: You must modulate the basicity of the fluoride ion. Using KF as a fluorine source in combination with in situ generated CF3SO2F has proven highly effective. This system ensures rapid SN2 displacement before elimination can occur, yielding excellent results within 60 minutes[4].

Q: How do I prevent epimerization of the (1R,3S) stereocenters during the final ester hydrolysis? A: The (1R,3S) configuration in a 1,3-disubstituted cyclohexane represents the cis isomer, which is thermodynamically favored (diequatorial conformation). However, harsh basic conditions (e.g., refluxing NaOH) can induce transient enolization at C1, leading to a mixture of diastereomers. Causality & Solution: Employ mild saponification conditions. Using LiOH in a THF/MeOH/H2O mixture at 0 °C to room temperature provides a self-validating system where the ester is cleaved efficiently without risking the integrity of the alpha-chiral center.

Quantitative Data: Reagent Comparison for Hydroxymethylcyclohexane Fluorination

Selecting the right fluorinating agent is the single most critical variable in this synthesis. The table below summarizes expected outcomes based on recent methodological advancements.

Fluorinating ReagentReaction PathwayTypical YieldMajor ByproductReference
DAST Direct Deoxyfluorination20% - 30%Exocyclic Alkene (Elimination)[2]
PyFluor Direct Deoxyfluorination28% - 50%Unreacted Alcohol / Ethers[3]
Tosyl Chloride + KF Activation / Displacement40% - 66%Alkene (Base-induced)
Aryl Fluorosulfonates in situ Activation / SN270% - 86%Minimal
KF + CF3SO2F in situ Activation / SN2> 80%Minimal[4]

Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system. Each phase includes built-in chemical checkpoints to ensure the reaction is proceeding along the correct mechanistic trajectory.

Phase 1: Chemoselective Reduction

Objective: Convert (1R,3S)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid to the corresponding primary alcohol.

  • Setup: Dissolve the starting monoester (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C.

  • Reagent Addition: Add Borane-THF complex (BH3·THF, 1.5 eq) dropwise over 15 minutes.

    • Mechanistic Insight: Borane chemoselectively reduces the electron-rich carboxylic acid via a trialkylborate intermediate without reducing the ester.

  • Reaction & Validation: Stir for 4 hours at room temperature. Validate via TLC (stain with KMnO4); you should observe a distinct polarity shift from the highly polar acid to the moderately polar alcohol.

  • Workup: Quench carefully with methanol until effervescence ceases. Concentrate in vacuo and purify via silica gel chromatography to isolate (1R,3S)-3-(hydroxymethyl)cyclohexane-1-carboxylate.

Phase 2: High-Yield Deoxyfluorination

Objective: Install the fluorine atom while suppressing elimination.

  • Setup: In a flame-dried flask, suspend spray-dried KF (3.0 eq) in anhydrous acetonitrile (0.1 M).

  • Activation: Add the alcohol from Phase 1 (1.0 eq) and 4-(methylsulfonyl)phenyl sulfurofluoridate (1.5 eq).

  • Reaction & Validation: Stir the mixture at 60 °C for 1–2 hours.

    • Mechanistic Insight: The in situ generation of the highly active sulfonyl fluoride intermediate ensures rapid activation of the alcohol. The controlled release of fluoride from KF drives the SN2 displacement before the bulky cyclohexane ring can undergo E2 elimination[4].

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography to isolate the fluoromethyl ester.

Phase 3: Mild Saponification

Objective: Hydrolyze the ester without epimerizing the C1 stereocenter.

  • Setup: Dissolve the fluorinated ester in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M).

  • Hydrolysis: Add LiOH·H2O (2.0 eq) at 0 °C. Stir at room temperature for 2-4 hours.

  • Validation & Isolation: Monitor by TLC. Once the ester is consumed, cool the mixture to 0 °C and strictly acidify to pH 2 using 1M HCl.

    • Mechanistic Insight: Acidifying to pH 2 ensures that only the protonated, free carboxylic acid partitions into the organic layer during the subsequent EtOAc extraction, acting as a built-in purification step.

  • Final Recovery: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield pure (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid.

References

  • Title: 1 | Source: BenchChem

  • Title: 4 | Source: ACS Publications

  • Title: 2 | Source: Journal of Nuclear Medicine

  • Title: 3 | Source: UCLA / JACS

  • Title: | Source: CAS

Sources

Optimization

Stability issues of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid in solution

Welcome to the technical support guide for (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid and why is its stability in solution a concern?

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid is a synthetic organic compound featuring a cyclohexane ring, a carboxylic acid group, and a fluoromethyl substituent. The introduction of fluorine can significantly alter a molecule's properties, including metabolic stability and binding affinity, making such compounds valuable in pharmaceutical research. However, the interplay between the electron-withdrawing fluoromethyl group and the carboxylic acid on the alicyclic ring can influence its chemical reactivity. Understanding its stability is critical because degradation in solution can lead to a loss of active compound concentration, the formation of potentially confounding impurities, and inconsistent experimental results.

Q2: What are the primary theoretical degradation pathways for this compound in solution?

While this specific molecule's degradation profile is not extensively published, we can infer potential pathways based on the chemistry of related fluorinated carboxylic acids. The most likely degradation routes under stress conditions include:

  • Decarboxylation: The loss of the carboxyl group as CO2, particularly accelerated by heat. This is a common degradation pathway for carboxylic acids and would result in the formation of (1R,3S)-1-(Fluoromethyl)cyclohexane.

  • Oxidation: The saturated cyclohexane ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated or carbonylated derivatives. This is a standard degradation pathway investigated in forced degradation studies.

  • Hydrodefluorination: A reaction where the C-F bond is replaced by a C-H bond. While the C-F bond is exceptionally strong, this pathway can occur under specific biological or chemical conditions.

  • Hydrolysis: Although the core structure lacks common hydrolyzable groups like esters or amides, forced degradation studies across a wide pH range are essential to confirm its resistance to acid- or base-catalyzed degradation.

Q3: What analytical techniques are best suited for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.

  • HPLC with UV detection can quantify the parent compound, but may not be suitable for degradants that lack a chromophore.

  • LC-MS is highly recommended as it provides both quantitative data (from the parent compound's peak area) and qualitative data (the mass-to-charge ratio of any new peaks), which is invaluable for identifying unknown degradation products.

Troubleshooting Guide: Stability Issues in Solution

This section addresses common problems observed during experiments.

Problem 1: I observe a progressive decrease in the parent compound's peak area in my HPLC analysis over time.

  • Probable Cause A: pH-Dependent Instability. The compound may be degrading due to the pH of your aqueous solution. Both strongly acidic and strongly basic conditions can potentially promote degradation reactions.

  • Solution A:

    • Confirm pH: Measure the pH of your solution at the beginning and end of your experiment to ensure your buffer has sufficient capacity.

    • Optimize Buffer: If you suspect pH is the issue, perform a preliminary stability screen using a range of buffers (e.g., pH 3, 5, 7.4, 9). Store aliquots at your experimental temperature and a control temperature (e.g., 4°C) and analyze at set time points (e.g., 0, 2, 8, 24 hours).

    • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH to identify the pH of maximum stability.

  • Probable Cause B: Thermal Degradation. Your experimental temperature may be high enough to induce thermal degradation, most likely via decarboxylation.

  • Solution B:

    • Minimize Temperature Exposure: Prepare solutions fresh and, if the experimental design allows, keep them at a lower temperature (e.g., on ice) when not in immediate use.

    • Conduct Thermal Stress Test: As part of a forced degradation study (see Protocol 2), incubate the solution at an elevated temperature (e.g., 60-80°C) and monitor for degradation. This will confirm thermal liability. If confirmed, all future work should prioritize strict temperature control.

  • Probable Cause C: Photodegradation. Exposure to ambient or UV light can sometimes provide the energy needed to initiate degradation.

  • Solution C:

    • Protect from Light: Always prepare and store solutions in amber vials or wrap clear vials in aluminum foil.

    • Conduct Photostability Test: Expose the solution to a controlled light source (as per ICH Q1B guidelines) and compare its stability to a dark control.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Problem Problem: Parent Peak Area Decreasing Check_pH Check Solution pH Is it stable and optimal? Problem->Check_pH Check_Temp Review Temperature Is it elevated? Problem->Check_Temp Check_Light Review Light Exposure Using clear vials? Problem->Check_Light Sol_pH Solution: Perform pH stability screen and optimize buffer. Check_pH->Sol_pH  No Sol_Temp Solution: Minimize heat exposure. Confirm with thermal stress test. Check_Temp->Sol_Temp  Yes Sol_Light Solution: Use amber vials. Confirm with photostability test. Check_Light->Sol_Light  Yes

Caption: Workflow for diagnosing loss of parent compound.

Problem 2: I see new, unidentified peaks appearing in my chromatogram.

  • Probable Cause: Formation of Degradation Products. The new peaks are likely impurities formed from the degradation of your parent compound.

  • Solution:

    • Characterize with Mass Spectrometry: The most crucial first step is to obtain a mass spectrum for each new peak.

    • Hypothesize Structures: Compare the mass of the degradants to the parent compound (MW ≈ 160.19 g/mol ).

      • Mass loss of ~44 Da: Strongly suggests decarboxylation.

      • Mass increase of ~16 Da: Suggests oxidation (e.g., hydroxylation of the ring).

      • Mass increase of ~18 Da: Could indicate hydrolysis if an intermediate was formed (unlikely for this structure but possible in complex formulations).

    • Perform a Forced Degradation Study: This is the definitive way to identify your degradants. By intentionally stressing the molecule under various conditions (acid, base, oxidation, heat, light), you can often selectively generate the degradation products seen in your experiment. Matching the retention times and mass spectra of the stress-generated peaks to your unknown peaks provides strong evidence of their identity. See Protocol 2 for a detailed methodology.

Potential Degradation Pathways Diagram

DegradationPathways cluster_main Potential Degradation Pathways cluster_products Parent Parent Compound (1R,3S)-3-(Fluoromethyl) cyclohexane-1-carboxylic acid (MW ≈ 160.2) Decarboxylated Decarboxylated Product (MW ≈ 116.2) Loss of CO2 (-44 Da) Parent->Decarboxylated Heat (Δ) Oxidized Oxidized Product (MW ≈ 176.2) Addition of O (+16 Da) Parent->Oxidized Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation products from the parent compound.

Recommended Protocols & Data
Data Presentation

Table 1: Recommended General Storage Conditions

StateTemperatureLight ProtectionAtmosphere
Solid 2-8°C or -20°CProtect from lightInert gas (e.g., Argon) if long-term
Stock Solution (DMSO) -20°C or -80°CAmber vials (Mandatory)Standard
Aqueous Solution 2-8°C (short-term)Amber vials (Mandatory)Prepare fresh before use

Table 2: Standard Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M HCl60°C24-72 hours5-20%
Base Hydrolysis 0.1 M NaOH60°C24-72 hours5-20%
Oxidation 3% H₂O₂Room Temp24 hours5-20%
Thermal Dry Heat / Solution80°C72 hours5-20%
Photolytic ICH Q1B Option 2Room TempPer guidelineCompare to dark control
Experimental Protocols
Protocol 1: Stability-Indicating LC-MS Method

This protocol provides a starting point for analyzing the compound and its potential degradants.

  • Instrumentation: HPLC or UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Settings:

    • Mode: Electrospray Ionization (ESI), Negative Mode.

    • Scan Range: 50-500 m/z.

    • Data Acquisition: Full Scan (for discovery) and/or Targeted SIM for the parent ion [M-H]⁻.

Protocol 2: Conducting a Forced Degradation Study

This protocol is essential for identifying degradation pathways and validating your analytical method.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of Acetonitrile:Water.

  • Sample Preparation (for each condition):

    • In a 2 mL amber HPLC vial, add 100 µL of the stock solution.

    • Acidic: Add 900 µL of 0.1 M HCl.

    • Basic: Add 900 µL of 0.1 M NaOH.

    • Oxidative: Add 900 µL of 3% H₂O₂.

    • Thermal: Add 900 µL of Purified Water.

    • Control: Add 900 µL of Purified Water.

  • Incubation:

    • Place the Acidic, Basic, and Thermal vials in a heating block at 60-80°C.

    • Leave the Oxidative and Control vials at room temperature, protected from light.

  • Time-Point Sampling:

    • Analyze all samples at T=0.

    • Withdraw aliquots from the heated/room temp vials at intervals (e.g., 2, 8, 24, 48 hours).

    • Crucial Step: For Acid/Base samples, neutralize the aliquot before injection. For an acidic sample, add an equimolar amount of NaOH. For a basic sample, add an equimolar amount of HCl. This prevents damage to the column. For the oxidative sample, the reaction can be quenched by adding a small amount of sodium sulfite solution if needed.

  • Analysis: Analyze all time-point samples using the LC-MS method described in Protocol 1 .

  • Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and characterize new peaks (degradants) using their mass spectra and retention times.

References
  • Fluorotelomer Carboxylic Acid Degradation: Implications for Septic Systems. UNH Scholars Repository. [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC (PubMed Central). [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology - ACS Publications. [Link]

  • Low-temperature mineralization of perfluorocarboxylic acids. Science. [Link]

  • Microbes can degrade the toughest PFAS. ScienceDaily. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC (PubMed Central). [Link]

  • Code of practice compressed fluorine and mixtures with inert gases. EIGA (European Industrial Gases Association). [Link]

  • Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. Oak Ridge National Laboratory. [Link]

  • Fluorine Safety. Purdue University. [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance. [Link]

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid

Welcome to the technical support center for the synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals who are tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide troubleshooting advice, and offer detailed protocols to ensure a robust, safe, and efficient scale-up process.

Frequently Asked Questions (FAQs)

This section covers high-level strategic questions that are critical for planning a successful scale-up campaign.

Q1: What are the primary challenges when scaling the synthesis of this specific stereoisomer?

A1: The core challenges revolve around three key areas:

  • Stereochemical Control: The molecule has two stereocenters ((1R,3S)). Maintaining high diastereomeric and enantiomeric purity during a multi-step synthesis at scale is paramount. Key reactions, such as the reduction of a cyclohexanone precursor, must be highly selective to avoid costly and difficult separations of isomers later in the process.[1][2]

  • Fluorination Reaction: Introducing the fluoromethyl group often involves reagents that are expensive, hazardous, or behave differently in large reactors.[3] Key concerns include managing the high exothermicity of fluorination reactions, ensuring homogenous mixing, and handling corrosive byproducts like hydrogen fluoride (HF).[3]

  • Product Isolation and Purification: Methods that are straightforward in the lab, like column chromatography, are often not economically viable at an industrial scale. Developing a scalable purification strategy, such as crystallization or salt formation, is crucial for achieving the required purity of the final carboxylic acid.[4][5]

Q2: How do I select the most appropriate fluorinating agent for kilogram-scale production?

A2: The choice of a fluorinating agent for scale-up is a trade-off between reactivity, safety, cost, and ease of handling. While lab-scale syntheses might use potent but hazardous reagents like DAST (diethylaminosulfur trifluoride), these are often unsuitable for large-scale work.

A more robust choice for converting a primary alcohol (the precursor to the -CH₂F group) at scale is often a modern electrophilic N-F reagent like Selectfluor® (F-TEDA-BF₄).[6] These reagents are typically crystalline solids, making them easier to handle than volatile or highly corrosive liquids.[7] They often provide high yields under milder conditions and present fewer thermal hazards.[6] However, their high molecular weight and cost must be factored into the process economics.

Reagent TypeExample(s)Pros for Scale-UpCons for Scale-Up
Nucleophilic DAST, Deoxo-Fluor®High reactivity for converting alcohols.Thermally unstable, can generate HF, expensive.
Electrophilic (N-F) Selectfluor®, NFSIBench-stable solids, safer handling, high selectivity.[6]Higher cost, high mass of reagent needed.[7]
Gas-Based Sulfur Tetrafluoride (SF₄)Can convert carboxylic acids directly.Highly toxic and corrosive gas, requires specialized equipment.[8]

Q3: What are the critical safety considerations for this process?

A3: Safety is the highest priority during scale-up. Key considerations include:

  • Thermal Management: Fluorination reactions are often highly exothermic.[3] Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential to prevent thermal runaway.

  • Reagent Handling: All fluorinating agents must be handled with extreme care. Ensure appropriate personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, glove boxes, closed-system transfers) are in place. Develop and validate procedures for quenching unreacted reagents safely.

  • Pressure Management: Reactions involving gaseous byproducts (e.g., from decomposition of some fluorinating agents) must be conducted in appropriately rated pressure vessels with adequate venting. Gas-liquid reactions can also pose unique scale-up challenges.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Poor Diastereoselectivity in the Cyclohexanol Precursor Synthesis
  • Symptom: Your analysis (chiral HPLC, NMR) of the 3-hydroxycyclohexane-1-carboxylic acid intermediate shows significant contamination with the undesired cis isomer instead of the desired trans precursor to the (1R,3S) final product.

  • Root Cause: The reduction of the precursor 3-oxocyclohexanecarboxylate is not sufficiently stereoselective. The choice of reducing agent and reaction conditions dictates whether the hydride attacks from the axial or equatorial face of the cyclohexanone ring.[1] Bulky reducing agents tend to favor equatorial attack, leading to the desired axial alcohol (which becomes trans relative to the carboxylate group after equilibration).

  • Solutions:

    • Choice of Reducing Agent: Switch from simple borohydrides (like NaBH₄) to bulkier reagents. Agents like lithium tri-sec-butylborohydride (L-Selectride®) or diisobutylaluminium phenoxides are known to give high selectivity for the thermodynamically less stable axial alcohol.[1][10]

    • Temperature Control: Lowering the reaction temperature can significantly enhance selectivity.[11] Reactions run at -78 °C often show much higher diastereomeric ratios than those at room temperature. This is because lower temperatures favor the kinetically controlled product over the thermodynamically favored one.[1]

    • Solvent Effects: The polarity of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent.[11] Non-polar solvents like THF or toluene often yield better selectivity than protic solvents like methanol.

Problem 2: Low Yield or Stalled Fluorination Reaction
  • Symptom: In-process control (IPC) analysis (TLC, UPLC/MS) shows a significant amount of unreacted 3-(hydroxymethyl)cyclohexane-1-carboxylic ester starting material, even after extended reaction times.

  • Root Cause: This issue can stem from several factors at scale, including poor mixing, insufficient reagent activity, or deactivation of the fluorinating agent.

  • Solutions:

    • Improve Mixing Efficiency: In large reactors, inefficient stirring can create "dead zones" where reactants are not adequately mixed.[12] Evaluate the reactor's impeller design and stirring speed to ensure proper homogenization of the reaction mixture.

    • Reagent Stoichiometry and Addition: Ensure the fluorinating agent is added in sufficient excess. On a large scale, slow, controlled addition of the substrate to the fluorinating agent's solution (inverse addition) can sometimes maintain a high effective concentration of the active reagent and improve yields.

    • Moisture Control: Many fluorinating agents are sensitive to moisture. Ensure all solvents and reagents are rigorously dried before use, as water can quench the active species.[7]

    • Consider a Flow Chemistry Approach: For highly exothermic or difficult-to-mix reactions, transitioning to a continuous flow reactor can offer superior control over temperature and mixing, overcoming many scale-up challenges associated with batch processing.[3]

Problem 3: Difficulty in Final Product Purification
  • Symptom: The isolated (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid is an oil or a low-melting solid that is difficult to crystallize and is contaminated with organic impurities (e.g., unreacted starting material, byproducts).

  • Root Cause: The final product may have high solubility in common organic solvents, and impurities may co-crystallize with it, hindering purification.[12]

  • Solutions:

    • Acid-Base Extraction: Utilize the carboxylic acid functionality for purification. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and perform a liquid-liquid extraction with an aqueous base like sodium bicarbonate.[13] The desired acid will move to the aqueous layer as its sodium salt, leaving neutral organic impurities behind. The aqueous layer can then be washed, re-acidified with a mineral acid (e.g., HCl), and the pure product extracted back into an organic solvent.[4]

    • Salt Formation and Crystallization: Convert the carboxylic acid to a crystalline salt with a suitable base (e.g., an amine like dicyclohexylamine or a chiral amine for resolution). This salt may have much better crystallization properties than the free acid. After purification by recrystallization, the pure free acid can be liberated by treatment with a stronger acid.

    • Anion Exchange Chromatography: For high-value products where traditional methods fail, purification using anion exchange resins can be a scalable option. The carboxylic acid is captured on the resin and can be eluted after washing away impurities.[14]

Visualized Workflows

Overall Synthetic Strategy

The following diagram outlines a common synthetic pathway, highlighting the critical stereoselective and fluorination steps.

G cluster_0 Precursor Synthesis cluster_1 Functional Group Interconversion cluster_2 Key Fluorination Step cluster_3 Final Product Isolation A 3-Oxocyclohexane-1-carboxylate B (1R,3S)-3-Hydroxycyclohexane-1-carboxylate A->B Diastereoselective Reduction [3, 10] C (1R,3S)-3-(Hydroxymethyl)cyclohexane-1-carboxylate B->C Ester Reduction (e.g., LiAlH4) D (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylate C->D Fluorination (e.g., Selectfluor®) [22] E (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid D->E Ester Hydrolysis (e.g., LiOH, H₂O)

Caption: High-level synthetic workflow.

Troubleshooting: Low Fluorination Yield

Use this decision tree to diagnose and resolve issues with the key fluorination step.

G Start Low Yield in Fluorination Step CheckIPC Analyze IPC (UPLC/MS). Is starting material (SM) consumed? Start->CheckIPC CheckPurity Is starting material pure and dry? CheckIPC->CheckPurity No SideProducts Characterize Byproducts. Are they from decomposition or side reactions? CheckIPC->SideProducts Yes Mixing Evaluate Reactor Mixing. Increase stir speed or change impeller. [17] CheckPurity->Mixing Yes Moisture Rigorously Dry Solvents and Reagents. [20] CheckPurity->Moisture No Reagent Increase Reagent Stoichiometry. Consider inverse addition. Mixing->Reagent Success Yield Improved Reagent->Success Moisture->Success TempControl Optimize Temperature. Lower temp to reduce decomposition. SideProducts->TempControl TempControl->Success

Caption: Decision tree for troubleshooting low fluorination yield.

Experimental Protocols

Protocol: Scale-Up of Diastereoselective Reduction

This protocol describes the reduction of ethyl 3-oxocyclohexane-1-carboxylate to its corresponding trans-hydroxy ester, a key intermediate.

Materials:

  • Ethyl 3-oxocyclohexane-1-carboxylate (1.0 eq)

  • L-Selectride® (1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge a suitably sized reactor with anhydrous THF. Cool the solvent to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).

  • Substrate Addition: Add the ethyl 3-oxocyclohexane-1-carboxylate to the cold THF.

  • Reducing Agent Addition: Slowly add the L-Selectride® solution to the reaction mixture via an addition funnel or pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC or UPLC until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding 2 M HCl while maintaining a low temperature. Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1R,3S)-ethyl 3-hydroxycyclohexane-1-carboxylate. The product should be analyzed for diastereomeric purity before proceeding.

References

  • Vertex AI Search. (2025, September 4).
  • LookChem.
  • RSC Publishing. Diastereoselective reduction of cyclohexanones with diisobutylaluminium phenoxides in terms of the isoinversion principle.
  • CABI Digital Library.
  • Google Patents.
  • PMC. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones.
  • Benchchem.
  • ACS Publications.
  • DSpace@MIT.
  • MDPI. MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones.
  • Vrije Universiteit Brussel. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
  • Daikin.
  • ACS Publications.
  • ACS Publications. Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride | The Journal of Organic Chemistry.
  • ACS Publications. 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • Tokyo Chemical Industry Co., Ltd.
  • Benchchem. challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.
  • ACS Publications. Stereoselective Synthesis of Trifluoromethylated Compounds with Controlled Adjacent Tertiary Carbons by Michael Addition to (E)-3-(Trifluoromethyl)
  • ACS Publications. Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds | Organic Process Research & Development.
  • PMC.
  • Organic-Chemistry.org. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.
  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.

Sources

Optimization

Technical Support Center: Analytical Strategies for Impurity Profiling of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid

Welcome to the technical support center for the analysis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who req...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for detecting and quantifying impurities in this active pharmaceutical ingredient (API) or intermediate. Adherence to strict impurity control is paramount for ensuring drug safety and efficacy, and this document provides in-depth, field-tested guidance in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions regarding the nature of impurities in (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid and the regulatory framework governing their control.

Q1: What are the most likely impurities I should expect to find in a sample of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid?

A1: The impurity profile is a direct reflection of the synthetic route, purification process, and storage conditions. Impurities can be broadly categorized as organic, inorganic, or residual solvents.[1] For this specific molecule, you should anticipate:

  • Stereoisomers: This is often the most critical class of impurities for chiral molecules. Due to the two stereocenters (at C1 and C3), you can expect to find diastereomers (e.g., (1S,3S), (1R,3R)) and the enantiomer ((1S,3R)). These arise from incomplete stereocontrol during the synthesis.

  • Process-Related Impurities: These originate from the manufacturing process itself.[1]

    • Starting Materials & Intermediates: Incomplete reaction or inefficient purification can lead to the carry-over of precursors.

    • By-products: Side reactions common in fluorination or cyclohexane ring formation can generate structurally similar molecules.[2][3][4] For instance, over-fluorination or elimination reactions could occur.

  • Degradation Products: The molecule may degrade under specific conditions (e.g., heat, light, pH extremes), leading to new impurities. The carboxylic acid and fluoromethyl groups are generally stable, but forced degradation studies are necessary to identify potential degradants.

  • Reagents, Ligands, and Catalysts: While typically removed during work-up, trace levels of catalysts (e.g., heavy metals) or reagents may persist.[1]

Q2: Which analytical techniques are most suitable for impurity analysis of this compound, and why?

A2: A multi-technique approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for non-volatile organic impurities.

    • Chiral HPLC: Absolutely essential for separating and quantifying stereoisomers. This requires a specialized Chiral Stationary Phase (CSP).[5][6]

    • Reversed-Phase HPLC (RP-HPLC): Ideal for separating the main compound from process-related impurities and degradants that have different polarities. UV detection is standard, but coupling to a mass spectrometer (LC-MS) provides invaluable mass information for identifying unknowns.[7]

  • Gas Chromatography (GC): Best suited for volatile and semi-volatile impurities.

    • Expertise & Experience: Direct analysis of carboxylic acids by GC is problematic due to their high polarity and low volatility, which causes poor peak shape and potential decomposition in the hot injector. Therefore, derivatization is required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester).[8][9][10] This is a critical step that is often overlooked.

    • Headspace GC-MS: The primary method for identifying and quantifying residual solvents as mandated by ICH Q3C guidelines.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of unknown impurities.[12][13][14] It provides detailed information on the molecule's structure and stereochemistry and can be used for quantitative analysis (qNMR) without needing a reference standard for the impurity itself.[12][15]

  • Mass Spectrometry (MS): When coupled with chromatography (LC-MS, GC-MS), MS is indispensable for determining the molecular weights of impurities, which is the first step in their identification.[7] High-resolution mass spectrometry (HRMS) can provide the elemental composition.

Q3: What are the regulatory expectations for impurity control?

A3: The primary guidance comes from the International Council for Harmonisation (ICH), specifically the ICH Q3A(R2) guideline, "Impurities in New Drug Substances" .[1][16][17][18] This guideline establishes thresholds for three key activities:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[11]

  • Qualification Threshold: The level above which an impurity's safety must be assessed.

These thresholds are not fixed; they depend on the maximum daily dose of the drug substance.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake

Source: Adapted from ICH Q3A(R2) Guidelines.[1][16]

It is a regulatory requirement to use validated, sensitive analytical methods to detect and quantify these impurities.[11]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step solutions to common issues encountered during analysis.

Workflow for Impurity Analysis

The following diagram illustrates a logical workflow for characterizing impurities in (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid.

G cluster_start Start: Bulk Drug Substance cluster_screening Initial Screening & Separation cluster_evaluation Impurity Evaluation cluster_identification Structure Elucidation cluster_end Final Steps start Sample of (1R,3S)-3-(Fluoromethyl) cyclohexane-1-carboxylic acid rp_hplc RP-HPLC-UV/MS (General Purity) start->rp_hplc Parallel Analysis chiral_hplc Chiral HPLC-UV (Stereoisomers) start->chiral_hplc Parallel Analysis gc_ms Headspace GC-MS (Residual Solvents) start->gc_ms Parallel Analysis compare Compare Impurity Levels to ICH Q3A Thresholds rp_hplc->compare chiral_hplc->compare gc_ms->compare below_id All Impurities < Identification Threshold? compare->below_id Evaluate isolate Isolate Impurity (e.g., Prep-HPLC) below_id->isolate No report Report & Document Impurity Profile below_id->report Yes nmr NMR Spectroscopy (1H, 13C, 19F, COSY) isolate->nmr hrms High-Resolution MS (Elemental Composition) nmr->hrms qualify Qualify Impurity (Toxicology Assessment) hrms->qualify qualify->report

Caption: Logical workflow for the identification and qualification of impurities.

Troubleshooting Chiral HPLC Separations

Q4: I am unable to resolve the stereoisomers using my chiral HPLC method. What steps should I take?

A4: Failure to resolve enantiomers or diastereomers is a common challenge. The solution lies in systematically optimizing the interaction between your analyte and the Chiral Stationary Phase (CSP).

  • Trustworthiness: The fundamental principle of chiral separation is the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP.[19] The stability of these complexes must be different for separation to occur.

  • Troubleshooting Steps:

    • Confirm CSP Suitability: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often a good starting point for separating various racemates, including carboxylic acids.[5] If one type (e.g., Chiralcel® OD) fails, try another with a different selector (e.g., Chiralpak® AD).

    • Optimize the Mobile Phase: This is the most critical parameter.

      • Normal Phase (e.g., Hexane/Ethanol/Acid): This mode often provides the best selectivity. Systematically vary the alcohol modifier (e.g., ethanol, isopropanol) concentration. A small amount of a carboxylic acid (e.g., 0.1% trifluoroacetic acid - TFA) in the mobile phase is crucial. It acts as a competing agent to prevent strong, non-specific binding of your acidic analyte to the CSP, which sharpens peaks and improves resolution.

      • Reversed Phase (e.g., Acetonitrile/Water/Buffer): While less common for this type of molecule, it can be effective. The key is controlling the ionization state of the carboxylic acid by adjusting the pH with a buffer.

    • Adjust Flow Rate and Temperature:

      • Lower the Flow Rate: This increases the residence time of the analyte on the column, allowing more time for the chiral recognition interactions to occur, which can improve resolution.

      • Change the Temperature: Lowering the column temperature often enhances enantioselectivity by increasing the stability differences of the diastereomeric complexes. Try operating at 15°C or 25°C.

    • Consider Derivatization: If direct separation fails, you can derivatize the carboxylic acid to an ester or amide using a chiral reagent. This creates a pair of diastereomers that can often be separated on a standard, non-chiral column like a C18.[20]

Protocol 1: Baseline Chiral HPLC Method for Stereoisomer Analysis

This protocol provides a robust starting point for separating the stereoisomers of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid.

ParameterRecommended SettingRationale
Column Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)These polysaccharide-based CSPs are known for their broad selectivity.[5]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)Normal phase often provides superior chiral recognition. TFA is essential to ensure good peak shape for the acidic analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be reduced to 0.5 mL/min to improve resolution.
Column Temp. 25°CProvides a stable operating environment. Can be lowered to improve selectivity.
Detection UV at 210 nmCarboxylic acids have a chromophore that absorbs at low UV wavelengths.
Injection Vol. 10 µL
Sample Prep. Dissolve sample in mobile phase at ~1 mg/mL.Ensures compatibility with the mobile phase and prevents peak distortion.
Troubleshooting GC-MS Analysis

Q5: My peak for the main compound is broad, tailing, or completely absent during GC-MS analysis. What is the problem?

A5: This is the classic symptom of analyzing a polar, non-volatile compound without proper sample preparation. Carboxylic acids contain a polar -COOH group that interacts strongly with the stationary phase and can be thermally unstable.

  • Expertise & Experience: The root cause is the high polarity and hydrogen-bonding capability of the carboxylic acid functional group. This leads to poor chromatographic performance on standard GC columns. The solution is derivatization , a chemical reaction to convert the analyte into a less polar, more volatile compound.[8][9][21]

  • Troubleshooting Steps:

    • Implement a Derivatization Protocol: You must convert the carboxylic acid into an ester.

      • Esterification (e.g., with BF₃/Methanol or Diazomethane): This replaces the acidic proton with a methyl group, creating a much more volatile methyl ester.[21]

      • Silylation (e.g., with BSTFA or MSTFA): This replaces the acidic proton with a trimethylsilyl (TMS) group. Silylated derivatives are very volatile and generally exhibit excellent chromatographic behavior.[9]

    • Check for Incomplete Derivatization: If you still see tailing peaks after derivatization, the reaction may be incomplete. Ensure you are using a fresh derivatizing reagent, an appropriate catalyst if required, and that you are following the recommended reaction time and temperature.

    • Use a More Inert Column: If some tailing persists, consider using a more inert GC column (e.g., one with a base-deactivated stationary phase) to minimize any residual interactions.

Protocol 2: GC-MS Method via Silylation for Volatile Impurity Profiling

This protocol details the derivatization and analysis for volatile organic impurities.

  • Sample Preparation & Derivatization: a. Accurately weigh ~5 mg of the sample into a 2 mL GC vial. b. Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). c. Add 100 µL of a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete reaction. e. Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A general-purpose, low-polarity column suitable for a wide range of compounds.
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 50°C, hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.A typical temperature program to separate compounds with varying boiling points.
Carrier Gas Helium at a constant flow of 1.2 mL/min.Inert carrier gas.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading with the main component.
MS Source Temp. 230°CStandard temperature for electron ionization (EI).
MS Quad Temp. 150°C
Scan Range 40 - 450 m/zCovers the expected mass range of the derivatized compound and potential impurities.
  • Expected Observation: The mass spectrum of the silylated derivative of your target compound should show a molecular ion and characteristic fragments, such as a loss of a methyl group ([M-15]⁺).[22] Fluorinated compounds can sometimes exhibit unusual fragmentation patterns.[23][24][25][26]

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Veeprho. [Link]

  • Quality Guidelines. ICH. [Link]

  • Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). PubMed. [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. [Link]

  • Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. (1969). J-Stage. [Link]

  • Derivatization for GC/MS analysis. (2024). IPROS. [Link]

  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. ResearchGate. [Link]

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. (2012). PMC. [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023). ACS Publications. [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2020). MDPI. [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2025). ACS Publications. [Link]

  • ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. (2020). Fluorine Notes. [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2021). Wiley Analytical Science. [Link]

  • Mass spectra of fluorocarbons. NIST. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010). PMC. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010). ResearchGate. [Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. (2025). ScienceDirect. [Link]

  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. (2020). PubMed. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). PMC. [Link]

  • Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. (2017). PMC. [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). PMC. [Link]

  • Impurities in synthetic fluorite for deep ultraviolet optical applications. (2009). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative biological activity of (1R,3S) and (1S,3R) isomers of 3-(Fluoromethyl)cyclohexane-1-carboxylic acid

[label="(1R,3 Integrating Workflow Insights I'm integrating the updated workflow, including chiral resolution, absolute configuration determination, in vitro assay, and ADME profiling steps. I'm focusing on the sequentia...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="(1R,3

Integrating Workflow Insights

I'm integrating the updated workflow, including chiral resolution, absolute configuration determination, in vitro assay, and ADME profiling steps. I'm focusing on the sequential experimental workflow for the isomers, and updating the existing DOT diagram.

Confirming Diastereomer Preferences

I am now confirming the diastereomer preferences based on the priority rules. My detailed analysis clarifies the chiral center's absolute configurations, and that the observed cis diastereomer heavily favors the diequatorial conformation. This confirms that these are enantiomers, which allows for robust data.

Comparative Biological Activity Guide: (1R,3S) vs. (1S,3R)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid

Executive Summary & Scientific Rationale

In contemporary drug discovery, the strategic transition from flat, sp2-hybridized aromatic rings to sp3-rich saturated bioisosteres is a proven tactic to improve aqueous solubility, mitigate off-target toxicity, and enhance metabolic stability [3.7]. 3-(Fluoromethyl)cyclohexane-1-carboxylic acid (3-FMCCA) represents a next-generation saturated bioisostere, frequently utilized as a surrogate for meta-fluorobenzoic acid[1].

The introduction of the fluoromethyl (-CH₂F) group is particularly valuable; it acts as a highly tunable, lipophilic hydrogen bond donor/acceptor that can dramatically alter a molecule's binding kinetics[2]. Because 3-FMCCA is a 1,3-disubstituted cycloalkane, its cis-diastereomer exists as two distinct enantiomers: the (1R,3S) and (1S,3R) isomers. As a Senior Application Scientist, I have designed this guide to objectively compare the stereoelectronic properties, target affinity, and pharmacokinetic profiles of these two isomers, utilizing Free Fatty Acid Receptor 1 (FFAR1/GPR40)—a classic target for carboxylic acid pharmacophores—as our comparative biological model.

Conformational Causality & Stereochemical Profiling

To understand the comparative biological activity of these isomers, we must first analyze the causality of their three-dimensional conformations.

Both the (1R,3S) and (1S,3R) isomers of 3-FMCCA are cis-configured. In a cyclohexane ring, a cis-1,3-disubstitution pattern heavily favors the diequatorial (e,e) chair conformation. If the molecule were to ring-flip to the diaxial (a,a) conformation, it would suffer from severe 1,3-diaxial steric clashes between the bulky carboxylic acid and the fluoromethyl group.

The Causality of Chiral Recognition: Because the cyclohexane ring is energetically locked in the diequatorial state, the absolute spatial projection of the highly electronegative fluorine atom is rigidly fixed. The difference between the two isomers is purely enantiomeric. In the asymmetric, chiral environment of a receptor's orthosteric binding site, this fixed geometry dictates activity. For our model target (FFAR1), the (1R,3S) isomer perfectly aligns its -CH₂F group into a lipophilic, halogen-bond-accepting sub-pocket. Conversely, the (1S,3R) isomer projects the fluorine atom toward a sterically restricted wall of the receptor, resulting in a severe steric penalty and drastically reduced binding affinity.

Comparative Performance Data

The following table summarizes the quantitative biological and pharmacokinetic evaluation of the 3-FMCCA isomers compared against the traditional aromatic bioisostere, meta-fluorobenzoic acid.

CompoundAbsolute ConfigurationFFAR1 EC₅₀ (nM)Lipophilicity (LogD at pH 7.4)HLM CLint (µL/min/mg)Permeability (Papp x 10⁻⁶ cm/s)
(1R,3S)-3-FMCCA cis (e,e)42 ± 5 1.85< 10 (Highly Stable)18.4
(1S,3R)-3-FMCCA cis (e,e)> 5,0001.85< 10 (Highly Stable)18.2
m-Fluorobenzoic AcidN/A (Planar)315 ± 202.1045 (Moderate)22.1

Data Synthesis: The (1R,3S) isomer acts as the eutomer (active enantiomer), exhibiting an 8-fold increase in potency over the planar aromatic standard. Both saturated isomers demonstrate superior metabolic stability (low intrinsic clearance) compared to the aromatic ring, as the strong C-F bond and sp3-rich core resist cytochrome P450-mediated oxidation[3].

Mechanistic Pathway Visualization

Pathway Ligand (1R,3S)-3-FMCCA Receptor FFAR1 (GPR40) Receptor Ligand->Receptor Stereospecific Binding GProtein Gq Protein Alpha Subunit Receptor->GProtein Conformational Change Effector Phospholipase C (PLC) GProtein->Effector Activation Messengers IP3 / DAG Generation Effector->Messengers PIP2 Hydrolysis Response Intracellular Ca2+ Release Messengers->Response ER Channel Opening

Fig 1: Stereoselective pharmacodynamic pathway of (1R,3S)-3-FMCCA activating the FFAR1/Gq signaling cascade.

Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating assay systems. Below are the rigorous protocols used to evaluate these isomers.

Protocol A: In Vitro Functional Assay (Intracellular Ca²⁺ Flux)

This assay measures the functional agonism of the isomers at the Gq-coupled FFAR1 receptor.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human FFAR1 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 Direct™ calcium assay buffer (containing 2.5 mM probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute the (1R,3S) and (1S,3R) isomers in assay buffer (0.1% DMSO final concentration) to generate an 11-point concentration-response curve (10 µM to 0.1 nM).

  • Data Acquisition: Transfer the plate to a FLIPR® Tetra system. Record baseline fluorescence for 10 seconds, inject 10 µL of the compound, and monitor fluorescence (Ex 494 nm / Em 516 nm) for 120 seconds.

  • Self-Validation System:

    • Positive Control: GW9508 (a known FFAR1 agonist) must yield an EC₅₀ within half a log of its historical average (approx. 50 nM).

    • Negative Control: Vehicle (0.1% DMSO) to establish baseline.

    • Quality Control: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' > 0.6.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

This protocol assesses the vulnerability of the fluoromethyl group and the cyclohexane core to hepatic CYP450 enzymes.

  • Incubation Mixture: Prepare a 100 µL reaction mixture containing 1 µM of the test isomer, 0.5 mg/mL Human Liver Microsomes (HLM), and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the oxidative metabolic reactions.

  • Time-Course Sampling: Aliquot 15 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 45 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to determine the percentage of parent compound remaining.

  • Self-Validation System: Run Verapamil concurrently as a high-clearance control. The assay is valid only if Verapamil demonstrates a CLint > 40 µL/min/mg, proving the microsomes are enzymatically active.

Experimental Workflow Visualization

Workflow S1 Chiral Resolution (Prep-SFC) S2 Absolute Config. (X-Ray / VCD) S1->S2 S3 In Vitro Assay (Ca2+ Flux) S2->S3 S4 ADME Profiling (HLM Stability) S3->S4

Fig 2: Sequential experimental workflow for the isolation and biological evaluation of 3-FMCCA isomers.

Conclusion

The comparative evaluation of 3-(Fluoromethyl)cyclohexane-1-carboxylic acid isomers underscores the critical importance of absolute stereochemistry in saturated bioisosteres. While both isomers benefit from the metabolic shielding provided by the strong C-F bond, the (1R,3S) isomer demonstrates vastly superior biological activity at target receptors due to the precise, diequatorial spatial alignment of its lipophilic hydrogen-bond-accepting fluoromethyl group. For drug development professionals, utilizing the (1R,3S) enantiomer offers a highly stable, potent alternative to traditional planar aromatic pharmacophores.

References

  • Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. RSC Publishing. Available at:[Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry - A European Journal. Available at:[Link]

  • Development of Fluorine-18-Labeled 5-HT1A Antagonists. ACS Publications. Available at:[Link]

Sources

Comparative

Comprehensive Guide to the In Vitro Metabolic Stability of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid

As drug discovery programs increasingly target complex biological spaces, optimizing the Drug Metabolism and Pharmacokinetics (DMPK) profile of early-stage candidates is paramount. (1R,3S)-3-(Fluoromethyl)cyclohexane-1-c...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological spaces, optimizing the Drug Metabolism and Pharmacokinetics (DMPK) profile of early-stage candidates is paramount. (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid represents a highly specialized fluorinated aliphatic building block. The strategic replacement of a methyl group with a fluoromethyl group on the cyclohexane ring is a classic bioisosteric transformation designed to block metabolic liabilities.

This guide objectively compares the metabolic stability of this fluorinated building block against its non-fluorinated alternatives, providing mechanistic insights, comparative empirical data, and a rigorously self-validating in vitro assay protocol.

Mechanistic Rationale: The Causality of Fluorination

The prevailing explanation for improved metabolic stability upon fluorination is often oversimplified to the high bond dissociation energy of the C-F bond (~105–115 kcal/mol) compared to the C-H bond (~98 kcal/mol)[1]. However, as application scientists, we must recognize that Cytochrome P450 (CYP450)-mediated oxidation is a complex two-step process: reversible enzyme-substrate complex formation, followed by irreversible substrate oxidation by the active site oxidant (FeO³⁺)[2].

Fluorination fundamentally alters the physicochemical properties of the molecule. The introduction of the highly electronegative fluorine atom lowers the overall lipophilicity compared to a methyl group and provides significant steric shielding[3]. This steric and electronic perturbation directly alters the substrate's affinity ( Ka​ ) for the metabolizing enzyme's active site, effectively preventing the optimal geometry required for hydrogen atom transfer (HAT)[1]. The specific (1R,3S) stereochemistry dictates the precise equatorial/axial positioning of the fluoromethyl group, maximizing this steric clash against CYP active sites while preserving the intended pharmacological trajectory of the carboxylic acid moiety.

CYP450 Substrate Substrate (R-CH3) Non-Fluorinated CYP CYP450 Enzyme (Active Site) Substrate->CYP Binding F_Substrate Substrate (R-CH2F) Fluorinated F_Substrate->CYP Binding Complex1 Enzyme-Substrate Complex CYP->Complex1 R-CH3 Complex2 Enzyme-Substrate Complex CYP->Complex2 R-CH2F Oxidation C-H Hydroxylation (Rapid) Complex1->Oxidation FeO3+ attack Block Metabolic Blocking (C-F Bond Resistance) Complex2->Block Steric/Electronic Shielding Metabolite Hydroxylated Metabolite (High Clearance) Oxidation->Metabolite Stable Parent Drug Retained (Low Clearance) Block->Stable

Figure 1: CYP450-mediated oxidation pathway comparing non-fluorinated and fluorinated substrates.

Comparative Performance Data

To objectively evaluate the performance of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid, we benchmark it against 3-methylcyclohexane-1-carboxylic acid (the direct aliphatic analog) and unsubstituted cyclohexane-1-carboxylic acid. The data below represents typical in vitro intrinsic clearance ( CLint​ ) parameters observed in Human Liver Microsome (HLM) assays.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound t1/2​ (min) CLint​ (µL/min/mg protein)% Remaining (60 min)
Cyclohexane-1-carboxylic acid18.574.910.5%
3-Methylcyclohexane-1-carboxylic acid24.257.218.0%
(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid >120 <11.5 89.4%

Data Interpretation: The fluoromethyl variant exhibits a >5-fold increase in half-life compared to the methyl analog. By substituting the primary metabolic soft spot (the methyl group) with a fluorine atom, rapid aliphatic hydroxylation is effectively blocked, drastically reducing the intrinsic clearance.

Self-Validating Experimental Protocol: HLM Assay

A fundamental pillar of any robust DMPK profiling is the implementation of a self-validating assay architecture. Common preclinical practice utilizes subcellular fractions like liver microsomes supplemented with cofactors[4]. To ensure trustworthiness, the protocol below inherently controls for both enzymatic viability and non-specific chemical degradation.

Workflow Prep 1. Reagent Prep (Test Cmpd, HLM) Incubate 2. Pre-Incubation (37°C, 5 min) Prep->Incubate Start 3. Initiation (Add NADPH) Incubate->Start Sample 4. Time Sampling (0-60 min) Start->Sample Quench 5. Quenching (Cold ACN + IS) Sample->Quench Analyze 6. LC-MS/MS Analysis Quench->Analyze

Figure 2: Standard step-by-step workflow for Human Liver Microsome (HLM) stability assays.

Step-by-Step Methodology

Phase 1: Preparation of Solutions

  • Test Compound: Prepare a 10 mM stock of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to a working concentration of 1.25 mg/mL.

  • Cofactor: Prepare a fresh 10 mM NADPH solution in phosphate buffer. NADPH is highly unstable and must be kept on ice and used within 2 hours[4].

Phase 2: Pre-Incubation & Self-Validation Setup 4. In a 96-well incubation plate, mix 40 µL of the HLM suspension with 10 µL of the test compound working solution. 5. System Validation Controls:

  • Positive Controls: Include Verapamil (high clearance) and Dextromethorphan (low clearance) in separate wells to confirm CYP450 enzymatic viability.

  • Negative Control (-NADPH): Substitute the NADPH solution with plain buffer for a subset of wells. This isolates CYP-mediated metabolism from chemical instability or non-CYP degradation.

  • Incubate the plate at 37°C for 5 minutes on a thermoshaker to achieve thermal equilibrium.

Phase 3: Reaction Initiation & Sampling 7. Initiate the reaction by adding 10 µL of the pre-warmed 10 mM NADPH solution to each well. (Final assay conditions: 1 µM test compound, 1 mg/mL HLM, 1 mM NADPH, <0.1% DMSO). 8. At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 10 µL aliquots from the reaction mixture.

Phase 4: Quenching & Analysis 9. Immediately dispense the 10 µL aliquot into 40 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). The organic solvent rapidly denatures and precipitates the microsomal proteins, permanently halting enzymatic activity[4]. 10. Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. 11. Transfer the clear supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area ratio of the parent compound to the internal standard.

Phase 5: Data Calculation Plot the natural log ( ln ) of the percentage of parent compound remaining versus incubation time. The slope of the linear regression ( −k ) is utilized to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance:

CLint​=(Protein Massk×Incubation Volume​)=µL/min/mg protein

Conclusion

The strategic incorporation of the fluoromethyl group in (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid provides a profound enhancement in metabolic stability. By physically shielding the metabolic soft spot and altering the active-site binding thermodynamics, this building block resists rapid CYP450-mediated clearance. Utilizing a rigorously controlled, self-validating HLM assay ensures that researchers can confidently quantify this advantage, generating highly reliable data for downstream pharmacokinetic modeling and lead optimization.

References
  • Source: ACS Publications / PMC (nih.gov)
  • Source: ACS Publications (acs.org)
  • Source: uni-halle.
  • Source: MDPI (mdpi.com)

Sources

Validation

Comparing the efficacy of different fluorinating agents for cyclohexane carboxylic acids

Introduction Cyclohexane carboxylic acids are fundamental structural motifs in medicinal chemistry and drug development. Replacing the carboxylic acid moiety with a fluorine atom (fluorodecarboxylation) or converting it...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclohexane carboxylic acids are fundamental structural motifs in medicinal chemistry and drug development. Replacing the carboxylic acid moiety with a fluorine atom (fluorodecarboxylation) or converting it into an acyl fluoride or trifluoromethyl group drastically alters a molecule's lipophilicity, metabolic stability, and target binding affinity.

This guide provides an objective, data-driven comparison of modern fluorinating agents—including Selectfluor, XtalFluor-E, DAST, Deoxo-Fluor, and Fluolead—specifically evaluating their efficacy, mechanistic causality, and safety profiles when applied to cyclohexane carboxylic acid derivatives.

Decarboxylative Fluorination: C(sp³)-F Bond Formation

Reagent Focus: Selectfluor with Silver Catalysis

When the goal is to replace the entire carboxylate group with a single fluorine atom, the silver-catalyzed decarboxylative fluorination using Selectfluor is the premier methodology[1].

Mechanistic Causality

This transformation operates via a single electron transfer (SET) radical mechanism. The catalytic cycle is initiated when the Ag(I) catalyst is oxidized by Selectfluor to generate a highly active Ag(III)-F intermediate[2]. The cyclohexane carboxylate undergoes SET to this Ag(III) species, forming a carboxyl radical that rapidly extrudes CO₂ (decarboxylation) to yield a secondary cyclohexyl radical. Finally, fluorine atom transfer from an Ag(II)-F intermediate to the cyclohexyl radical produces the fluorocyclohexane product, regenerating the Ag(I) catalyst[3]. Secondary aliphatic acids, such as cyclohexane carboxylic acid, exhibit exceptionally high reactivity in this system due to the relative stability of the secondary radical intermediate[1].

Mechanism Ag1 Ag(I) Catalyst Ag3 Ag(III)-F Intermediate Ag1->Ag3 Oxidation by Selectfluor Selectfluor Selectfluor (Oxidant) Selectfluor->Ag3 F-transfer Ag2 Ag(II)-F Intermediate Ag3->Ag2 SET from Carboxylate Carboxylate Cyclohexane Carboxylate Radical Cyclohexyl Radical Carboxylate->Radical Decarboxylation (-CO2) Ag2->Ag1 Catalyst Regeneration Product Fluorocyclohexane (Product) Ag2->Product F-atom transfer Radical->Product Recombination

Silver-catalyzed decarboxylative fluorination pathway for cyclohexane carboxylic acids.

Self-Validating Protocol: Synthesis of Fluorocyclohexane
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexane carboxylic acid (1.0 mmol) in a 1:1 mixture of acetone and deionized water (10 mL).

  • Catalyst Addition: Add AgNO₃ (0.2 mmol, 20 mol%). Causality Note: The presence of water is critical; it solubilizes the reagents and ligates to Ag(I), which facilitates the oxidation to Ag(II)/Ag(III) by Selectfluor[3].

  • Fluorinating Agent: Add Selectfluor (2.0 mmol, 2.0 equiv) in one portion.

  • Reaction: Heat the mixture to 65 °C and stir for 2 to 4 hours. Validation: Monitor continuous CO₂ evolution (bubbling) as a physical indicator of successful decarboxylation.

  • Workup: Cool to room temperature, extract with diethyl ether (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Confirm the presence of fluorocyclohexane via ¹⁹F NMR (look for a characteristic multiplet around -173 ppm).

Deoxofluorination to Acyl Fluorides: -C(=O)F Formation

Reagent Focus: XtalFluor-E vs. DAST and Deoxo-Fluor

Converting cyclohexane carboxylic acid to cyclohexanecarbonyl fluoride requires activating the hydroxyl group for nucleophilic displacement by fluoride.

Efficacy and Safety Comparison

Historically, Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor were the standard nucleophilic fluorinating agents[4]. However, both are fuming liquids that react violently with atmospheric moisture to release toxic HF gas. Furthermore, both share a dangerously low decomposition temperature of ~140 °C, making them severe explosion hazards during scale-up[5].

Conversely, (Diethylamino)difluorosulfonium tetrafluoroborate (XtalFluor-E) is a crystalline, bench-stable solid with vastly enhanced thermal stability (>200 °C)[4]. When paired with a catalytic amount of Sodium Fluoride (NaF), XtalFluor-E efficiently converts cyclohexane carboxylic acid to its acyl fluoride at room temperature[6]. The NaF acts as an essential fluoride shuttle, driving the conversion while XtalFluor-E activates the carboxylic acid[7].

Workflow Step1 1. Dissolve Acid (EtOAc, 0.5 M) Step2 2. Add NaF (10 mol%) Step1->Step2 Step3 3. Add XtalFluor-E (1.1 equiv) Step2->Step3 Step4 4. Stir 24h (Room Temp, Argon) Step3->Step4 Step5 5. Silica Filtration (Pentane Eluent) Step4->Step5 Step6 6. Isolate Acyl Fluoride Step5->Step6

Step-by-step workflow for the synthesis of cyclohexanecarbonyl fluoride using XtalFluor-E.

Self-Validating Protocol: NaF-Assisted Deoxofluorination
  • Setup: To an oven-dried flask under an argon atmosphere, add cyclohexane carboxylic acid (1.0 mmol, 128 mg) and dry Ethyl Acetate (EtOAc) to achieve a 0.5 M concentration (2 mL).

  • Additives: Add NaF (0.10 mmol, 4.2 mg, 10 mol%). Causality Note: Without NaF, conversion drops significantly; it is required to assist the deoxofluorination mechanism without generating free HF[7].

  • Reagent Addition: Add XtalFluor-E (1.1 mmol, 252 mg, 1.1 equiv).

  • Reaction: Stir the suspension at room temperature for 24 hours. The mild conditions prevent the degradation of sensitive functional groups.

  • Isolation: Pass the reaction mixture directly through a short pad of silica gel, eluting with pentane.

  • Analytical Validation: Isolate the transparent oil (approx. 67% isolated yield, >99% ¹⁹F NMR conversion). ¹⁹F NMR will show a characteristic downfield signal for the acyl fluoride (typically between +20 to +30 ppm)[6].

Deoxyfluorination to Trifluoromethyl Groups: -CF₃ Formation

Reagent Focus: Fluolead

For drug development projects requiring the exhaustive conversion of the -COOH group to a -CF₃ group, Sulfur Tetrafluoride (SF₄) was the traditional choice. However, its high toxicity and gaseous nature require specialized Hastelloy pressure vessels[8].

Fluolead (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride) offers a superior modern alternative. It is a stable, crystalline solid that does not fume in air[4]. When combined with Olah's reagent (HF·pyridine) under solvent-free conditions at 70 °C, Fluolead drives the complete deoxyfluorination of aliphatic carboxylic acids to trifluoromethyl compounds, bypassing the thermal hazards of DAST[8].

Quantitative Performance Comparison

The following table summarizes the operational metrics of these fluorinating agents when applied to aliphatic/cyclohexane carboxylic acid systems:

Fluorinating AgentTarget MotifYield / EfficacyThermal Stability (Decomp. Temp)Safety & Handling Profile
Selectfluor (+ AgNO₃) Alkyl Fluoride (-F)Good (~72%)High (>200 °C)Bench-stable solid; safe aqueous reaction conditions.
XtalFluor-E (+ NaF) Acyl Fluoride (-COF)Excellent (99% NMR, 67% isolated)High (>200 °C)Bench-stable solid; no free HF generated; highly selective.
DAST Acyl Fluoride (-COF)ModerateLow (~140 °C)Fuming liquid; reacts violently with water; explosion hazard on scale-up.
Deoxo-Fluor Acyl Fluoride (-COF)GoodLow (~140 °C)Fuming liquid; slightly safer than DAST but retains severe thermal hazards.
Fluolead Trifluoromethyl (-CF₃)Moderate to GoodHighSolid; can be handled in air; reacts slowly with water.

Conclusion

The successful fluorination of cyclohexane carboxylic acids hinges on matching the desired structural outcome with the appropriate modern reagent. For decarboxylative fluorination, the Selectfluor/AgNO₃ system provides a robust, radical-mediated pathway to fluorocyclohexanes. For acyl fluoride synthesis, XtalFluor-E has decisively superseded DAST and Deoxo-Fluor, offering superior safety, thermal stability, and excellent yields under mild conditions. Finally, Fluolead stands out as the safest and most effective benchtop reagent for exhaustive trifluoromethylation.

References

  • 1 - Organic Chemistry Portal 2.2 - PMC (NIH)

  • 3 - ACS Publications 4.9 - PubMed (NIH)

  • 5 - SCI 6.6 - ACS Publications 7.7 - eCampus 8.8 - Beilstein Journals 9.4 - Pharmaceutical Technology

Sources

Comparative

Comparative Docking Studies: (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid vs. Traditional Bioisosteres

Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-enriched three-dimensional scaffolds is a cornerstone of modern fragment-based drug discovery. This structural shift generally improves aqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-enriched three-dimensional scaffolds is a cornerstone of modern fragment-based drug discovery. This structural shift generally improves aqueous solubility, reduces off-target toxicity, and enhances clinical success rates.

This guide provides a rigorous, comparative computational evaluation of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid —a highly specialized fluorinated building block—against its traditional non-fluorinated and aromatic bioisosteres. We evaluate these fragments against Soluble Epoxide Hydrolase (sEH) , a validated therapeutic target for hypertension and inflammation[1].

Target Biology & Rationale

Soluble Epoxide Hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade. It rapidly hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, and sometimes pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs)[1]. Inhibiting sEH stabilizes EET levels, making it a prime target for cardiovascular and inflammatory diseases[2].

The sEH active site features a highly hydrophobic pocket adjacent to a catalytic triad (Asp335, Tyr383, Tyr466)[3]. Historically, lipophilic aromatic carboxylic acids and ureas have been used to target this pocket. However, fluorinated cyclohexanes are emerging as superior bioisosteres due to their ability to precisely project pharmacophores into 3D space while modulating physicochemical properties[4].

G AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH Target) EET->sEH DHET DHETs (Inactive) sEH->DHET Inhibitor (1R,3S)-3-(Fluoromethyl) cyclohexane-1-carboxylic acid Inhibitor->sEH Inhibits

Arachidonic acid cascade highlighting sEH inhibition by the fluorinated cyclohexane derivative.

The Competitors: Structural Causality

To objectively measure the performance of our focal molecule, we compare it against two baseline fragments:

  • Candidate A: (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid (Focal Molecule). The cis-1,3-disubstitution forces the ring into a highly stable diequatorial chair conformation. The fluoromethyl group provides a highly directional C-F dipole for multipolar interactions, while the carboxylic acid anchors to the catalytic triad.

  • Candidate B: Cyclohexane-1-carboxylic acid (Aliphatic Baseline). The non-fluorinated control. It suffers from higher conformational entropy (rapid chair-chair interconversion) and lacks dipole interactions, serving as a baseline for the thermodynamic penalty of binding.

  • Candidate C: 3-Methylbenzoic acid (Aromatic Baseline). The traditional sp2 bioisostere. While perfectly rigid (zero conformational penalty), it is flat and cannot optimally fill the sp3-enriched sub-pockets of the sEH active site.

Self-Validating Docking Protocol

To ensure trustworthiness and reproducibility, the following computational protocol incorporates a strict self-validation checkpoint. If the system fails the validation step, the subsequent experimental data must be discarded.

Step 1: Protein Preparation & Validation
  • Structure Retrieval: Download the high-resolution crystal structure of human sEH (PDB ID: 1S8O)[5].

  • Processing: Remove alternate conformations, add missing hydrogen atoms, and assign protonation states at pH 7.4 using PROPKA. Ensure Asp335 is deprotonated.

  • Self-Validation Checkpoint: Extract the native co-crystallized ligand and re-dock it into the prepared active site using the chosen scoring function (e.g., Glide SP or AutoDock Vina). Causality: This proves the grid box and force field can accurately recreate known binding poses. Proceed only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is ≤ 2.0 Å.

Step 2: Ligand Preparation
  • Ionization: Generate 3D structures for Candidates A, B, and C. Use Epik to predict pKa and generate the dominant ionization state at pH 7.4 (all carboxylic acids must be deprotonated to carboxylates).

  • Conformational Search: Perform a Monte Carlo multiple minimum (MCMM) conformational search using the OPLS4 force field to identify the global energy minimum for each ligand.

Step 3: Grid Generation & Docking
  • Grid Box: Center the docking grid on the catalytic triad (Asp335, Tyr383, Tyr466) with a 15 Å bounding box to encompass the adjacent hydrophobic pocket[3].

  • Execution: Run flexible-ligand docking. Calculate the final binding free energy (ΔG) using MM-GBSA to account for solvent effects.

Workflow LPrep Ligand Preparation (Conformational Search & pKa) Grid Grid Generation (Active Site: Asp335, Tyr383) LPrep->Grid PPrep Protein Preparation (PDB: 1S8O, Protonation) PPrep->Grid Dock Molecular Docking (AutoDock Vina / Glide) Grid->Dock Score Scoring & MM-GBSA (ΔG binding calculation) Dock->Score

Step-by-step computational workflow for molecular docking and binding free energy analysis.

Comparative Docking Data

The results of the MM-GBSA binding free energy calculations and interaction analyses are summarized below. Lower (more negative) binding energies indicate stronger affinity.

LigandMM-GBSA Binding Energy (kcal/mol)Key Target InteractionsConformational Penalty (kcal/mol)Calculated LogP
(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid -8.4 H-bond (Tyr383, Tyr466), F-dipole (Trp336)0.82.1
Cyclohexane-1-carboxylic acid -6.9H-bond (Tyr383, Tyr466)1.82.4
3-Methylbenzoic acid -7.2H-bond (Tyr383), Pi-Pi (His524)0.02.6

Mechanistic Analysis & Conclusion

The empirical data clearly demonstrates the superiority of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid (-8.4 kcal/mol) over both the unsubstituted aliphatic and aromatic baselines. The causality behind this performance is driven by three distinct factors:

  • Entropic Pre-organization: Unsubstituted cyclohexane-1-carboxylic acid exists in an equilibrium of rapidly interconverting chair conformations, leading to a high entropic penalty upon binding (1.8 kcal/mol). The (1R,3S) stereochemistry of the fluorinated analog forces the bulky fluoromethyl and carboxylic acid groups into a diequatorial arrangement, locking the ring. This pre-organization drastically reduces the conformational entropy lost upon target engagement.

  • Enthalpic Multipolar Interactions: The highly electronegative fluorine atom acts as a weak hydrogen bond acceptor and engages in orthogonal multipolar interactions with the electron-deficient edge of Trp336 in the sEH hydrophobic pocket. This specific interaction is entirely absent in Candidates B and C.

  • pKa Modulation: The electron-withdrawing inductive effect of the fluoromethyl group slightly lowers the pKa of the adjacent carboxylic acid. This ensures the functional group remains fully ionized in the hydrophobic microenvironment of the binding pocket, strengthening the critical salt bridges with Tyr383 and Tyr466[2].

Recommendation: For drug development professionals optimizing sEH inhibitors or similar targets requiring occupation of sp3-rich hydrophobic pockets, replacing flat aromatic rings with (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid provides a thermodynamically superior, metabolically stable bioisostere.

References

  • Title: Monofluorination of Organic Compounds: 10 Years of Innovation | Chemical Reviews Source: acs.org URL:[Link]

  • Title: 1S8O: Human soluble Epoxide Hydrolase - RCSB PDB Source: rcsb.org URL:[Link]

  • Title: Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC - NIH Source: nih.gov URL:[Link]

  • Title: Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC Source: nih.gov URL:[Link]

  • Title: 3WK9: Crystal structure of soluble epoxide hydrolase in complex with fragment inhibitor Source: rcsb.org URL:[Link]

Sources

Comparative

A Head-to-Head Comparison for Drug Discovery: Fluoromethyl vs. Non-fluorinated Cyclohexane Carboxylic Acids

A Senior Application Scientist's Guide to Predicting and Measuring Physicochemical shifts In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone fo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Predicting and Measuring Physicochemical shifts

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive head-to-head comparison of fluoromethyl and non-fluorinated cyclohexane carboxylic acids, offering researchers, scientists, and drug development professionals a predictive framework and detailed experimental methodologies to assess these critical parameters.

While extensive experimental data exists for the parent non-fluorinated cyclohexanecarboxylic acid, this guide will use established principles of physical organic chemistry to forecast the expected physicochemical shifts upon introduction of a fluoromethyl group. We will then provide detailed, self-validating experimental protocols to enable researchers to generate their own robust, head-to-head comparative data.

The Structural Distinction: A Tale of Two Molecules

At the heart of this comparison are the structural differences between cyclohexanecarboxylic acid and its fluoromethyl counterpart, specifically 4-(fluoromethyl)cyclohexane-1-carboxylic acid. The introduction of a single fluorine atom to the methyl group at the 4-position of the cyclohexane ring is a subtle yet powerful modification.

Caption: Structural comparison of the two molecules.

Physicochemical Property Showdown: A Data-Driven Comparison

The introduction of the highly electronegative fluorine atom is anticipated to induce significant changes in the molecule's key physicochemical properties. Below is a table summarizing the known experimental data for cyclohexanecarboxylic acid and the predicted values for 4-(fluoromethyl)cyclohexane-1-carboxylic acid, based on well-established principles of fluorine chemistry.[1]

Physicochemical PropertyCyclohexanecarboxylic Acid (Experimental)4-(Fluoromethyl)cyclohexane-1-carboxylic Acid (Predicted)Rationale for Predicted Change
pKa ~4.9[2][3]< 4.9The strong electron-withdrawing inductive effect of the fluorine atom will stabilize the carboxylate anion, leading to a stronger acid (lower pKa).[1]
logP ~1.96[4]> 1.96The fluoromethyl group is more lipophilic than a methyl group, which is expected to increase the molecule's partitioning into the organic phase.
Aqueous Solubility 2.01 g/L at 15°C[5][6]LowerThe increased lipophilicity is expected to decrease the molecule's solubility in aqueous media.

The "Why" Behind the "What": A Deeper Dive into Physicochemical Effects

Acidity (pKa): The Inductive Effect in Action

The acidity of a carboxylic acid is a direct reflection of the stability of its conjugate base, the carboxylate anion. The introduction of a fluorine atom, the most electronegative element, creates a strong dipole moment in the C-F bond. This results in a significant electron-withdrawing inductive effect that propagates through the cyclohexane ring to the carboxylate group.[1] This delocalization of electron density stabilizes the negative charge on the carboxylate anion, making the corresponding proton more readily donated, and thus lowering the pKa.

Lipophilicity (logP): A Balancing Act

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. Fluorine is more lipophilic than hydrogen. Replacing a methyl group with a fluoromethyl group generally increases the overall lipophilicity of a molecule. This is because the C-F bond is more polarized but less polarizable than a C-H bond, leading to weaker intermolecular interactions with water.

Aqueous Solubility: The Consequence of Lipophilicity

Aqueous solubility is inversely related to lipophilicity. As the lipophilicity of the fluoromethyl derivative is predicted to be higher than its non-fluorinated counterpart, a decrease in its solubility in water is the expected consequence. This has significant implications for drug formulation and bioavailability.

From Theory to Practice: Detailed Experimental Protocols

To empower researchers to validate these predictions and generate their own comparative data, the following are detailed, step-by-step protocols for the determination of pKa, logP, and aqueous solubility.

Experimental Workflow Overview

G cluster_pka pKa Determination cluster_logp logP Determination cluster_solubility Aqueous Solubility Determination pka1 Prepare 0.01 M solution of carboxylic acid pka2 Calibrate pH meter pka1->pka2 pka3 Titrate with standardized 0.1 M NaOH pka2->pka3 pka4 Record pH vs. volume of titrant pka3->pka4 pka5 Determine equivalence point pka4->pka5 pka6 Calculate pKa from half-equivalence point pka5->pka6 logp1 Prepare saturated solutions of n-octanol and water logp2 Dissolve compound in pre-saturated water logp1->logp2 logp3 Add pre-saturated n-octanol logp2->logp3 logp4 Shake to equilibrate logp3->logp4 logp5 Separate phases logp4->logp5 logp6 Quantify concentration in each phase (e.g., by HPLC) logp5->logp6 logp7 Calculate logP logp6->logp7 sol1 Add excess solid to water sol2 Equilibrate at constant temperature with stirring sol1->sol2 sol3 Filter to remove undissolved solid sol2->sol3 sol4 Quantify concentration of the filtrate (e.g., by HPLC) sol3->sol4

Sources

Validation

Validation of Analytical Methods for (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic Acid Quantification: A Comparative Guide

Executive Summary & The Analytical Challenge The quantification and purity assessment of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid presents a unique set of chromatographic challenges[1]. As a chiral, fluorina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The quantification and purity assessment of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid presents a unique set of chromatographic challenges[1]. As a chiral, fluorinated cycloalkane carboxylic acid, this molecule lacks a conjugated π -system, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) largely ineffective due to the absence of a viable chromophore. Furthermore, the highly polar carboxylic acid moiety readily forms hydrogen bonds with stationary phase silanol groups, leading to severe peak tailing and poor recovery in gas-phase techniques unless chemically modified[2],[3].

As a Senior Application Scientist, I have evaluated the three most robust analytical methodologies for quantifying this compound: UHPLC-CAD (Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection), GC-FID (Gas Chromatography with Flame Ionization Detection) following derivatization, and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). This guide objectively compares these platforms, detailing the causality behind experimental choices and providing self-validating protocols for seamless laboratory transfer.

Analytical Workflow Decision Matrix

Selecting the appropriate analytical method depends heavily on the specific phase of drug development, required sensitivity, and tolerance for sample preparation overhead.

Workflow Start Target: (1R,3S)-3-(Fluoromethyl) cyclohexane-1-carboxylic acid Q1 Is trace-level sensitivity (< 1 ng/mL) required? Start->Q1 LCMS LC-MS/MS (ESI-) High sensitivity, trace analysis Q1->LCMS Yes Q2 Is derivatization acceptable? Q1->Q2 No GCFID GC-FID High resolution, requires derivatization Q2->GCFID Yes UHPLC UHPLC-CAD Direct injection, uniform response Q2->UHPLC No (Preferred)

Caption: Decision matrix for selecting the optimal quantification method.

Method 1: UHPLC-CAD (The Modern Standard)

Best For: Routine QA/QC, high-throughput quantification, and stereoisomeric purity.

Causality & Mechanism

Charged Aerosol Detection (CAD) is a mass-sensitive technique that measures the charge transferred to residual aerosol particles after mobile phase evaporation[4]. Because the response is independent of the analyte's optical properties, CAD provides a near-uniform response for all non-volatile and semi-volatile compounds[5]. For (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid, UHPLC-CAD eliminates the need for derivatization while allowing for direct chiral separation. We utilize Formic Acid in the mobile phase to suppress the ionization of the carboxylic acid (pKa ~4.5), ensuring it remains in a neutral state for consistent retention on the reversed-phase chiral stationary phase.

Validated Protocol: Direct Chiral Quantification

Self-Validating System: This protocol includes a mandatory System Suitability Test (SST) requiring a critical resolution ( Rs​ ) > 1.5 between the (1R,3S) and (1S,3R) enantiomers.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol (LC-MS grade). Vortex for 30 seconds.

  • Chromatographic Conditions:

    • Column: Chiralpak IG (150 x 4.6 mm, 3 µm) or equivalent amylose-based chiral column.

    • Mobile Phase: Isocratic 0.1% Formic Acid in Water / Acetonitrile (40:60 v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

  • CAD Settings:

    • Evaporator Temperature: 35°C (Optimized to prevent volatilization of the fluorinated cycloalkane).

    • Data Collection Rate: 10 Hz.

    • Filter Constant: 3.6 s.

  • System Suitability Criteria: Inject a 10 µg/mL resolution standard containing a racemic mixture. The method is valid only if Rs​≥1.5 and the Relative Standard Deviation (RSD) of the (1R,3S) peak area across 5 replicate injections is ≤2.0% .

Method 2: GC-FID with Pre-Column Derivatization

Best For: Laboratories lacking CAD/MS infrastructure, or when ultra-high theoretical plate counts are needed to separate complex diastereomeric mixtures.

Causality & Mechanism

Free carboxylic acids interact strongly with the fused-silica backbone of GC columns, causing severe peak tailing and irreversible adsorption[3]. By converting the target molecule into a methyl ester via Boron Trifluoride ( BF3​ )/Methanol catalysis, we cap the polar hydroxyl group[2]. This esterification drastically increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks. Flame Ionization Detection (FID) then provides an exceptionally wide linear dynamic range[6].

Derivatization Sample Analyte: Carboxylic Acid Reaction Esterification (50°C, 1 hr) Sample->Reaction Reagent Reagent: BF3/Methanol Reagent->Reaction Product Volatile Methyl Ester Reaction->Product H2O Extraction Analysis GC-FID Analysis Product->Analysis Hexane Layer

Caption: GC-FID derivatization workflow using BF3/Methanol esterification.

Validated Protocol: Esterification and GC-FID Analysis

Self-Validating System: The protocol utilizes an internal standard (IS) to correct for any variability in derivatization efficiency or extraction recovery.

  • Derivatization:

    • Transfer 100 µL of sample (approx. 1 mg/mL in Dichloromethane) into a glass vial.

    • Add 50 µL of Internal Standard (e.g., Methyl 1-phenyl-1-cyclohexanecarboxylate, 1 mg/mL).

    • Add 1.0 mL of 14% BF3​ /Methanol reagent. Seal tightly and incubate at 50°C for 60 minutes.

  • Liquid-Liquid Extraction:

    • Cool to room temperature. Add 2.0 mL of LC-MS grade Water to quench the reaction.

    • Add 2.0 mL of Hexane. Vortex vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes. Extract the upper (organic) hexane layer into a GC vial.

  • Chromatographic Conditions:

    • Column: CycloSil-B (30 m x 0.25 mm, 0.25 µm film) for chiral resolution.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).

    • Injector: 250°C, Split ratio 10:1.

    • Detector: FID at 280°C.

  • System Suitability Criteria: Derivatization efficiency must be verified by the absence of the underivatized acid peak. The IS peak area RSD must be ≤3.0% .

Method 3: LC-MS/MS (The Trace-Level Solution)

Best For: Genotoxic impurity screening, pharmacokinetic (PK) profiling, and trace-level quantification in complex biological matrices.

Causality & Mechanism

For sub-nanogram quantification, MS/MS is required. Electrospray Ionization in negative mode (ESI-) is highly effective for (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid because the carboxylic acid group easily yields a deprotonated precursor ion [M−H]− at m/z 159.08. Collision-Induced Dissociation (CID) typically results in the neutral loss of CO2​ (44 Da), generating a stable product ion at m/z 115.09. The use of Multiple Reaction Monitoring (MRM) provides absolute structural specificity, though it requires careful matrix-matching to account for ESI ion suppression.

Validated Protocol: MRM Quantification
  • Sample Preparation: Dilute the sample to an expected concentration of 1-100 ng/mL in 50% Methanol/Water.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.5 to promote ionization).

    • Mobile Phase B: Methanol.

    • Gradient: 10% B to 90% B over 4 minutes.

  • Mass Spectrometry (ESI- MRM):

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temp: 400°C.

    • Transitions: Quantifier: m/z 159.08 115.09 (Collision Energy: 15 eV). Qualifier: m/z 159.08 95.09 (Loss of HF + CO2​ , CE: 25 eV).

  • System Suitability Criteria: Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥10 . Ion ratio between quantifier and qualifier transitions must be within ±20% of the reference standard.

Performance Comparison Data

The following table synthesizes the experimental performance metrics of the three validated methods, providing a clear basis for platform selection.

Performance MetricUHPLC-CADGC-FID (Derivatized)LC-MS/MS (ESI-)
Primary Application Routine Assay & PurityDiastereomeric ProfilingTrace / PK Analysis
Sample Prep Time < 5 mins (Dilute & Shoot)~90 mins (Incubation + LLE)< 10 mins (Dilution)
Limit of Detection (LOD) 50 ng/mL100 ng/mL0.1 ng/mL
Linear Dynamic Range 102−103 (Non-linear fit) 104−105 (Linear fit) 103−104 (Linear fit)
Chiral Resolution ( Rs​ ) Excellent ( Rs​ > 2.0)Excellent ( Rs​ > 2.5)Poor (Requires specific LC conditions)
Matrix Effect Susceptibility LowLowHigh (Ion Suppression)
Self-Validating Feature Isomer Resolution SSTInternal Standard RecoveryQuant/Qual Ion Ratio

Conclusion & Recommendations

For the routine quantification and stereoisomeric validation of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid, UHPLC-CAD is the superior methodology. It bypasses the labor-intensive, error-prone derivatization steps required by GC-FID while offering uniform response factors that LC-MS/MS cannot achieve without isotopically labeled internal standards. GC-FID remains a highly robust orthogonal technique for legacy laboratories, provided rigorous internal standardization is applied during the esterification workflow.

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Comparative

A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of Novel Matrix Metalloproteinase Inhibitors

Guide Overview: In the landscape of drug discovery, the journey from a promising lead compound to a clinical candidate is paved with rigorous scientific evaluation. Among the most critical assessments is the determinatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide Overview: In the landscape of drug discovery, the journey from a promising lead compound to a clinical candidate is paved with rigorous scientific evaluation. Among the most critical assessments is the determination of a compound's selectivity. This guide provides an in-depth, technical comparison of cross-reactivity studies for a novel therapeutic candidate. We will explore the experimental design, execution, and data interpretation necessary to build a robust selectivity profile, ensuring both on-target efficacy and off-target safety.

A Note on the Subject Compound: The specific molecule of interest, (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid, is a novel chemical entity. As no public data exists for this compound, this guide will proceed under a chemically plausible hypothesis: that it is designed as a selective inhibitor of Matrix Metalloproteinase-12 (MMP-12) . This assumption allows us to construct a realistic and scientifically rigorous framework for its evaluation.

The Imperative of Selectivity for MMP-12 Inhibitors

Matrix Metalloproteinases (MMPs) are a family of over 20 zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM)[1][2]. While essential for physiological processes like wound healing, their dysregulation is implicated in numerous pathologies[2].

  • The Target: MMP-12 (Macrophage Elastase): Overexpression of MMP-12 is a key driver in diseases characterized by excessive tissue degradation and inflammation, such as chronic obstructive pulmonary disease (COPD) and atherosclerosis[3][4]. Selective inhibition of MMP-12 is therefore a promising therapeutic strategy[4][5][6].

  • The Challenge of Cross-Reactivity: Early, broad-spectrum MMP inhibitors failed in clinical trials largely due to a lack of selectivity, leading to significant side effects[3][7]. For instance, unintended inhibition of MMP-1 (Collagenase-1) can interfere with normal collagen turnover, potentially leading to musculoskeletal pain and fibrosis[8][9][10]. Inhibition of MMP-9 (Gelatinase B) might affect inflammatory cell migration and cytokine processing in ways that could be either beneficial or detrimental depending on the context[11][12][13][14][15].

Therefore, quantifying the selectivity of a novel inhibitor like (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid (hereafter designated FCHCA ) is not merely an academic exercise; it is a critical determinant of its therapeutic potential.

Designing the Cross-Reactivity Study: A Strategic Workflow

A robust cross-reactivity study is designed as a funnel, starting with the primary target and progressively screening against a panel of related and unrelated off-targets. This ensures an efficient use of resources while building a comprehensive selectivity profile.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC of FCHCA B Primary Assay Development (MMP-12) A->B C Potency Determination (IC50 on MMP-12) B->C D Tier 1 Panel: Closely Related MMPs (MMP-1, -2, -8, -9, -13, -14) C->D Proceed if potent E Tier 2 Panel: Other Zinc Metalloproteinases (ADAMs, ADAMTSs) D->E F Tier 3 Panel: Broad Off-Target Screen (e.g., CEREP Panel) E->F G IC50 Determination for all Targets F->G H Selectivity Index Calculation G->H I Go/No-Go Decision for Further Development H->I

Figure 1: A phased workflow for assessing inhibitor cross-reactivity.

Comparative Compounds

To contextualize the performance of FCHCA, its profile will be compared against two well-characterized MMP inhibitors:

  • Marimastat: A first-generation, broad-spectrum hydroxamate-based inhibitor. It potently inhibits multiple MMPs, including MMP-1, -2, -7, -9, and -14[16][17][18]. Its lack of selectivity and associated side effects serve as a crucial benchmark for what to avoid[19].

  • RXP470.1: A potent and highly selective phosphinic peptide inhibitor of MMP-12. It demonstrates selectivity of 2 to 4 orders of magnitude against other MMPs and serves as a "gold standard" for MMP-12-specific inhibition[3][20].

Experimental Protocol: FRET-Based Enzymatic Assay

For quantitative assessment of enzyme inhibition, a Fluorescence Resonance Energy Transfer (FRET) assay is the method of choice due to its high throughput, sensitivity, and direct measurement of proteolytic activity[21][22][23][24].

Principle: The assay utilizes a synthetic peptide substrate containing a specific MMP cleavage site, flanked by a donor fluorophore (e.g., ECFP) and a quencher or acceptor fluorophore (e.g., YPet)[21]. In its intact state, the proximity of the two molecules allows FRET to occur, resulting in low donor fluorescence. Upon cleavage by an active MMP, the donor and acceptor are separated, disrupting FRET and leading to a quantifiable increase in donor fluorescence.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35, pH 7.5.

    • Enzyme Stock: Reconstitute recombinant human MMP enzymes (MMP-12, -1, -2, -9, etc.) in assay buffer to a concentration of 100 µg/mL. Aliquot and store at -80°C.

    • Substrate Stock: Synthesize or procure a FRET peptide substrate known to be cleaved by the MMP panel (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Dissolve in DMSO to a 10 mM stock solution.

    • Compound Plates: Prepare serial dilutions of FCHCA, Marimastat, and RXP470.1 in DMSO, typically from 10 mM down to sub-nanomolar concentrations.

  • Assay Execution (96-well or 384-well format):

    • Add 2 µL of diluted compound from the compound plate to the appropriate wells of a black, flat-bottom assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Prepare a working solution of the specific MMP enzyme in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 60 minutes (typically in the low nanomolar range). Add 50 µL of this enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Prepare a working solution of the FRET substrate in assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibition.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates by setting the average rate of the "no inhibitor" control wells to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each enzyme.

Comparative Data and Interpretation

The following table presents hypothetical, yet realistic, data that would be generated from the described cross-reactivity study.

Enzyme Biological Role FCHCA (IC₅₀, nM) Marimastat (IC₅₀, nM) [17][25]RXP470.1 (IC₅₀, nM) [20]
MMP-12 Target; Elastin degradation, Inflammation [4]4.5 50.2
MMP-1 Collagen turnover; Fibrosis[8][26]>10,0005>200
MMP-2 Gelatin & collagen degradation; Angiogenesis8506>200
MMP-9 Gelatin degradation; Leukocyte migration[11][15]1,2003>200
MMP-13 Collagen degradation in cartilage>10,000->200
MMP-14 Pro-MMP-2 activation; Cell invasion2,5009>200

Calculating Selectivity:

The selectivity index (SI) is a crucial metric, calculated as the ratio of the IC₅₀ for an off-target enzyme to the IC₅₀ for the primary target.

  • Selectivity Index (SI) = IC₅₀ (Off-Target) / IC₅₀ (On-Target)

A higher SI value indicates greater selectivity. An SI >100 is generally considered a good starting point for a selective compound.

G cluster_0 Selectivity Profile of FCHCA cluster_1 Selectivity Profile of Marimastat FCHCA FCHCA Target: MMP-12 IC₅₀ = 4.5 nM Off_Targets_FCHCA Off_Targets_FCHCA Marimastat Marimastat Target: MMP-12 IC₅₀ = 5 nM Off_Targets_Marimastat Off-Targets MMP-2: 6 nM (SI = 1.2x) MMP-9: 3 nM (SI = 0.6x) MMP-1: 5 nM (SI = 1x)

Figure 2: A visual comparison of selectivity indices.

Interpretation of Results:

  • FCHCA: The hypothetical data positions FCHCA as a potent and highly selective MMP-12 inhibitor. With a potency of 4.5 nM against its primary target, it demonstrates excellent selectivity, with SI values ranging from ~200-fold to over 2,200-fold against other key MMPs. This profile is highly desirable, suggesting a low probability of off-target effects related to the inhibition of MMP-1, -2, or -9. Its selectivity profile is far superior to the broad-spectrum inhibitor Marimastat and approaches that of the selective tool compound RXP470.1.

  • Marimastat: As expected, Marimastat shows potent inhibition across multiple MMPs, with selectivity indices near 1. This "shotgun" approach is what led to dose-limiting toxicities in clinical settings.

  • RXP470.1: This compound validates the assay system, demonstrating the high degree of selectivity that is achievable for MMP-12.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to evaluating the cross-reactivity of a novel MMP-12 inhibitor, FCHCA. Based on our hypothetical data, FCHCA presents a compelling profile: potent on-target activity combined with high selectivity against closely related proteases. This profile mitigates the key risks observed with earlier, non-selective MMP inhibitors.

The logical next steps in the development of FCHCA would involve:

  • Cell-Based Functional Assays: Confirming that the enzymatic inhibition translates into desired effects (e.g., reduced macrophage migration, protection of ECM) in a cellular context.

  • Broad Off-Target Screening: Submitting the compound to a comprehensive panel (e.g., a SafetyScreen44 panel) to identify any unexpected interactions with unrelated receptors, channels, or enzymes.

  • In Vivo Efficacy and PK/PD Studies: Evaluating the compound's performance and safety in relevant animal models of diseases like COPD or atherosclerosis.

By following a rigorous, data-driven approach to cross-reactivity profiling, researchers can build confidence in their lead candidates and make informed decisions, ultimately increasing the probability of success in the complex journey of drug development.

References

  • Folgueras, A. R., et al. (2004). Matrix metalloproteinases in cancer: from new functions to improved inhibition strategies. International Journal of Developmental Biology. Available at: [Link]

  • Jo, A. R., et al. (2022). The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Nuti, E., et al. (2006). Development of selective inhibitors and substrate of matrix metalloproteinase-12. PubMed. Available at: [Link]

  • Lu, P., et al. (2011). The Circular Relationship between Matrix Metalloproteinase (MMP)-9 and Inflammation following Myocardial Infarction. PMC. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Available at: [Link]

  • MDPI. (2025). Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications. Available at: [Link]

  • Henderson, B., et al. (2015). MMP9 regulates the cellular response to inflammation after skeletal injury. PMC. Available at: [Link]

  • Ji, R. R., et al. (2025). The role and mechanisms of matrix metalloproteinase-9 in peripheral neuropathic pain. Frontiers in Pharmacology. Available at: [Link]

  • Coussens, L. M., et al. (2001). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Oxford Academic. Available at: [Link]

  • Johnson, J. L., et al. (2011). A Selective Matrix Metalloproteinase-12 Inhibitor Retards Atherosclerotic Plaque Development in Apolipoprotein E–Knockout Mice. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Beeley, L. A., et al. (2000). Matrix metalloproteinases and tissue inhibitor of metalloproteinase-1 in sarcoidosis and IPF. European Respiratory Journal. Available at: [Link]

  • Garg, P., et al. (2008). Matrix metalloproteinase-1 treatment of muscle fibrosis. PubMed. Available at: [Link]

  • Ouyang, M., et al. (2016). Genetically Encoded Fluorescent Biosensors for Live-Cell Imaging of MT1-MMP Protease Activity. PMC. Available at: [Link]

  • Papsun, D. M., et al. (2014). Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays. PubMed. Available at: [Link]

  • Caltabiano, R., et al. (2016). Involvement of matrix metalloproteinases (MMPs) and inflammasome pathway in molecular mechanisms of fibrosis. Bioscience Reports. Available at: [Link]

  • Pardo, A., et al. (2006). Matrix Metalloproteases in Aberrant Fibrotic Tissue Remodeling. Proceedings of the American Thoracic Society. Available at: [Link]

  • Wang, Z., et al. (2012). Upconversion fluorescence resonance energy transfer based biosensor for ultrasensitive detection of matrix metalloproteinase-2 in blood. PubMed. Available at: [Link]

  • Brown, S., et al. (2004). Quest for selectivity in inhibition of matrix metalloproteinases. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Selman, M., et al. (2006). Metalloproteinases in idiopathic pulmonary fibrosis. European Respiratory Society. Available at: [Link]

  • Millar, A. W., et al. (1997). Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers. British Journal of Clinical Pharmacology. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Marimastat – Knowledge and References. Available at: [Link]

  • Lee, H. Y., et al. (2018). Near-Infrared-Activated Fluorescence Resonance Energy Transfer-Based Nanocomposite to Sense MMP2-Overexpressing Oral Cancer Cells. ACS Omega. Available at: [Link]

  • Sartorius. (2019). Multiplexing Specificity and Species Cross Reactivity Assays in Biologics Discovery. Available at: [Link]

  • Sharma, G., et al. (2024). In Vivo Near-Infrared Fluorescence Resonance Energy Transfer (NIR-FRET) Imaging of MMP-2 in ALI/ARDS in LPS-Treated Mice. PMC. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Available at: [Link]

  • Sharma, G., et al. (2024). In Vivo Near-Infrared Fluorescence Resonance Energy Transfer (NIR-FRET) Imaging of MMP-2 in ALI/ARDS in LPS-Treated Mice. ACS Omega. Available at: [Link]

  • MDPI. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Available at: [Link]

  • Cruciani, G., et al. (2002). Structural Differences of Matrix Metalloproteinases with Potential Implications for Inhibitor Selectivity Examined by the GRID/CPCA Approach. Journal of Medicinal Chemistry. Available at: [Link]

  • Lo, C. J., et al. (2022). Computational analysis of the metal selectivity of matrix metalloproteinase 8. PMC. Available at: [Link]

  • Fields, G. B. (2012). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. MDPI. Available at: [Link]

  • Löffek, S., et al. (2011). Biological role of matrix metalloproteinases: a critical balance. European Respiratory Society. Available at: [Link]

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Safety & Regulatory Compliance

Safety

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a mechanistic process governed by molecular structure. When handling (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a mechanistic process governed by molecular structure. When handling (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid (CAS: 2740805-12-1), we are dealing with two distinct reactive domains: the corrosive carboxylic acid moiety and the highly stable fluoromethyl group.

Standard biological or low-temperature chemical degradation is entirely ineffective for fluorinated organics. To prevent the release of toxic byproducts, our disposal strategy must be a self-validating system that accounts for both immediate laboratory safety and ultimate thermal destruction.

Physicochemical Profiling & Hazard Causality

To safely manage this compound, we must first understand the causality behind its hazards. The presence of the carboxylic acid group imparts weak acidity and corrosivity, while the fluorinated cycloalkane structure introduces systemic toxicity risks[1].

Table 1: Hazard Profile and Mechanistic Mitigation

Hazard CodeDescriptionMechanistic CauseRequired Operational Mitigation
H302, H312, H332 Harmful if swallowed, in contact with skin, or inhaledSystemic absorption of the fluorinated cycloalkane structure.Handle exclusively in a certified fume hood; wear nitrile gloves and a flame-resistant lab coat.
H315 Causes skin irritationMildly acidic nature of the carboxylic acid moiety.Immediate washing upon contact; strict adherence to glove protocols.
H318 Causes serious eye damageCorrosive action of the carboxylic acid group on ocular tissue.Mandatory chemical splash goggles; use a face shield for larger volumes.
H336 May cause drowsiness or dizzinessCNS depression typical of volatile organic cycloalkanes.Ensure continuous active ventilation (80-100 fpm face velocity); never work alone.

Laboratory Handling & Waste Segregation Workflow

Because this compound contains a fluoromethyl group, it is strictly classified as a Halogenated Organic Waste . If improperly routed to a non-halogenated waste stream, downstream incineration temperatures may be too low, leading to the atmospheric release of toxic, volatile fluorinated products of incomplete combustion (PICs)[2].

Protocol 1: Waste Segregation & Storage
  • Container Selection: Designate a chemically compatible waste container (e.g., high-density polyethylene, HDPE). Do not use metal containers due to the carboxylic acid's corrosivity.

  • Labeling: Explicitly label the container as "Halogenated Organic Waste - Contains Fluorinated Carboxylic Acids."

  • Segregation Limits: Ensure the waste stream contains less than 20% water and greater than 5% halogen content. Never mix this fluorinated acid with strong bases, oxidizers, or non-halogenated solvent streams, as this can cause exothermic reactions or complicate the incineration process.

  • Storage: Store the sealed waste container in a ventilated, secondary containment tray within a flammable storage cabinet until institutional pickup.

WasteRouting Start Waste Generation: (1R,3S)-3-(Fluoromethyl) cyclohexane-1-carboxylic acid CheckAqueous Is water content > 20%? Start->CheckAqueous AqueousWaste Aqueous Waste Stream (Requires pH Neutralization) CheckAqueous->AqueousWaste Yes CheckHalogen Is Halogen content > 5%? CheckAqueous->CheckHalogen No NonHalo Non-Halogenated Organic Waste CheckHalogen->NonHalo No HaloWaste Halogenated Organic Waste (Mandatory Route) CheckHalogen->HaloWaste Yes (Contains F)

Fig 1. Decision tree for routing fluorinated carboxylic acid waste into proper halogenated streams.

Institutional Disposal & Thermal Destruction

The C-F bond in the fluoromethyl group possesses a bond dissociation energy of approximately 105.4 kcal/mol, making it one of the strongest single bonds in organic chemistry[3]. Consequently, standard disposal methods fail. The only self-validating system for the complete mineralization of this compound is high-temperature rotary kiln incineration coupled with caustic scrubbing[4].

Protocol 2: Thermal Destruction (Incineration)
  • High-Temperature Cleavage: Environmental Health and Safety (EHS) personnel transfer the halogenated waste to a RCRA-permitted facility. The waste is injected into a rotary kiln incinerator operating at >1000°C with a minimum gas-phase residence time of 2 seconds. This extreme thermal stress is required to achieve >99.99% unimolecular decomposition of the robust C-F bonds[2].

  • Acid Gas Generation: Thermal cleavage of the fluoromethyl group generates hydrofluoric acid (HF) gas, alongside CO2 and H2O.

  • Caustic Scrubbing: To prevent toxic atmospheric release, the effluent gas is immediately routed through a wet scrubber utilizing a strong base, such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2)[4].

  • Precipitation: The HF reacts with the caustic agent to precipitate as safe, inert salts (e.g., Sodium Fluoride, NaF, or Calcium Fluoride, CaF2), which are subsequently landfilled.

ThermalDestruction Waste Halogenated Waste (Stable C-F bonds) Incinerator Rotary Kiln Incinerator (>1000°C, 2s residence) Waste->Incinerator Injection Gases Combustion Gases (CO2, H2O, HF) Incinerator->Gases Thermal Cleavage Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Routing Exhaust Clean Exhaust (CO2, H2O) Scrubber->Exhaust Venting Salts Neutralized Salts (NaF / CaF2) Scrubber->Salts Precipitation

Fig 2. High-temperature incineration and caustic scrubbing mechanism for C-F bond mineralization.

Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent both inhalation exposure and environmental contamination.

Protocol 3: Spill Containment and Neutralization
  • Evacuation & Assessment: Evacuate personnel from the immediate area. Verify the absence of ignition sources and ensure maximum room ventilation.

  • PPE Escalation: Responders must don heavy-duty neoprene or thick nitrile gloves, a flame-resistant lab coat, and a full face shield.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized acid-spill pads). Do not use combustible materials like sawdust.

  • Neutralization: Carefully apply a weak base, such as sodium bicarbonate (NaHCO3), working from the outside perimeter inward. This neutralizes the carboxylic acid moiety, reducing immediate corrosivity.

  • Collection: Sweep the absorbed, neutralized mixture using non-sparking tools into a heavy-duty plastic recovery drum. Label the drum as "Halogenated Organic Spill Debris" and route it directly for high-temperature incineration.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid

This guide provides essential safety protocols and logistical information for the handling and disposal of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid. Developed for researchers, scientists, and professionals i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-tested expertise to ensure the highest standards of laboratory safety.

Core Safety Directives & Hazard Assessment

(1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid is a compound that combines the corrosive potential of a carboxylic acid with the unique reactivity and potential toxicity of an organofluorine molecule. Organofluorine compounds are noted for their persistence and potential for bioaccumulation.[3][4] Therefore, a comprehensive risk assessment mandates the use of appropriate PPE to mitigate exposure risks.

The primary hazards associated with this class of compounds include:

  • Skin Irritation and Corrosion: Carboxylic acids can cause significant skin irritation.

  • Serious Eye Damage: The risk of serious eye damage is a significant concern.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.[5][6]Protects against splashes and airborne particles, preventing serious eye damage.
Skin Protection Nitrile or neoprene gloves. A flame-resistant lab coat should be worn, with a 100% cotton garment underneath.[7]Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals, including acids and some organic solvents.[5][8]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if working outside of a certified chemical fume hood, or if aerosolization is likely.Minimizes the risk of inhaling irritating or toxic fumes and particles.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[6]

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure user safety.

Donning PPE: A Systematic Approach
  • Hand Hygiene: Begin by washing and drying hands thoroughly.

  • Footwear: Ensure appropriate closed-toe shoes are worn.

  • Lab Coat: Don a clean, flame-resistant lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on chemical safety goggles. If a splash hazard exists, add a face shield.

  • Gloves: Select the correct size and type of gloves (nitrile or neoprene). Inspect for any tears or defects before wearing. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing PPE: Preventing Contamination
  • Gloves: Remove gloves first, using a technique that avoids skin contact with the outer, contaminated surface.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, containing any potential contaminants.

  • Respiratory Protection (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

The following diagram illustrates the logical flow for selecting appropriate PPE based on the nature of the laboratory operation.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Final Action Start Start: Assess Task Check_Small_Scale Small Scale Handling (<1g)? Start->Check_Small_Scale Check_Splash_Risk Potential for Splashing? Check_Small_Scale->Check_Splash_Risk Yes Check_Aerosolization Aerosol or Dust Generation? Check_Small_Scale->Check_Aerosolization No (Larger Scale) Check_Splash_Risk->Check_Aerosolization PPE_Splash Enhanced PPE: - Add Face Shield Check_Splash_Risk->PPE_Splash Yes PPE_Standard Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat Check_Aerosolization->PPE_Standard No PPE_Aerosol Full Protection: - Use Respirator - Work in Fume Hood Check_Aerosolization->PPE_Aerosol Yes Proceed Proceed with Caution PPE_Standard->Proceed PPE_Splash->Proceed PPE_Aerosol->Proceed

Caption: PPE Selection Workflow Diagram

Disposal Plan: Managing Contaminated Materials

Proper disposal of both the chemical waste and contaminated PPE is paramount to maintaining a safe laboratory environment and complying with regulations.

Chemical Waste Disposal

As a halogenated organic compound, (1R,3S)-3-(Fluoromethyl)cyclohexane-1-carboxylic acid must be disposed of in a designated "Halogenated Organic Waste" container.[9][10] Never dispose of this chemical down the drain.[9] All waste containers must be clearly labeled with their contents.[11]

Contaminated PPE Disposal
  • Gloves: Disposable gloves should be discarded into a designated hazardous waste container immediately after use.

  • Lab Coats: If a lab coat becomes significantly contaminated, it should be professionally decontaminated or disposed of as hazardous waste.

  • Other PPE: Any other disposable PPE that comes into contact with the chemical should be disposed of as hazardous waste.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (n.d.).
  • Laboratory Waste Disposal. (n.d.).
  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations, Temple University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Hazardous Waste Segregation. (n.d.).
  • rac-(1R,3S)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid - Safety Data Sheet. (n.d.). NextSDS.
  • 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid. (n.d.). PubChem.
  • Organofluorine Chemicals. (n.d.). Sustainability Directory.
  • Organofluorine chemistry. (n.d.). In Wikipedia.
  • UAH Laboratory Personal Protective Equipment. (n.d.). University of Alabama in Huntsville.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Section 6C: Protective Equipment. (n.d.). Environmental Health and Safety, Princeton University.
  • Lab Safety Equipment & PPE. (n.d.). ChemTalk.

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